(2-Aminothiazol-5-yl)methanol hydrochloride
Description
BenchChem offers high-quality (2-Aminothiazol-5-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminothiazol-5-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-amino-1,3-thiazol-5-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1,7H,2H2,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZZLTDJVMVQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1640995-62-5 | |
| Record name | 5-Thiazolemethanol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1640995-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(2-Aminothiazol-5-yl)methanol hydrochloride chemical properties
An In-depth Technical Guide to (2-Aminothiazol-5-yl)methanol hydrochloride
Introduction
(2-Aminothiazol-5-yl)methanol hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged pharmacophore, forming the core of numerous approved therapeutic agents due to its versatile reactivity and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] This guide provides an in-depth exploration of the chemical and physical properties of its hydrochloride salt, offering researchers and drug development professionals a comprehensive technical resource. We will delve into its structural characteristics, spectroscopic profile, reactivity, and established protocols for its safe handling and application.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research. (2-Aminothiazol-5-yl)methanol hydrochloride is identified by its unique CAS number and defined by its specific molecular formula and weight.
| Identifier | Value | Source |
| CAS Number | 1640995-62-5 | [4][5] |
| Molecular Formula | C₄H₇ClN₂OS | [4][5] |
| Molecular Weight | 166.63 g/mol | [4][5] |
| Purity | Typically ≥97% | [4] |
The structure consists of a five-membered thiazole ring substituted with an amino group at the 2-position and a hydroxymethyl group at the 5-position. The hydrochloride salt form enhances stability and often improves solubility in aqueous media.
Caption: Chemical structure of (2-Aminothiazol-5-yl)methanol hydrochloride.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and reaction conditions. This compound is typically a solid at room temperature.
| Property | Value | Notes |
| Appearance | White to light yellow or brown powder/crystals | Visual inspection.[6] |
| Storage | Room temperature, dry conditions | Should be stored in a tightly sealed container to protect from moisture.[5] |
| Solubility | Soluble in Methanol | The hydrochloride salt form generally confers solubility in polar protic solvents.[6] Solubility in 1 M HCl has been noted for the parent 2-aminothiazole.[7] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. While a specific spectrum for this exact compound is not publicly available, its expected profile can be reliably predicted based on its functional groups and data from closely related 2-aminothiazole analogs.
Proton Nuclear Magnetic Resonance (¹H NMR)
In a solvent like DMSO-d₆, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment:
-
-NH₂ Protons: A broad singlet, typically downfield, resulting from the amino group. The chemical shift can be variable and is concentration-dependent.
-
Thiazole Ring Proton (-CH=): A singlet corresponding to the proton at the C4 position of the thiazole ring.
-
Methylene Protons (-CH₂-OH): A singlet or doublet (if coupled to the hydroxyl proton) for the two protons of the hydroxymethyl group.
-
Hydroxyl Proton (-OH): A broad singlet or triplet (if coupled to the methylene protons).
-
Note: The presence of the hydrochloride may cause a downfield shift of the signals, particularly for the protons on or near the nitrogen atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton:
-
C2 (C-NH₂): This carbon, bonded to two nitrogen atoms (one endocyclic, one exocyclic), would appear significantly downfield.
-
C4 & C5: Two distinct signals for the sp²-hybridized carbons of the thiazole ring.
-
C-Methanol (-CH₂OH): A signal in the aliphatic region for the carbon of the hydroxymethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups. The spectrum would be characterized by the following absorption bands:
-
N-H Stretching: A pair of bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).[8]
-
O-H Stretching: A broad band around 3200-3600 cm⁻¹, corresponding to the hydroxyl group (-OH).
-
C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹ from the carbon-nitrogen double bond within the thiazole ring.[8]
-
C-O Stretching: A band in the 1050-1150 cm⁻¹ region, indicative of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In positive ion mode ESI-MS, the expected molecular ion peak would correspond to the free base [M+H]⁺ at approximately m/z 131.17, derived from the loss of HCl.[9]
Chemical Properties and Reactivity
The synthetic utility of (2-Aminothiazol-5-yl)methanol hydrochloride stems from the distinct reactivity of its three primary functional domains: the exocyclic amino group, the hydroxymethyl group, and the thiazole ring itself.
Stability and Storage
The compound should be stored in tightly closed containers in a cool, dry, and well-ventilated place, protected from direct sunlight.[10] It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[10]
Reactivity Profile
The primary sites of reactivity are the nucleophilic amino group and the primary alcohol.
Caption: Key reactive sites on the (2-Aminothiazol-5-yl)methanol molecule.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is an excellent nucleophile. It readily participates in reactions with electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. This is a common strategy for elaborating the core structure in drug discovery programs.
-
Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, providing further synthetic handles. It can also be acylated to form esters or alkylated to form ethers.
-
Thiazole Ring: The ring itself is relatively electron-rich and can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid reaction at the more nucleophilic amino group. Halogenation, for instance, typically occurs at the C5 position if it is unsubstituted, but here it can direct to C4.[11]
Applications in Medicinal Chemistry
The 2-aminothiazole motif is a cornerstone of medicinal chemistry, present in a wide array of marketed drugs.[1][2] This structural unit is valued for its ability to act as a hydrogen bond donor and acceptor, facilitating strong binding to enzyme active sites and receptors.
Examples of Drug Classes Incorporating the 2-Aminothiazole Core:
-
Anti-inflammatory Agents: (e.g., Meloxicam)[1]
-
Antibiotics: (e.g., Cefdinir)[1]
-
Kinase Inhibitors: (e.g., Dasatinib)[1]
(2-Aminothiazol-5-yl)methanol hydrochloride serves as a key intermediate, providing a pre-functionalized scaffold that streamlines the synthesis of complex target molecules.
Caption: Generalized workflow for utilizing the title compound in drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling (2-Aminothiazol-5-yl)methanol hydrochloride.
Hazard Identification
Based on data for the parent compound and related structures, the following hazards are identified:
-
Causes skin irritation. [10]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[10][13]
Spill Cleanup Protocol
In the event of a small spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access. Remove all sources of ignition.[14]
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain Spill: Gently dampen the solid spill material with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne.[14]
-
Collect Material: Carefully sweep or scoop the dampened material into a suitable, labeled container for chemical waste.[14]
-
Decontaminate: Use absorbent paper dampened with the same solvent to wipe the spill area. Wash the surface with a soap and water solution.[14]
-
Dispose of Waste: Seal all contaminated materials (absorbent paper, gloves) in a vapor-tight plastic bag and dispose of as hazardous waste according to local regulations.[10][14]
Conclusion
(2-Aminothiazol-5-yl)methanol hydrochloride is a high-value chemical intermediate with well-defined properties. Its dual functionality, arising from the nucleophilic amino group and the versatile hydroxymethyl substituent, makes it an exceptionally useful building block for constructing complex molecular architectures. A thorough understanding of its spectroscopic signature, reactivity, and safety requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the quest for novel therapeutics.
References
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Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid.
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Fisher Scientific. (2025). Safety Data Sheet: 2-Aminothiazole.
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Oakwood Chemical. (n.d.). (2-Aminothiazol-5-yl)methanol hydrochloride, min 97%.
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ChemicalBook. (n.d.). (2-Aminothiazol-5-yl)methanol hydrochloride CAS#: 1640995-62-5.
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National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-AMINOTHIAZOLE. CAMEO Chemicals.
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The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
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ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-thiazolemethanol.
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National Institutes of Health (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
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Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
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BLD Pharm. (n.d.). (R)-(2-Aminothiazol-5-yl)(3-chlorophenyl)methanol.
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Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
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Sigma-Aldrich. (n.d.). 2-Aminothiazole 97%.
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Praxair. (n.d.). Methanol Safety Data Sheet.
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National Institutes of Health (NIH). (n.d.). 2-Amino-5-methylthiazole. PubChem.
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ResearchGate. (2022). Recent developments of 2-aminothiazoles in medicinal chemistry.
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ChemicalBook. (n.d.). 2-Amino-5-methylthiazole CAS#: 7305-71-7.
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PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
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Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
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Sigma-Aldrich. (n.d.). 2-Aminothiazole.
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ChemicalBook. (n.d.). 2-Amino-5-methylthiazole(7305-71-7) 13C NMR spectrum.
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ResearchGate. (2018). Biological and medicinal significance of 2-aminothiazoles.
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BLD Pharm. (n.d.). (R)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methanol.
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EXCLI Journal. (2021). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
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Sigma-Aldrich. (n.d.). (2-Chlorothiazol-5-yl)methanol.
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ResearchGate. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents.
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ResearchGate. (2015). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole.
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Benchchem. (n.d.). Step-by-Step Synthesis of 2-Amino-5-formylthiazole.
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PubMed. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
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Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
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(2-Aminothiazol-5-yl)methanol hydrochloride CAS number lookup
An In-Depth Technical Guide to (2-Aminothiazol-5-yl)methanol hydrochloride
This guide provides a comprehensive technical overview of (2-Aminothiazol-5-yl)methanol hydrochloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, applications, and safety protocols, offering field-proven insights and explaining the causality behind experimental choices.
Core Chemical Identity
(2-Aminothiazol-5-yl)methanol hydrochloride is a heterocyclic compound featuring a 2-aminothiazole core functionalized with a hydroxymethyl group at the 5-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various synthetic applications.
CAS Number: 1640995-62-5[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for planning reactions, as they dictate choices of solvents, reaction temperatures, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂OS | [1] |
| Molecular Weight | 166.63 g/mol | [1] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥97% (Typical) | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [1][3] |
Chemical Structure
The structure consists of a five-membered thiazole ring, which contains both sulfur and nitrogen. The amino group at the 2-position and the methanol group at the 5-position are key reactive sites for further chemical elaboration.
Caption: Structure of (2-Aminothiazol-5-yl)methanol hydrochloride.
The Role in Drug Discovery: A Privileged Scaffold
The 2-aminothiazole (2-AT) motif is recognized as a "privileged structure" in medicinal chemistry.[4][5] This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs, such as the anti-inflammatory drug Meloxicam and the antibiotic Cefdinir.[5][6]
Why is 2-Aminothiazole Important?
-
Versatile H-Bonding: The amino group and the ring nitrogen can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like protein kinases and receptors.
-
Metabolic Stability: The aromatic thiazole ring is generally stable to metabolic degradation, which is a desirable property in drug candidates.
-
Synthetic Tractability: The 2-aminothiazole core can be synthesized through robust and high-yielding reactions, such as the Hantzsch thiazole synthesis.[7]
The subject of this guide, (2-Aminothiazol-5-yl)methanol, is a particularly valuable building block because the primary alcohol at the 5-position serves as a versatile synthetic handle. It allows for straightforward chemical modifications, such as oxidation to an aldehyde, conversion to a leaving group (e.g., mesylate or halide), or etherification, enabling the exploration of the surrounding chemical space.
Caption: Synthetic utility of the hydroxymethyl group.
Synthesis and Reaction Protocols
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch synthesis, which involves the condensation of a thiourea with an α-haloketone or α-haloaldehyde, is a cornerstone method.[7] For (2-Aminothiazol-5-yl)methanol, a suitable starting material would be a protected 1,3-dihalo-2-propanol derivative.
Illustrative Synthetic Pathway
A plausible route involves the reaction of thiourea with a protected 1,3-dichloro-2-hydroxypropane derivative, followed by deprotection. The final step is salt formation with hydrochloric acid.
Caption: A conceptual synthetic pathway.
Laboratory-Scale Synthesis Protocol (Exemplary)
This protocol is a representative example based on general methods for thiazole synthesis and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Objective: Synthesize (2-Aminothiazol-5-yl)methanol from 1,3-dichloroacetone.
Step 1: Synthesis of 2-Amino-5-(chloromethyl)thiazole
-
In a well-ventilated fume hood, dissolve thiourea (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 1,3-dichloroacetone (1.0 eq) dropwise to the stirred solution. Caution: 1,3-dichloroacetone is a lachrymator.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. A precipitate of 2-amino-5-(chloromethyl)thiazole hydrochloride should form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis to (2-Aminothiazol-5-yl)methanol
-
Suspend the 2-amino-5-(chloromethyl)thiazole hydrochloride (1.0 eq) in an aqueous solution of sodium bicarbonate (excess).
-
Heat the mixture at 60-70 °C for 2-4 hours, which neutralizes the hydrochloride and facilitates the hydrolysis of the chloromethyl group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-Aminothiazol-5-yl)methanol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude product from Step 2 in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas) until the solution becomes acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry in a vacuum oven to yield the final product, (2-Aminothiazol-5-yl)methanol hydrochloride.
Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS).[3][8]
| Hazard Category | Description & Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] |
| Skin Contact | May cause skin irritation. Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Eye Contact | May cause serious eye irritation. Wear appropriate protective eyeglasses or chemical safety goggles.[3][9] |
| Inhalation | Avoid dust formation and inhalation. Use only in a well-ventilated area.[3][8] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves (e.g., nitrile), and a lab coat are mandatory. Use a respirator if ventilation is inadequate.[8] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] |
Conclusion
(2-Aminothiazol-5-yl)methanol hydrochloride is more than just a chemical compound; it is a versatile and valuable tool in the arsenal of medicinal chemists. Its privileged 2-aminothiazole core provides a robust anchor for engaging with biological targets, while the hydroxymethyl group at the 5-position offers a gateway for extensive synthetic diversification. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in the pursuit of novel therapeutics.
References
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(2-Aminothiazol-5-yl)methanol hydrochloride structure elucidation
An In-depth Technical Guide to the Structural Elucidation of (2-Aminothiazol-5-yl)methanol hydrochloride
Authored by: A Senior Application Scientist
Abstract
(2-Aminothiazol-5-yl)methanol hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents. Its structural integrity is the bedrock upon which subsequent synthetic campaigns and structure-activity relationship (SAR) studies are built. This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound. We move beyond simple data reporting, delving into the causality behind the selection of analytical techniques and the interpretation of their outputs. This document is designed for researchers, chemists, and quality control specialists who require a robust, self-validating system for structural confirmation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction.
The Strategic Imperative for Multi-Modal Analysis
The structural elucidation of a molecule, particularly a hydrochloride salt, is not a linear process but a convergence of evidence. Each analytical technique provides a unique piece of the structural puzzle. Relying on a single method can lead to ambiguity; for instance, while Mass Spectrometry can confirm mass and elemental composition, it does not define atomic connectivity. Conversely, NMR spectroscopy excels at defining the proton-carbon framework but is less definitive for identifying non-covalently bound counter-ions.[1][2] Therefore, a holistic approach is essential for irrefutable proof of structure.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Expertise & Rationale: The first step in identifying an unknown is to determine its molecular weight and, by extension, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice.[1] We select a soft ionization method like Electrospray Ionization (ESI) because it is gentle enough to ionize the molecule without significant fragmentation, typically yielding the protonated molecular ion [M+H]⁺. It is critical to recognize that in ESI-MS, the hydrochloride salt will dissociate in solution; the mass observed corresponds to the free base, C₄H₆N₂OS.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₄H₆N₂OS (Free Base) | Defines the elemental composition. |
| Exact Mass (Monoisotopic) | 130.0252 g/mol | Calculated mass used for high-accuracy comparison. |
| Observed Ion [M+H]⁺ | 131.0325 m/z | The experimentally measured mass-to-charge ratio for the protonated molecule. |
| Mass Accuracy | < 5 ppm | A low ppm error between the observed and exact mass validates the elemental composition. |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
-
Chromatography: Inject the sample onto a C18 column to ensure purity before MS analysis.
-
Ionization: Use ESI in positive ion mode.
-
Data Acquisition: Acquire full scan data over a mass range of m/z 50-500.
-
Analysis: Extract the mass of the most abundant ion and compare it to the theoretical exact mass of the [M+H]⁺ adduct. Calculate the mass error in parts per million (ppm).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[4] The vibrational frequencies of chemical bonds serve as a unique fingerprint. For (2-Aminothiazol-5-yl)methanol hydrochloride, we expect to see characteristic absorptions for the amine (N-H), hydroxyl (O-H), and thiazole ring bonds. The broadness of the O-H and N-H signals is often indicative of hydrogen bonding, which is prevalent in the solid state.
Table 2: Key Infrared Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Two medium-to-strong bands (symmetric & asymmetric).[4] |
| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Broad, strong band.[5] |
| 3100 - 3000 | C-H Stretch | Aromatic/Heteroaromatic C-H | Weak to medium.[4] |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂) | Medium. |
| 1635 - 1590 | C=N Stretch | Thiazole Ring | Medium to strong.[4] |
| 1570 - 1470 | Ring Skeletal Vibrations | Thiazole Ring | Medium to strong.[4] |
| 750 - 650 | C-S Stretch | Thiazole Ring | Medium to weak.[4] |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Identify and label the characteristic absorption bands corresponding to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6][7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework. For (2-Aminothiazol-5-yl)methanol hydrochloride, a suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is necessary for complete assignment. The use of a solvent like DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of exchangeable protons (NH₂ and OH).
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |
| -NH₂ | ~7.5 - 8.5 | Broad Singlet | 2H | - |
| Thiazole-H4 | ~7.0 - 7.5 | Singlet | 1H | ~120 - 130 (C4) |
| -CH₂- | ~4.5 - 5.0 | Doublet | 2H | ~55 - 65 |
| -OH | ~5.0 - 5.5 | Triplet | 1H | - |
| Thiazole Carbons | - | - | - | ~165 - 175 (C2) |
| - | - | - | ~140 - 150 (C5) |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature. The multiplicity of -CH₂- is a doublet due to coupling with the -OH proton, and the -OH is a triplet due to coupling with the -CH₂- protons. These couplings may not be observed if proton exchange is rapid.
2D NMR for Unambiguous Assignment
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the ¹H signal at ~4.5-5.0 ppm to the ¹³C signal at ~55-65 ppm (-CH₂-) and the ¹H signal at ~7.0-7.5 ppm to the ¹³C signal at ~120-130 ppm (Thiazole-C4).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. We would expect to see a crucial correlation from the methylene protons (-CH₂-) to the C5 and C4 carbons of the thiazole ring, confirming that the methanol group is attached at the C5 position.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[8]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[8]
-
2D NMR Acquisition: Perform standard HSQC and HMBC experiments using the spectrometer's predefined parameter sets.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Key HMBC correlations confirming substituent position.
X-ray Crystallography: The Definitive Proof
Expertise & Rationale: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation.[9] It is the only technique that provides a direct 3D visualization of the molecule in the solid state. This method not only confirms the atomic connectivity but also precisely locates the chloride counter-ion relative to the protonated aminothiazole ring, providing definitive proof of the hydrochloride salt structure.
Table 4: Representative Crystallographic Data
| Parameter | Typical Value/Description | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, C2/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | Unit cell dimensions | Defines the size of the unit cell. |
| α, β, γ (°) | Unit cell angles | Defines the shape of the unit cell. |
| R-factor | < 0.05 (5%) for a well-refined structure | A measure of the agreement between the experimental data and the final structural model. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the compound in a suitable solvent system (e.g., methanol/ether) or use vapor diffusion techniques to grow single crystals of suitable quality for diffraction.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. Finally, the atomic positions and thermal parameters are refined to achieve the best possible fit to the experimental data.[10]
Conclusion
The structural elucidation of (2-Aminothiazol-5-yl)methanol hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—beginning with HRMS to establish the molecular formula, progressing to IR for functional group identification, using a comprehensive suite of NMR experiments to map the atomic connectivity, and culminating with X-ray crystallography for absolute confirmation—researchers can achieve an irrefutable and robust structural assignment. This rigorous approach ensures the foundational quality of the molecule, enabling its confident use in drug discovery and development.
References
- BenchChem (2025). An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs.
- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- BenchChem (2025). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
- Al-Hourani, B. J., et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health.
- Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed.
- Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.
- ResearchGate (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health.
- Intertek (n.d.). Molecular Structure Characterisation and Structural Elucidation.
-
Agilent Technologies (n.d.). LC/MSD-SL System Specifications. Available at: [Link]
- Al-Majid, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
- BenchChem (2025). Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide.
- ResearchGate (n.d.). FTIR spectra from methanol (1) and methanol + formaldehyde (2) interaction with AC-TiO2 before (a) and after (b) irradiation for 5 min.
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- 10. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]
Spectroscopic Data for (2-Aminothiazol-5-yl)methanol Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of (2-Aminothiazol-5-yl)methanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this heterocyclic compound using key spectroscopic techniques. The insights herein are grounded in established principles and data from analogous structures, offering a predictive yet robust framework for understanding the molecule's spectral behavior.
Introduction: The Significance of (2-Aminothiazol-5-yl)methanol Hydrochloride
(2-Aminothiazol-5-yl)methanol hydrochloride is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. The 2-aminothiazole core is a privileged scaffold found in numerous biologically active molecules and approved drugs[1][2]. The addition of a hydroxymethyl group at the 5-position and its formulation as a hydrochloride salt enhance its potential as a versatile building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for verifying its structure, assessing purity, and understanding its chemical properties, which are critical steps in the drug discovery and development pipeline.
This guide will explore the expected spectroscopic signatures of (2-Aminothiazol-5-yl)methanol hydrochloride in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While direct experimental data for this specific salt is not widely published, the analysis presented is based on foundational spectroscopic principles and comparative data from structurally related compounds, such as 2-aminothiazole and its derivatives[3][4][5].
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key features of (2-Aminothiazol-5-yl)methanol hydrochloride that will influence its spectral properties are:
-
The 2-Aminothiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, along with an exocyclic amino group.
-
The Methanol Group: A primary alcohol (-CH₂OH) substituent at the 5-position of the thiazole ring.
-
The Hydrochloride Salt: The amino group is protonated, forming an ammonium salt with a chloride counter-ion. This significantly impacts the electronic environment and, consequently, the spectroscopic output.
Diagram: Molecular Structure of (2-Aminothiazol-5-yl)methanol Hydrochloride
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The exact frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing detailed information about the molecular structure.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectral Data (in D₂O)
Deuterated water (D₂O) is a suitable solvent for this hydrochloride salt. Protons attached to heteroatoms (O-H and N⁺-H) will exchange with deuterium and will likely not be observed.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | Thiazole-H4 |
| ~4.8 | Singlet | 2H | -CH₂OH |
Causality of Spectral Features:
-
Thiazole-H4 (~7.5 ppm): The proton on the thiazole ring is in an electron-deficient environment due to the electronegativity of the adjacent sulfur and nitrogen atoms, shifting it downfield. It appears as a singlet as there are no adjacent protons to couple with.
-
-CH₂OH (~4.8 ppm): The methylene protons are adjacent to both the electron-withdrawing thiazole ring and the electronegative oxygen atom, resulting in a downfield shift. This will also appear as a singlet. The exact chemical shift can be influenced by solvent and concentration.[6]
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C2 (Thiazole) |
| ~145 | C5 (Thiazole) |
| ~120 | C4 (Thiazole) |
| ~55 | -CH₂OH |
Causality of Spectral Features:
-
C2 (~170 ppm): This carbon is bonded to two nitrogen atoms (the ring nitrogen and the exocyclic amino group), making it highly deshielded and shifting it significantly downfield. This is a characteristic chemical shift for the C2 carbon in 2-aminothiazole systems.[4][7]
-
C5 (~145 ppm): This carbon is part of the C=N bond of the thiazole ring and is substituted with the methanol group, leading to a downfield shift.
-
C4 (~120 ppm): The C4 carbon is adjacent to the sulfur atom and is generally the most upfield of the thiazole ring carbons.
-
-CH₂OH (~55 ppm): The carbon of the methanol group is a typical sp³-hybridized carbon attached to an oxygen atom, resulting in a chemical shift in this region.[8]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of (2-Aminothiazol-5-yl)methanol hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Diagram: NMR Data Acquisition and Processing
Caption: A plausible fragmentation pathway for protonated (2-Aminothiazol-5-yl)methanol.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of (2-Aminothiazol-5-yl)methanol hydrochloride in a suitable solvent, typically methanol or a mixture of water and acetonitrile, at a concentration of approximately 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.
-
Conclusion
The spectroscopic characterization of (2-Aminothiazol-5-yl)methanol hydrochloride is essential for its application in scientific research and drug development. This guide provides a detailed, predictive overview of its expected IR, ¹H NMR, ¹³C NMR, and MS data, grounded in the fundamental principles of spectroscopy and comparison with related structures. The experimental protocols outlined herein offer a standardized approach to acquiring high-quality data for this and similar compounds. By understanding the interplay between molecular structure and spectral output, researchers can confidently identify, purify, and utilize this valuable chemical entity in their synthetic endeavors.
References
- BLD Pharm. (R)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methanol.
- Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) - 2-Aminothiazole.
- ChemicalBook. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR spectrum.
- ChemicalBook. 2-Aminothiazole (96-50-4) 1H NMR spectrum.
- ChemicalBook. 2-Aminothiazole (96-50-4) 13C NMR spectrum.
- National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- EXCLI Journal.
- International Journal of Current Microbiology and Applied Sciences.
- BenchChem. Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide.
- ChemicalBook. 2-Aminothiazole (96-50-4) IR Spectrum.
- BenchChem. Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide.
- National Institute of Standards and Technology (NIST). Aminothiazole - NIST WebBook.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875) - Methanol.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
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- 3. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
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Purity and characterization of (2-Aminothiazol-5-yl)methanol hydrochloride
An In-depth Technical Guide to the Purity and Characterization of (2-Aminothiazol-5-yl)methanol hydrochloride
Abstract
(2-Aminothiazol-5-yl)methanol hydrochloride is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents.[1][2] The structural integrity and purity of this reagent are paramount, as impurities can propagate through multi-step syntheses, impacting the efficacy, safety, and regulatory approval of final drug products. This guide provides a comprehensive framework for the definitive characterization and purity assessment of (2-Aminothiazol-5-yl)methanol hydrochloride, grounded in established analytical principles. We will explore the synergistic application of chromatographic and spectroscopic techniques, offering both theoretical justifications and practical, field-tested protocols for researchers, quality control analysts, and drug development professionals.
Introduction: The Strategic Importance of a Core Moiety
The 2-aminothiazole scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities.[3] The title compound, functionalized with a hydroxymethyl group at the 5-position, offers a versatile handle for synthetic elaboration. Its hydrochloride salt form is typically employed to enhance stability and aqueous solubility. Given its foundational role, a robust and multi-faceted analytical characterization is not merely a procedural step but a critical requirement for ensuring the reproducibility and success of subsequent research and development efforts. This guide establishes a self-validating system of analysis where orthogonal techniques are used to corroborate findings, ensuring the highest degree of confidence in the material's quality.
Synthesis and Impurity Profile: A Causal Analysis
Understanding the synthetic origin of (2-Aminothiazol-5-yl)methanol hydrochloride is fundamental to predicting its potential impurity profile. A common and efficient route is the Hantzsch thiazole synthesis, followed by appropriate functional group manipulations.[1][4]
A generalized pathway involves the reaction of a thiourea derivative with an α-halocarbonyl compound.[4] For the target molecule, this could involve starting materials like 1,3-dichloro-2-propanol or epichlorohydrin, which are precursors to the required α-haloketone/aldehyde equivalent.
Sources
A Technical Guide to the Stability, Storage, and Handling of (2-Aminothiazol-5-yl)methanol hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Aminothiazol-5-yl)methanol hydrochloride is a key heterocyclic building block in medicinal chemistry and drug discovery. The integrity of this and similar reactive small molecules is paramount for the reproducibility and success of research outcomes. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and safe handling procedures for this compound. It moves beyond simple data sheet recommendations to explain the underlying chemical principles and provides field-proven protocols for stability assessment. The insights herein are designed to empower researchers to maintain compound integrity, troubleshoot unexpected experimental results, and ensure personnel safety.
Compound Profile
Chemical Identity and Properties
A clear understanding of the molecule's basic properties is the foundation for assessing its stability.
| Attribute | Value |
| IUPAC Name | (2-Aminothiazol-5-yl)methanol hydrochloride |
| CAS Number | 1640995-62-5[1][2] |
| Molecular Formula | C₄H₇ClN₂OS[1] |
| Molecular Weight | 166.63 g/mol [1] |
| Structure | |
| Form | Typically a solid. |
| Synonyms | (2-Amino-1,3-thiazol-5-yl)methanol hydrochloride |
The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.
Core Stability Profile and Recommended Storage
The primary goal of proper storage is to mitigate the key environmental factors that can induce chemical degradation: temperature, moisture, atmosphere, and light.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[1][2] | Prevents acceleration of thermally-induced degradation pathways. |
| Atmosphere | Store in a tightly closed container[2][3]. | The compound is hygroscopic and susceptible to oxidation. A dry, inert atmosphere (e.g., Argon, Nitrogen) is ideal for long-term storage. |
| Moisture | Sealed in dry conditions[2]. | Hydrolysis is a potential degradation pathway. The hydrochloride salt can attract moisture from the air. |
| Light | Protect from light. | While specific photostability data is not readily available, heterocyclic compounds can be light-sensitive. |
Incompatible Materials
To prevent inadvertent reactions, (2-Aminothiazol-5-yl)methanol hydrochloride should be stored separately from incompatible materials. Based on the reactivity of the 2-aminothiazole moiety, these include:
Potential Degradation Pathways and Mechanistic Insights
Understanding how a molecule can degrade is critical for designing robust experiments and storage protocols. The structure of (2-Aminothiazol-5-yl)methanol hydrochloride possesses several functional groups susceptible to degradation.
-
Hydrolytic Degradation : The thiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions.
-
Oxidative Degradation : The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The electron-rich amino group and thiazole ring are also potential sites for oxidation.
-
Solution-State Instability : A critical and often overlooked issue is the instability of the 2-aminothiazole core in certain organic solvents, particularly dimethyl sulfoxide (DMSO). Studies on similar 2-aminothiazole compounds have shown that they can undergo decomposition, dimerization, and oxidation in DMSO stock solutions at room temperature[6]. This phenomenon can lead to a loss of the parent compound and the emergence of new, biologically active artifacts, confounding screening results[6].
Caption: Potential degradation routes for (2-Aminothiazol-5-yl)methanol hydrochloride.
Protocol for Stability Assessment: A Forced Degradation Study
To empirically determine the stability of a compound and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol is based on principles outlined in the International Council for Harmonisation (ICH) guidelines[7][8].
Objective
To identify degradation products of (2-Aminothiazol-5-yl)methanol hydrochloride under various stress conditions and to serve as the basis for developing a validated, stability-indicating HPLC method.
Experimental Workflow
The workflow is designed to systematically expose the compound to stress and analyze the resulting mixture.
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of (2-Aminothiazol-5-yl)methanol hydrochloride in HPLC-grade methanol. Methanol is often a good starting solvent due to its volatility and compatibility with reverse-phase chromatography[9].
2. Application of Stress Conditions:
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH[10].
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl[10].
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation : Store a sample of the solid compound in a vial at 80°C for 48 hours. After stress, dissolve in methanol to the stock concentration.
-
Photostability : Expose a sample of the solid compound to light stress as per ICH Q1B guidelines. After exposure, dissolve in methanol to the stock concentration.
-
Control Sample : Dilute 1 mL of the stock solution with 1 mL of water and keep at 4°C.
3. Sample Analysis (Example HPLC Method):
-
Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol blend)[11].
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at a wavelength determined by a UV scan of the parent compound (e.g., 225 nm). A mass spectrometer detector is highly recommended for identifying degradants.
-
Analysis Goal : The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other[12].
Safe Handling and Personal Protective Equipment (PPE)
Safe handling is non-negotiable. The compound is classified as an irritant.
Hazard Identification
-
Skin Irritation : Causes skin irritation.
-
Eye Irritation : Causes serious eye irritation[3].
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust[3].
Recommended PPE and Handling Practices
| Control | Specification |
| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood[3]. |
| Eye Protection | Wear chemical safety goggles or a face shield[13]. |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber)[3]. |
| Skin and Body Protection | Wear a lab coat. Avoid exposed skin[4]. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[3][4]. |
Spill and Disposal Procedures
-
Spills : For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[3][4].
Conclusion
The chemical integrity of (2-Aminothiazol-5-yl)methanol hydrochloride is best maintained by storing it in a tightly sealed container at room temperature, protected from moisture and light. Special consideration must be given to its potential instability in DMSO solutions, which can compromise the validity of high-throughput screening data. By implementing the recommended storage, handling, and stability-testing protocols outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.
References
-
(2-Aminothiazol-5-yl)methanol hydrochloride, min 97%, 250 mg. Oakwood Chemical. [Link]
-
Farid, N. F., & Abdelwahab, N. S. (2019). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile. Chromatographia. ResearchGate. [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
de Witte, W., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-A European Journal. NIH. [Link]
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Chemical Safety Guide, 5th Ed. NIH Office of Research Services. [Link]
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Van den Abeele, J., et al. (2022). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Pharmaceutics. NIH. [Link]
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. SpringerLink. [Link]
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ICH Q1 Stability Testing of Drug Substances and Drug Products. International Council for Harmonisation. [Link]
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Shah, I., et al. (2014). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. ResearchGate. [Link]
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Methanol Safe Handling Manual. Methanol Institute. [Link]
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Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry. Scirp.org. [Link]
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(2-Aminothiazol-5-yl)methanol Hydrochloride: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminothiazole moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both nitrogen and sulfur, serves as a versatile scaffold for the synthesis of molecules targeting a wide array of therapeutic areas, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4][5] Its significance is underscored by its incorporation into blockbuster drugs such as the kinase inhibitor Dasatinib. The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system allow for potent and selective interactions with various biological targets.
(2-Aminothiazol-5-yl)methanol hydrochloride, the subject of this guide, is a particularly valuable building block. It presents chemists with three distinct points for chemical modification: the nucleophilic 2-amino group, the primary hydroxyl group at the 5-position, and the thiazole ring itself, which can participate in various coupling reactions. This trifecta of reactivity allows for the construction of diverse and complex molecular architectures, making it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the chemical properties, safe handling, and synthetic utility of (2-aminothiazol-5-yl)methanol hydrochloride, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties of a building block is paramount for successful and safe experimentation. The hydrochloride salt of (2-Aminothiazol-5-yl)methanol enhances its stability and aqueous solubility compared to the free base.
| Property | Value |
| Molecular Formula | C₄H₇ClN₂OS |
| Molecular Weight | 166.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not readily available; the free base, 2-aminothiazole, melts at 91-93 °C.[3] |
| Boiling Point | Decomposes.[6] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[7][8][9] The free base is soluble in water, alcohols, and diethyl ether.[7] |
| pKa | The pKa of 2-aminothiazole is approximately 5.36, indicating the basicity of the endocyclic nitrogen.[3][6] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[10][11][12][13] |
Safety and Handling Precautions:
(2-Aminothiazol-5-yl)methanol hydrochloride and related 2-aminothiazole derivatives should be handled with care in a well-ventilated laboratory fume hood.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12][13]
-
Inhalation: Avoid inhaling dust. May be harmful if inhaled.[11]
-
Skin Contact: Avoid contact with skin. May cause skin irritation.[10]
-
Eye Contact: Avoid contact with eyes. Causes serious eye irritation.[11]
-
Ingestion: Harmful if swallowed.[10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Utility and Reaction Protocols
The synthetic versatility of (2-aminothiazol-5-yl)methanol hydrochloride stems from its three reactive centers. The following sections provide detailed protocols and mechanistic insights for the selective modification of this building block.
Transformations of the 2-Amino Group
The exocyclic amino group is a primary site for nucleophilic reactions, allowing for the introduction of a wide range of substituents.
N-acylation is a fundamental transformation to introduce amide functionalities, which can modulate the biological activity and physicochemical properties of the parent molecule.
Protocol: N-Acylation with Acyl Chlorides
This protocol describes a general procedure for the N-acylation of (2-aminothiazol-5-yl)methanol hydrochloride using an acyl chloride in the presence of a base.
-
Reagents and Materials:
-
(2-Aminothiazol-5-yl)methanol hydrochloride (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (2.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
Suspend (2-aminothiazol-5-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine or pyridine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-acylated product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices: The use of a base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[14] Performing the initial addition of the acyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
Caption: Workflow for the N-acylation of (2-aminothiazol-5-yl)methanol.
N-alkylation introduces alkyl or aryl groups to the amino function, a common strategy in drug design to modulate lipophilicity and target engagement.
Protocol: Reductive Amination
Reductive amination is a mild and efficient method for N-alkylation that proceeds via an imine intermediate.[15]
-
Reagents and Materials:
-
(2-Aminothiazol-5-yl)methanol hydrochloride (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Anhydrous methanol or ethanol
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (1.1 eq)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of (2-aminothiazol-5-yl)methanol hydrochloride (1.0 eq) in anhydrous methanol, add triethylamine (1.1 eq) and the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Rationale: The initial formation of the imine is followed by its in-situ reduction with a mild reducing agent like sodium borohydride.[15] The use of triethylamine is to neutralize the hydrochloride salt.
Transformations of the 5-Hydroxymethyl Group
The primary alcohol at the 5-position offers another handle for functionalization, such as O-alkylation or oxidation.
O-alkylation introduces an ether linkage, which can significantly alter the molecule's properties.
Protocol: Williamson Ether Synthesis
This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
-
Reagents and Materials:
-
(2-Aminothiazol-5-yl)methanol (free base) (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or THF
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of (2-aminothiazol-5-yl)methanol (free base, 1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to an hour, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Underlying Principle: Sodium hydride, a strong base, deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then displaces the halide from the alkyl halide in an Sₙ2 reaction.
Functionalization of the Thiazole Ring
The thiazole ring itself can be functionalized, typically after conversion of the 5-hydroxymethyl group to a more reactive handle like a halide.
Conversion of the alcohol to a halide opens the door to a variety of cross-coupling reactions.
Protocol: Conversion of Alcohol to Bromide
-
Reagents and Materials:
-
(2-Aminothiazol-5-yl)methanol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.5 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve (2-aminothiazol-5-yl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain 2-amino-5-(bromomethyl)thiazole.
-
With a halide at the 5-position, the thiazole ring can participate in powerful C-C and C-N bond-forming reactions.
Protocol: Sonogashira Coupling
This reaction forms a C-C bond between the thiazole and a terminal alkyne.[16][17][18]
-
Reagents and Materials:
-
2-Amino-5-bromothiazole derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a solution of the 2-amino-5-bromothiazole derivative (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).
-
Add triethylamine (3.0 eq) and degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours.
-
Cool to room temperature, filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
-
Mechanistic Insight: The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination to form the product.[16][17][18]
Caption: Workflow for the Sonogashira coupling of a 2-amino-5-bromothiazole.
The Ullmann reaction is a classic method for forming C-N and C-O bonds using a copper catalyst.[19]
Protocol: Ullmann C-N Coupling with Amines
-
Reagents and Materials:
-
2-Amino-5-bromothiazole derivative (1.0 eq)
-
Amine (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline or another suitable ligand (0.2 eq)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous DMSO or DMF
-
-
Procedure:
-
In a reaction vial, combine the 2-amino-5-bromothiazole derivative (1.0 eq), amine (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO and seal the vial.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Rationale: The copper catalyst facilitates the coupling of the aryl halide with the amine. The ligand, such as L-proline, enhances the solubility and reactivity of the copper catalyst.[19]
Conclusion
(2-Aminothiazol-5-yl)methanol hydrochloride is a highly versatile and valuable building block in synthetic and medicinal chemistry. Its multiple reactive sites provide a platform for the construction of a wide range of complex molecules with potential therapeutic applications. By understanding its physicochemical properties, adhering to safe handling procedures, and leveraging the selective synthetic transformations detailed in this guide, researchers can effectively harness the power of this privileged scaffold to advance their drug discovery and development programs.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1449. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC, 2010(6), 32-38. [Link]
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Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150. [Link]
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2-Aminothiazole. (n.d.). PubChem. [Link]
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A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (1982). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. [Link]
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Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2006). Synthetic Communications, 36(13), 1855-1860. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
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2-Aminothiazole. (n.d.). Wikipedia. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). Nanomaterials, 10(12), 2465. [Link]
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Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 334-340. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 214-220. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ISRN Organic Chemistry, 2013, 1-7. [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). Molecules, 26(11), 3324. [Link]
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Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2017). The Journal of Chemical Thermodynamics, 113, 1-9. [Link]
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Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. (2004). Accounts of Chemical Research, 37(8), 518-527. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2019). Chemistry – A European Journal, 25(6), 1461-1465. [Link]
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Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2017). ResearchGate. [Link]
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Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. (2020). Organic Chemistry Frontiers, 7(12), 1456-1462. [Link]
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Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Pharmaceutics, 13(12), 2145. [Link]
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Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. (2016). Chemistry – A European Journal, 22(44), 15694-15698. [Link]
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One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (2016). Molbank, 2016(2), M891. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Legacy of 2-Aminothiazole Derivatives
Abstract
The 2-aminothiazole moiety stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in a multitude of clinically vital therapeutics is a testament to its remarkable chemical versatility and biological significance. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic evolution of 2-aminothiazole derivatives. We will delve into the foundational Hantzsch synthesis, explore modern synthetic innovations, and dissect the intricate mechanisms of action of key drugs built upon this remarkable heterocyclic core. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide aims to equip the reader with the knowledge to effectively leverage the 2-aminothiazole scaffold in contemporary drug discovery endeavors.
A Historical Perspective: From Hantzsch's Discovery to a "Privileged" Structure
The story of the 2-aminothiazole ring is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the condensation of an α-haloketone with a thioamide.[1][2] This reaction, now universally known as the Hantzsch thiazole synthesis, provided a straightforward and versatile entry into this class of heterocyclic compounds. The use of thiourea in this reaction specifically afforded the 2-aminothiazole core, laying the groundwork for over a century of chemical exploration.[3]
Initially, the significance of the 2-aminothiazole moiety was not fully appreciated. However, the dawn of the sulfa drug era in the 1930s brought this scaffold to the forefront of medicinal chemistry. The discovery that Prontosil, an azo dye, was metabolized in vivo to the active antibacterial agent sulfanilamide spurred the synthesis of thousands of derivatives.[4] Among these was sulfathiazole, a potent antibacterial agent that incorporated the 2-aminothiazole ring and became a critical weapon against bacterial infections before the widespread availability of penicillin.[5]
The 2-aminothiazole core is now recognized as a "privileged structure" in drug discovery, a term coined to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets.[6] This promiscuity is a direct result of the unique electronic and steric properties of the 2-aminothiazole ring, which allows it to participate in a variety of non-covalent interactions with protein targets. Its presence in a wide array of clinically used drugs, from anticancer agents to anti-inflammatory and antipsychotic medications, underscores its enduring importance in the pharmaceutical landscape.[7][8][9]
The Art of Synthesis: From Classical Methods to Modern Innovations
The Hantzsch thiazole synthesis remains the most fundamental and widely utilized method for the construction of the 2-aminothiazole ring.[10] However, the classical approach is not without its limitations, including the use of potentially hazardous α-haloketones and solvents like pyridine.[11] Over the decades, significant efforts have been dedicated to refining and improving this venerable reaction, leading to the development of more efficient, safer, and environmentally benign synthetic protocols.
The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive
The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization, where the nitrogen atom of the thiourea attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.[10][12]
Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
The evolution of the Hantzsch synthesis has been driven by the principles of green chemistry, aiming for higher yields, shorter reaction times, and reduced environmental impact. Key advancements include:
-
One-Pot Syntheses: These procedures circumvent the need to isolate the often-lachrymatory α-haloketone intermediates. In these methods, the ketone is halogenated in situ, followed by the addition of thiourea to complete the cyclization in a single reaction vessel.[7][13]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[5][14][15][16][17]
-
Alternative Catalysts and Solvents: Researchers have explored a variety of catalysts, including solid-supported reagents and ionic liquids, to improve the efficiency and recyclability of the synthesis.[18][19] The use of greener solvents, such as water or ethanol, is also a significant step towards more sustainable protocols.[11]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 2-aminothiazole derivative using a modified Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (scintillation vial, beaker, Büchner funnel)
-
Hot plate with magnetic stirring
-
Filtration apparatus
Procedure: [12]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at a low setting (approximately 100°C) for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry on a watch glass.
Safety Precautions: [20]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2-Bromoacetophenone is a lachrymator; handle with care.
The 2-Aminothiazole Scaffold in Action: A Showcase of Key Therapeutics
The versatility of the 2-aminothiazole scaffold is best illustrated by its presence in a diverse range of clinically successful drugs. Here, we examine the mechanisms of action of three prominent examples, highlighting the crucial role of the 2-aminothiazole moiety in their therapeutic effects.
Dasatinib: A Potent Tyrosine Kinase Inhibitor in Cancer Therapy
Dasatinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[21] Its primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells.[20] Dasatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its activity and inhibiting downstream signaling pathways that promote cell growth and survival.[20][22]
The X-ray crystal structure of dasatinib bound to the ABL kinase domain reveals that the 2-aminothiazole ring plays a critical role in its high binding affinity.[20][21][23] It forms key hydrogen bonds with the hinge region of the kinase, a feature common to many kinase inhibitors. This interaction, coupled with the ability of dasatinib to bind to both the active and inactive conformations of the ABL kinase, contributes to its potency and its efficacy against imatinib-resistant mutants.[20][24]
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Methodological & Application
Application Notes & Protocols: Leveraging (2-Aminothiazol-5-yl)methanol hydrochloride in Click Chemistry for Advanced Bioconjugation
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of (2-Aminothiazol-5-yl)methanol hydrochloride in click chemistry applications. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] This guide details the necessary synthetic modification of (2-Aminothiazol-5-yl)methanol to incorporate a bioorthogonal handle, followed by a robust protocol for its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We provide detailed, step-by-step protocols, explanations of the underlying chemical principles, and troubleshooting insights to ensure successful implementation in your research endeavors.
Introduction: The Convergence of Thiazoles and Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[2] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3][4] This reaction has become an indispensable tool in drug discovery, chemical biology, and materials science for its efficiency in covalently linking molecular building blocks.[5][6]
(2-Aminothiazol-5-yl)methanol is a valuable starting material, containing the biologically significant aminothiazole core.[1][7] However, in its native form, it lacks the requisite azide or alkyne functional group to participate in CuAAC. The strategic value of this compound is realized upon its functionalization. By modifying its primary amino group, we can introduce a terminal alkyne, transforming the molecule into a versatile building block ready for "clicking" to any azide-modified partner.
This guide provides the scientific rationale and a validated protocol for:
-
Synthetically installing a terminal alkyne onto the (2-Aminothiazol-5-yl)methanol scaffold.
-
Utilizing the resulting alkyne-modified thiazole in a standard CuAAC protocol to form a stable triazole conjugate.
Safety and Handling
Proper laboratory safety practices are paramount when handling all chemical reagents.
-
(2-Aminothiazol-5-yl)methanol hydrochloride & Derivatives: This compound may cause skin, eye, and respiratory irritation.[8][9][10] Always handle it in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles as described by OSHA or European Standard EN166, and chemical-resistant gloves at all times.[11][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11][12]
-
Waste Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.[12]
Principle: Functionalization for Bioorthogonality
The core strategy involves a two-step process. First, the primary amino group of (2-Aminothiazol-5-yl)methanol is acylated with a reagent containing a terminal alkyne. This creates a new molecule that retains the thiazole core but now features a bioorthogonal handle. This alkyne-functionalized thiazole can then be reliably conjugated to any azide-containing molecule in the second step via the CuAAC reaction.
Caption: Overall workflow from starting material to final conjugate.
Detailed Protocol: Part 1 - Synthesis of Alkyne-Functionalized Thiazole
This protocol describes the acylation of the primary amine on the thiazole ring with an N-Hydroxysuccinimide (NHS) ester of an alkyne-containing acid.
4.1. Materials & Reagents
-
(2-Aminothiazol-5-yl)methanol hydrochloride
-
Alkyne-NHS ester (e.g., 4-Pentynoic acid NHS ester)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (2-Aminothiazol-5-yl)methanol hydrochloride (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add DIPEA (2.2 eq) to the solution. The base serves to neutralize the hydrochloride salt and deprotonate the primary amine, making it nucleophilic. Stir for 10 minutes at room temperature.
-
Acylation: In a separate vial, dissolve the Alkyne-NHS ester (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring thiazole solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove unreacted starting materials, DMF, and excess base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure alkyne-functionalized thiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Detailed Protocol: Part 2 - CuAAC Conjugation
This protocol details the conjugation of the alkyne-functionalized thiazole to an azide-containing partner molecule using an in-situ generated Cu(I) catalyst.
5.1. Materials & Reagents
| Reagent | Stock Concentration | Solvent | Role |
| Alkyne-Functionalized Thiazole | 10 mM | DMSO | Alkyne Partner |
| Azide-Partner Molecule | 10 mM | DMSO or Water | Azide Partner |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Catalyst Precursor |
| THPTA Ligand | 100 mM | Deionized Water | Cu(I) Stabilizing Ligand[13][14][15] |
| Sodium Ascorbate | 300 mM | Deionized Water | Reducing Agent[13][15] |
| Reaction Buffer | e.g., 1x PBS, pH 7.4 | - | Solvent System |
Note: The sodium ascorbate solution is susceptible to oxidation and should be prepared fresh immediately before use.[15]
5.2. Step-by-Step Click Reaction Procedure
-
Reaction Assembly: In a microcentrifuge tube, combine the following reagents in order:
-
Reaction Buffer (e.g., PBS) to bring the final volume to the desired amount (e.g., 200 µL).
-
Alkyne-Functionalized Thiazole (to a final concentration of 100-200 µM).
-
Azide-Partner Molecule (1.0 - 1.5 equivalents relative to the alkyne).
-
THPTA ligand solution (to a final concentration of 1-2 mM). Vortex briefly.[13]
-
CuSO₄ solution (to a final concentration of 200-400 µM). Vortex briefly.[13]
-
-
Initiation: To initiate the click reaction, add the freshly prepared Sodium Ascorbate solution to a final concentration of 3-6 mM.[14] Vortex the tube gently to ensure thorough mixing.
-
Incubation: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 30-60 minutes.[14][15] For complex substrates or dilute conditions, the reaction time may be extended.
-
Analysis and Purification: The reaction progress and product formation can be analyzed by LC-MS. Depending on the nature of the final conjugate, purification can be achieved by methods such as HPLC, precipitation, or dialysis.
Caption: Step-by-step workflow for the CuAAC click reaction.
Scientific Rationale and Mechanism
The CuAAC reaction proceeds via a catalytic cycle that is initiated by the reduction of Cu(II) from the CuSO₄ stock to the active Cu(I) species by sodium ascorbate.[14]
Key Roles of Reagents:
-
Copper(I): The essential catalyst that coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper-acetylide intermediate.[2]
-
Sodium Ascorbate: A biocompatible reducing agent that generates the active Cu(I) catalyst in situ and maintains its oxidation state throughout the reaction.[14]
-
THPTA Ligand: A water-soluble tris-triazole ligand that chelates and stabilizes the Cu(I) ion.[13][14] This stabilization prevents catalyst disproportionation and oxidation, accelerates the reaction rate, and mitigates copper-induced toxicity in biological applications.[16]
The reaction's success and "click" status stem from its high thermodynamic driving force, specificity, and the stability of the resulting triazole ring, making it a robust and reliable conjugation method.[2]
Applications in Research and Drug Development
The ability to conjugate the aminothiazole scaffold to other molecules via a stable triazole linker opens up numerous possibilities:
-
Drug Discovery: Synthesize novel conjugates by linking the thiazole moiety to other pharmacophores, peptides, or targeting ligands to create multifunctional drug candidates.[4][5]
-
Chemical Biology: Attach fluorescent dyes or affinity tags (like biotin) to the thiazole core to create chemical probes for studying biological targets and pathways.
-
Bioconjugation: Covalently link thiazole-containing small molecules to larger biomolecules such as proteins or nucleic acids to modulate their function or track their localization within cells.[3]
By following the protocols outlined in this guide, researchers can effectively incorporate (2-Aminothiazol-5-yl)methanol hydrochloride into their click chemistry workflows, enabling the rapid assembly of complex and functional molecular architectures.
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- (2-Aminothiazol-5-yl)methanol hydrochloride CAS#: 1640995-62-5. (n.d.). ChemicalBook.
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (n.d.). PMC - PubMed Central.
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- ChemInform Abstract: Copper‐Promoted Cycloaddition of α‐Methylenyl Isocyanides with Benzothiazoles: Tunable Access to Benzo[d]imidazothiazoles. (2016). Sci-Hub.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). NIH.
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- (R)-(2-Aminothiazol-5-yl)(3-chlorophenyl)methanol. (n.d.). BLD Pharm.
- An In-depth Technical Guide to 2-Amino-5-formylthiazole: Chemical Properties and Structure. (n.d.). Benchchem.
- (R)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methanol. (n.d.). BLD Pharm.
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Applications of (2-Aminothiazol-5-yl)methanol hydrochloride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged 2-Aminothiazole Scaffold and the Strategic Importance of the 5-Hydroxymethyl Moiety
The 2-aminothiazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions allow it to serve as a versatile pharmacophore in drug design. This guide focuses on a specific, highly functionalized derivative: (2-Aminothiazol-5-yl)methanol hydrochloride. While the broader 2-aminothiazole family is known for its diverse therapeutic applications—ranging from anticancer and anti-inflammatory to antiviral and antibacterial agents—the 5-hydroxymethyl substitution provides a unique synthetic handle for further molecular elaboration.[2][3][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the synthesis, key applications, and strategic utility of (2-Aminothiazol-5-yl)methanol hydrochloride, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. We will explore not just the "what" but the "why" behind experimental choices, providing detailed protocols and mechanistic insights to empower your drug discovery programs.
Synthetic Pathways and Strategic Considerations
(2-Aminothiazol-5-yl)methanol is most commonly synthesized from its corresponding ester, ethyl 2-aminothiazole-5-carboxylate, a readily available starting material. The choice of a reduction-based strategy is predicated on the stability of the thiazole ring and the need for a selective, high-yielding conversion.
Protocol 1: Synthesis of (2-Aminothiazol-5-yl)methanol via Ester Reduction
This protocol details the reduction of ethyl 2-aminothiazole-5-carboxylate to (2-aminothiazol-5-yl)methanol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.[6][7][8]
Causality of Experimental Choices:
-
Reagent: LiAlH₄ is chosen for its high reactivity, ensuring a complete and rapid reduction of the ester functionality.[7][9] Alternative, milder reducing agents like sodium borohydride are generally not effective for ester reduction.[10]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the starting material and its inertness under the highly reactive conditions of LiAlH₄ reduction.[6] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the LiAlH₄ by atmospheric moisture.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the ester and the hydride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Work-up: A sequential addition of water and sodium hydroxide solution (Fieser work-up) is a standard and safe method for quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid, simplifying the purification of the desired alcohol.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Ester: Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C and slowly and carefully add water (volume equivalent to the mass of LiAlH₄ used), followed by the dropwise addition of 15% aqueous sodium hydroxide solution (volume equivalent to the mass of LiAlH₄), and finally, more water (3 times the volume equivalent to the mass of LiAlH₄).
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (2-aminothiazol-5-yl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a solution of HCl in ether or isopropanol until precipitation is complete. Collect the solid by filtration and dry under vacuum.
Caption: Synthetic relationship to Dasatinib.
Protocol 2: Amide Coupling of the Corresponding Carboxylic Acid
This protocol outlines a general procedure for the amide bond formation between 2-aminothiazole-5-carboxylic acid (derived from the oxidation of the title compound) and an amine, a crucial step in the synthesis of many kinase inhibitors.
Causality of Experimental Choices:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it suitable for a wide range of amines, including those that are sterically hindered or electron-deficient. [2]* Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing with the primary amine in the coupling reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve all reactants and facilitate the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminothiazole-5-carboxylic acid (1.0 eq.) in DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Structure-Activity Relationship (SAR) Insights
The 5-position of the 2-aminothiazole ring is a critical vector for SAR exploration in kinase inhibitor design. [2][11]
| Substituent at C5 | General Impact on Activity | Rationale |
|---|---|---|
| -CH₂OH (Hydroxymethyl) | Serves as a versatile synthetic handle for further elaboration. The polar nature may influence solubility. | Can be oxidized to an aldehyde or carboxylic acid for amide or other couplings. Can also be used for ether linkages. |
| -CONH-R (Carboxamide) | Often crucial for potency and selectivity. | The amide bond can form additional hydrogen bonds with the target protein and the 'R' group can be tailored to fit into specific sub-pockets of the kinase active site. |
| -COOR (Ester) | Common synthetic precursor. | Readily hydrolyzed to the carboxylic acid for further functionalization. |
| -Br / -Halo | Can increase potency through halogen bonding or serve as a handle for cross-coupling reactions. | Halogen atoms can participate in favorable interactions with the protein target. They are also key for Suzuki, Sonogashira, or other cross-coupling reactions to introduce more complex moieties. [2]|
Broader Therapeutic Potential
While the application of (2-aminothiazol-5-yl)methanol hydrochloride is most prominently documented in the context of kinase inhibitors for cancer, the broader 2-aminothiazole scaffold has demonstrated significant potential in other therapeutic areas.
-
Antiviral Activity: Various 2-aminothiazole derivatives have been investigated for their antiviral properties, including activity against influenza A and other viruses. [4][5]The ability to functionalize the 5-position allows for the introduction of moieties that can interact with viral proteins.
-
Anti-inflammatory Activity: The 2-aminothiazole core is present in compounds with anti-inflammatory effects. [2][3]This is often linked to the inhibition of kinases involved in inflammatory signaling pathways.
Safety, Handling, and Storage
(2-Aminothiazol-5-yl)methanol hydrochloride should be handled with care in a laboratory setting. While specific data for the hydrochloride salt is limited, the following precautions are based on data for the free base and related compounds:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]* Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation. May cause respiratory irritation. [12]
Conclusion
(2-Aminothiazol-5-yl)methanol hydrochloride is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a functionalized 2-aminothiazole scaffold, particularly as a precursor for the synthesis of kinase inhibitors. The 5-hydroxymethyl group provides a strategic point for synthetic elaboration, allowing for the introduction of diverse functionalities to optimize potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in drug discovery and development programs, empowering researchers to explore the full potential of the privileged 2-aminothiazole scaffold.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. Available at: [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). Journal of Medicinal Chemistry. Available at: [Link]
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7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed. Available at: [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PMC. Available at: [Link]
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.).
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry.
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Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. (2004). PubMed. Available at: [Link]
- High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... (n.d.).
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Available at: [Link]
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- Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal.
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Lithium Aluminum Hydride Reductions. (n.d.). Scribd. Available at: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). PubMed. Available at: [Link]
- Reduction Reactions. (n.d.). SlideShare.
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). Hindawi. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]
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Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]
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Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing. Available at: [Link]
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Application Notes & Protocols: Synthesis of Novel Derivatives from (2-Aminothiazol-5-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2] This scaffold is central to drugs with diverse therapeutic applications, including the anticancer agents Dasatinib and Alpelisib, as well as the H2 receptor antagonist Famotidine.[1][3][4] (2-Aminothiazol-5-yl)methanol hydrochloride serves as a highly versatile and economically viable starting material, offering two distinct points for chemical modification: the exocyclic 2-amino group and the 5-hydroxymethyl group. This guide provides a comprehensive suite of detailed protocols for the strategic derivatization of this bifunctional building block. We will explore key synthetic transformations including N-acylation, N-sulfonylation, urea formation, O-esterification, O-etherification, and advanced functionalization via the Mitsunobu reaction. Each protocol is presented with an emphasis on the underlying chemical principles, explaining the rationale behind procedural choices to empower researchers in developing novel chemical entities for drug discovery and broader scientific applications.
Core Concepts: Reactivity and Strategic Modification
(2-Aminothiazol-5-yl)methanol hydrochloride presents a fascinating challenge in chemoselectivity. The nucleophilicity of the 2-amino group and the reactivity of the 5-hydroxymethyl group allow for a wide range of synthetic transformations. The hydrochloride salt form ensures stability and enhances water solubility, but the free base must often be generated in situ or in a separate step to unmask the nucleophilic amino group for reactions.
The strategic choice of which functional group to modify first, and under what conditions, is paramount to achieving the desired synthetic outcome. Generally, reactions at the more nucleophilic 2-amino position are facile, while transformations of the primary alcohol may require specific activation.
Caption: Synthetic pathways for derivatization of (2-Aminothiazol-5-yl)methanol.
Protocols for Derivatization of the 2-Amino Group
For the following protocols, it is often necessary to first neutralize the hydrochloride salt. This is typically achieved by adding a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) to the reaction mixture.
Protocol 1: N-Acylation with Acyl Chlorides
N-acylation is a fundamental method for installing amide functionalities, which are critical pharmacophores in many drug molecules.[5] This protocol provides a general and robust method using readily available acyl chlorides.
Rationale: The reaction proceeds via nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is crucial. It serves both as a solvent and to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Cooling the reaction initially helps to control the exothermic nature of the reaction and minimize side product formation.[6]
Experimental Protocol:
-
Reaction Setup: Suspend (2-Aminothiazol-5-yl)methanol hydrochloride (1.0 eq) in dry pyridine or a 1:1 mixture of pyridine and dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred suspension over 5-10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water. The product will often precipitate.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure N-acyl-2-aminothiazole derivative.[6]
Caption: General experimental workflow for the N-acylation of 2-aminothiazoles.
Protocol 2: N-Sulfonylation
Sulfonamides are another important class of functional groups in medicinal chemistry. This protocol details their synthesis from 2-aminothiazoles.
Rationale: Similar to N-acylation, this reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is often performed in an aqueous medium with a mild base like sodium acetate to neutralize the generated acid.[2]
Experimental Protocol:
-
Reaction Setup: Dissolve 2-aminothiazole (1.0 eq) and sodium acetate (2.0 eq) in water in a round-bottom flask.
-
Reagent Addition: Add the desired benzenesulfonyl chloride (1.1 eq).
-
Reaction: Heat the mixture to 80-85 °C and stir vigorously for 4-6 hours, monitoring by TLC.[2]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with cold water, and dried.
-
Purification: Recrystallize from ethanol to obtain the pure N-(thiazol-2-yl)benzenesulfonamide derivative.
Protocol 3: Urea Synthesis via Isocyanate Addition
Urea derivatives are frequently explored for their biological activities. Their synthesis from isocyanates is typically straightforward and high-yielding.[7][8][9]
Rationale: This reaction is a direct addition of the nucleophilic amine to the highly electrophilic carbon of the isocyanate group. It is often performed without an external catalyst, although a non-nucleophilic base can be added to ensure the amine is in its free-base form.
Experimental Protocol:
-
Reaction Setup: Dissolve (2-Aminothiazol-5-yl)methanol hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or potassium carbonate (1.2 eq) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Reagent Addition: Add the desired isocyanate (1.05 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-8 hours. The reaction is often complete within a few hours as monitored by TLC.
-
Work-up and Isolation: Pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: If needed, the product can be purified by column chromatography or recrystallization.
Protocols for Derivatization of the 5-Hydroxymethyl Group
These protocols focus on the alcohol moiety, which can be transformed into esters, ethers, and other functional groups. For these reactions, it is often advantageous to first protect the 2-amino group (e.g., as a Boc-carbamate) to prevent competing side reactions, followed by deprotection.
Protocol 4: O-Esterification
Esterification converts the primary alcohol into an ester, which can modulate properties like lipophilicity and act as a prodrug.
Rationale: This protocol uses a standard peptide coupling agent, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with a catalyst, DMAP (4-dimethylaminopyridine). EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, accelerating the reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of the N-protected (2-aminothiazol-5-yl)methanol (1.0 eq), a carboxylic acid (1.2 eq), and DMAP (0.1 eq) in dry dichloromethane (DCM), add EDCI (1.3 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deprotection: If necessary, remove the N-protecting group under appropriate conditions (e.g., TFA for a Boc group).
Protocol 5: Advanced Functionalization via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and mild method for converting primary and secondary alcohols into a wide range of functional groups with complete inversion of stereochemistry (not applicable here, but a key feature of the reaction).[10][11][12][13] It allows for the formation of C-O, C-N, and C-S bonds under neutral conditions.[11]
Rationale: The reaction mechanism involves the activation of the alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][14] This forms an alkoxyphosphonium salt, which is an excellent leaving group. A suitable nucleophile (pKa < 13) then displaces this group in an Sₙ2 fashion.[13]
Experimental Protocol (for Ester Synthesis):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the N-protected (2-aminothiazol-5-yl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and a carboxylic acid (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazide byproducts.
Caption: Workflow for the Mitsunobu reaction.
Data Presentation: Comparative Summary
The following table provides an illustrative comparison of the described synthetic methods. Yields are representative and will vary based on the specific substrates used.
| Protocol | Derivatization Type | Key Reagents | Solvent | Temp. | Typical Time | Typical Yield (%) |
| 1 | N-Acylation | Acyl Chloride, Pyridine | Pyridine/DCM | 0°C to RT | 4-12 h | 70-95 |
| 2 | N-Sulfonylation | Sulfonyl Chloride, NaOAc | Water | 80-85°C | 4-6 h | 65-85 |
| 3 | N-Urea Formation | Isocyanate, Et₃N | DMF | RT | 2-8 h | 80-98 |
| 4 | O-Esterification | R-COOH, EDCI, DMAP | DCM | 0°C to RT | 12-24 h | 60-90 |
| 5 | Mitsunobu Reaction | PPh₃, DEAD, R-COOH | THF | 0°C to RT | 6-18 h | 55-85 |
Conclusion
The protocols detailed in this guide offer a robust and versatile toolkit for the synthesis of novel derivatives from (2-Aminothiazol-5-yl)methanol hydrochloride. By providing clear, step-by-step instructions grounded in established chemical principles, these methods empower researchers to efficiently generate diverse compound libraries. The strategic functionalization of either the 2-amino group or the 5-hydroxymethyl group enables extensive exploration of structure-activity relationships, paving the way for the discovery of new therapeutic agents and chemical probes.
References
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- Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate.
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
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- Hassan, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
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- Author(s). (2024). SYNTHESIS OF UREA DERIVATIVES BASED ON SUBSTITUTED2-AMINOTHIAZOLES AND SOME AROMATIC ISOCYANATES. CyberLeninka.
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- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
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- Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
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(2-Aminothiazol-5-yl)methanol hydrochloride in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: The Strategic Role of (2-Aminothiazol-5-yl)methanol Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of protein kinases.[1][2] This application note provides an in-depth guide to the strategic use of (2-Aminothiazol-5-yl)methanol hydrochloride , a key building block for constructing a diverse range of potent and selective kinase inhibitors. We will explore the chemical rationale behind its utility, provide detailed synthetic protocols for its incorporation into advanced intermediates, and discuss the mechanism of action of the resulting inhibitors. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile reagent in drug discovery programs targeting kinases, which are implicated in numerous diseases, most notably cancer.[3]
Chemical Profile and Strategic Handling
(2-Aminothiazol-5-yl)methanol hydrochloride is a stable, crystalline solid that serves as a versatile precursor. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Table 1: Physicochemical Properties of (2-Aminothiazol-5-yl)methanol hydrochloride
| Property | Value |
| CAS Number | 131184-73-1[4] |
| Molecular Formula | C₄H₆N₂OS · HCl |
| Molecular Weight | 166.63 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in water, methanol |
| Storage | Store at 2-8°C, keep container tightly closed in a dry, well-ventilated place. |
Safety and Handling Precautions
As a laboratory chemical, proper handling is imperative to ensure user safety.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling the reagent.[5]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[4]
-
Ingestion: Rinse mouth and get medical help.[4]
-
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal facility in accordance with local regulations.[5]
The 2-Aminothiazole Scaffold: A Privileged Structure for Kinase Inhibition
The efficacy of the 2-aminothiazole motif stems from its unique ability to act as a bioisostere for the adenine ring of ATP. This allows it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a highly conserved area that anchors the inhibitor.[1]
-
Hydrogen Bonding: The exocyclic amino group and the thiazole nitrogen atom act as hydrogen bond donors and acceptors, respectively, effectively mimicking the interactions of ATP and securing the inhibitor within the active site.
-
Structural Versatility: The thiazole ring provides multiple points for chemical modification. Substitutions at the C4 and C5 positions, as well as on the amino group, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][6] This adaptability is why the scaffold is central to numerous clinically approved inhibitors, including the potent Bcr-Abl and Src family kinase inhibitor, Dasatinib.[2][7]
Synthetic Protocols: Building a Dasatinib Precursor
The following section details a representative synthetic workflow to generate a key intermediate used in the synthesis of Dasatinib, demonstrating the practical application of 2-aminothiazole derivatives. The synthesis involves the coupling of a 2-aminothiazole carboxamide with a substituted pyrimidine.
Workflow for Synthesis of a Key Dasatinib Intermediate
Caption: Synthetic workflow for Dasatinib synthesis.
Detailed Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This protocol describes the nucleophilic aromatic substitution (SNA_r) reaction, a crucial step in many kinase inhibitor syntheses.[8][9]
Materials:
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-Dichloro-2-methylpyrimidine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent).
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension.
-
Base Addition: Cool the mixture in an ice bath (0-5°C). Carefully add sodium tert-butoxide (approx. 1.1 equivalents) portion-wise, ensuring the temperature remains low.
-
Reagent Addition: While stirring at low temperature, add 4,6-dichloro-2-methylpyrimidine (approx. 1.05 equivalents) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Isolation: The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with water and then a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired intermediate as a solid.[10]
Mechanism of Action: How 2-Aminothiazole Inhibitors Block Kinase Signaling
Kinase inhibitors derived from the 2-aminothiazole scaffold, such as Dasatinib, are often ATP-competitive inhibitors.[7] They function by occupying the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrate proteins and halting the propagation of oncogenic signals.
Dasatinib, for example, is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML), and Src family kinases.[6] By inhibiting Bcr-Abl, Dasatinib blocks the signaling cascade that drives uncontrolled cell proliferation and survival in CML cells.
Caption: Inhibition of the Bcr-Abl signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction.- Impure starting materials.- Inefficient work-up/purification. | - Increase reaction time or temperature; monitor closely via TLC/HPLC.- Ensure starting materials are pure and dry.- Optimize quenching and extraction procedures; consider column chromatography for purification. |
| Multiple Spots on TLC | - Presence of starting materials.- Formation of side-products.- Product degradation. | - Confirm identity of spots using co-spotting with starting materials.- Adjust stoichiometry or reaction temperature to minimize side-reactions.- Ensure reaction conditions are not too harsh (e.g., excessive heat). |
| Poor Solubility of Reagents | - Inappropriate solvent choice. | - Use a co-solvent system (e.g., THF/DMF).- Gently warm the mixture to aid dissolution before adding other reagents. |
| Difficulty in Purification | - Product and impurities have similar polarity. | - Use a different solvent system for recrystallization.- Employ flash column chromatography with a carefully selected eluent gradient. |
Conclusion
(2-Aminothiazol-5-yl)methanol hydrochloride and its derivatives are indispensable tools in the field of kinase inhibitor design. The inherent ability of the 2-aminothiazole scaffold to engage the kinase hinge region provides a robust foundation for developing highly potent and selective therapeutics.[1] The synthetic protocols outlined herein demonstrate a clear and reproducible path for incorporating this privileged scaffold into complex molecular architectures. A thorough understanding of the chemistry, handling, and mechanistic principles of these compounds will continue to empower researchers to discover the next generation of targeted therapies for cancer and other kinase-driven diseases.
References
- BenchChem. (n.d.). Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Retrieved from [Link]
-
Bestgen, B., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 151, 596-612. Retrieved from [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link]
-
Shaik, A. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]
-
Bestgen, B., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry, 183, 111696. Retrieved from [Link]
-
Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Retrieved from [Link]
-
Bestgen, B., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102010407A - New method for synthesizing dasatinib.
-
viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]
-
Li, F., et al. (2012). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 40(8), 1611-1621. Retrieved from [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Roscoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinases Home. Retrieved from [Link]
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Arai, M., et al. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 111, 129797. Retrieved from [Link]
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Strategic N-acylation of (2-Aminothiazol-5-yl)methanol Hydrochloride: A Protocol for Synthesizing Key Medicinal Scaffolds
An Application Note for Drug Development Professionals
Abstract
The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its derivatives are pivotal in the development of therapeutics targeting a wide array of diseases, notably as potent kinase inhibitors.[4][5][6][7] This application note provides an in-depth, field-proven protocol for the N-acylation of (2-Aminothiazol-5-yl)methanol hydrochloride, a critical transformation for generating libraries of novel drug candidates. We will dissect the underlying chemical principles, offer a detailed step-by-step experimental procedure, and outline robust methods for product validation, ensuring scientific integrity and reproducibility for researchers in drug discovery and development.
Scientific Grounding: Mechanism and Rationale
The successful N-acylation of an amine hydrochloride salt is a foundational process in organic synthesis that hinges on a nuanced understanding of nucleophilicity and reaction kinetics. The procedure is more than a simple mixing of reagents; it is a controlled sequence designed to favor a specific chemical outcome.
The Starting Material: (2-Aminothiazol-5-yl)methanol hydrochloride
Before commencing synthesis, it is critical to understand the starting material. The compound is supplied as a hydrochloride salt, meaning the primary amino group—our target for acylation—is protonated as an ammonium salt. In this state, it is non-nucleophilic and will not react with an acylating agent.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂OS | [8] |
| Molecular Weight | 166.63 g/mol | [8] |
| CAS Number | 1640995-62-5 | [8] |
| Appearance | Off-white to light yellow solid | |
| Storage | Room temperature, dry conditions | [8] |
The Reaction Pathway: A Stepwise Mechanistic Look
The N-acylation reaction is a classic nucleophilic acyl substitution.[9][10][11] The entire process is orchestrated by the careful choice of base, solvent, and temperature to ensure high selectivity and yield.
-
In Situ Amine Liberation (Deprotonation): The first and most crucial step is the deprotonation of the ammonium salt to generate the free, nucleophilic 2-aminothiazole. This is achieved by introducing a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine. The base must be stronger than the 2-aminothiazole itself to effectively sequester the HCl and drive the equilibrium towards the free amine.[9][10]
-
Nucleophilic Attack: The liberated lone pair of electrons on the primary amine's nitrogen atom acts as a potent nucleophile. It attacks the highly electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[12][13]
-
Formation and Collapse of the Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. The stability of this intermediate is fleeting, and it rapidly collapses to reform the carbonyl double bond.
-
Expulsion of the Leaving Group: As the carbonyl reforms, the most stable leaving group is expelled. For an acyl chloride, this is the chloride ion (Cl⁻); for an acid anhydride, it is a carboxylate anion.[12]
-
Final Proton Transfer: The organic base scavenges the final proton from the nitrogen, yielding the neutral N-acylated product and the base's hydrochloride salt. This final step makes the overall reaction irreversible and drives it to completion.[14]
Caption: Figure 1: Reaction Mechanism of N-Acylation.
Expertise in Practice: Causality Behind Experimental Choices
-
Why an Ice Bath (0 °C)? Acylation with acyl chlorides is highly exothermic. Starting the reaction at 0 °C controls the reaction rate, prevents overheating, and minimizes the formation of potential side products, such as O-acylation on the methanol moiety or decomposition.[15][16]
-
Why Dropwise Addition? This maintains a low concentration of the highly reactive acyl chloride, further ensuring temperature control and preventing localized overheating which could lead to undesired side reactions.[15][16]
-
Choice of Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal. They are unreactive towards the reagents and readily dissolve the organic components. Using the base (e.g., pyridine) as a solvent is also a common and effective strategy.[15][17]
-
Stoichiometry: A slight excess of the acylating agent (1.1-1.2 equivalents) is often used to ensure complete consumption of the starting amine. At least two equivalents of the base are required: one to neutralize the starting hydrochloride salt and a second to scavenge the HCl generated during the reaction with an acyl chloride.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and clarity, with integrated checkpoints for reaction monitoring to ensure success.
Materials and Equipment
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Amount |
| (2-Aminothiazol-5-yl)methanol HCl | 1640995-62-5 | 166.63 | 1.0 | (e.g., 1.0 g) |
| Acyl Chloride (e.g., Acetyl Chloride) | 75-36-5 | 78.50 | 1.1 | (e.g., 0.52 mL) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.2 | (e.g., 1.84 mL) |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - | (e.g., 20 mL) |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | - | - |
| Saturated aq. NaCl (Brine) | 7647-14-5 | 58.44 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, TLC plates (silica gel), standard glassware.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Aminothiazol-5-yl)methanol hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous Dichloromethane (DCM, approx. 20 mL per gram of starting material). Cool the resulting suspension to 0 °C in an ice bath with stirring. Add triethylamine (2.2 eq) to the suspension. Stir for 10-15 minutes; the suspension should become a clearer solution as the free amine is formed.
-
Acylation: In a separate dry vial, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM (2-3 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-12 hours.
-
Monitoring (Trustworthiness Checkpoint): Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 or 7:3 v/v). The product should have a higher Rf value than the polar starting material. Visualize under UV light (254 nm). The reaction is complete when the starting amine spot is no longer visible.
-
Work-up: Once complete, quench the reaction by slowly adding deionized water (approx. 20 mL). Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer one more time with DCM. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any excess acid) and then with brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel to obtain the pure N-acylated product.[18][19]
Caption: Figure 2: Experimental Workflow for N-Acylation.
Validation and Characterization
To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the structure. Key signals to look for include:
-
A new amide N-H singlet (typically δ 8-10 ppm).
-
The disappearance of the broad NH₂ signal from the starting material.
-
Characteristic signals for the acyl group (e.g., a singlet around δ 2.1 ppm for an acetyl group).
-
Signals for the thiazole ring protons and the -CH₂ OH protons.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product. The observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) should match the calculated mass of the desired N-acylated compound.
-
Infrared (IR) Spectroscopy: A strong absorption band between 1650-1680 cm⁻¹ is characteristic of the amide C=O stretch, providing definitive evidence of successful acylation.
Conclusion
This application note provides a comprehensive and reliable framework for the N-acylation of (2-Aminothiazol-5-yl)methanol hydrochloride. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can confidently synthesize a diverse array of N-acylated 2-aminothiazole derivatives. This procedure serves as a critical starting point for structure-activity relationship (SAR) studies and the development of novel therapeutic agents, empowering scientists to explore new frontiers in drug discovery.
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Reactions of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
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Mosebi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]
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Singh, H., et al. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. PubMed. Retrieved from [Link]
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New GSK-3 inhibitors in early development at Novo Nordisk. (2003). BioWorld. Retrieved from [Link]
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Amines. (n.d.). NCERT. Retrieved from [Link]
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(2-Aminothiazol-5-yl)methanol hydrochloride. (n.d.). Oakwood Chemical. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]
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Tsolaki, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC. Retrieved from [Link]
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N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. Retrieved from [Link]
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Kaye, I. A., & Parris, C. L. (1952). ACYLATED 2-IMINOTHIAZOLINES. Journal of the American Chemical Society. Retrieved from [Link]
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Chemical Properties Of Amines Acylation Basicity. (n.d.). BYJU'S. Retrieved from [Link]
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GSK-3 inhibition of 5-imino-1,2,4-thiadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Minchin, R. F., et al. (1992). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. PubMed. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]
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Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Recent Scientific Research. Retrieved from [Link]
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Wu, S., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? MDPI. Retrieved from [Link]
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Novel GSK-3 inhibitors with improved cellular activity. (2004). PubMed. Retrieved from [Link]
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Acylation Overview, Mechanism & Agents. (n.d.). Study.com. Retrieved from [Link]
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Licht-Murava, A., et al. (2016). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. Retrieved from [Link]
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Acylation. (n.d.). Wikipedia. Retrieved from [Link]
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Acylating agents. (n.d.). Ace Chemistry. Retrieved from [Link]
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Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (n.d.). Oregon State University. Retrieved from [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). MDPI. Retrieved from [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]
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2-Aminothiazole. (n.d.). Wikipedia. Retrieved from [Link]
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Application Notes and Protocols for (2-Aminothiazol-5-yl)methanol hydrochloride: A Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Aminothiazol-5-yl)methanol hydrochloride is a bifunctional linker molecule poised for significant utility in the field of bioconjugation. Possessing both a primary amine and a primary hydroxyl group on a stable thiazole scaffold, it offers dual reactivity for the covalent attachment of a wide array of molecules—including proteins, peptides, oligonucleotides, and small molecule drugs. This document provides a comprehensive guide to the chemistry of (2-Aminothiazol-5-yl)methanol hydrochloride and detailed protocols for its application as a linker in bioconjugation strategies. We will explore the selective modification of its amine and hydroxyl functionalities, enabling precise control over the final conjugate structure.
Introduction to (2-Aminothiazol-5-yl)methanol hydrochloride
(2-Aminothiazol-5-yl)methanol hydrochloride is a heterocyclic organic compound with the molecular formula C₄H₇ClN₂OS and a molecular weight of 166.63 g/mol [1]. The key to its utility as a bioconjugation linker lies in its distinct functional groups: a nucleophilic primary amine at the 2-position of the thiazole ring and a primary hydroxyl group on a methyl substituent at the 5-position.
The thiazole ring itself is a common motif in many biologically active compounds and approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding[2][3][4][5]. This inherent stability makes it an excellent and robust scaffold for linking biomolecules.
Key Structural Features:
-
Primary Amine (-NH₂): A versatile nucleophile, readily reactive with a variety of electrophilic reagents. This is a common target for bioconjugation, as lysine residues on protein surfaces present accessible primary amines[6][7][8].
-
Primary Hydroxyl (-OH): Less nucleophilic than the amine, this group typically requires an activation step to be used in bioconjugation, offering an orthogonal handle for sequential conjugations[9][10].
-
Thiazole Scaffold: A stable aromatic heterocycle that provides a defined spatial separation between the conjugated molecules.
Below is a diagram illustrating the structure of (2-Aminothiazol-5-yl)methanol.
Caption: Chemical Structure of (2-Aminothiazol-5-yl)methanol.
Principles of Bioconjugation using (2-Aminothiazol-5-yl)methanol hydrochloride
The presence of two distinct functional groups on this linker allows for several conjugation strategies. The primary amine is the more reactive nucleophile and will preferentially react with electrophilic reagents under neutral to slightly basic conditions. The hydroxyl group's reactivity can be harnessed after an activation step, which converts it into a better leaving group. This differential reactivity is the key to controlling the bioconjugation process.
Amine-Directed Conjugation
The primary amine of the thiazole ring is a prime target for conjugation. It can readily react with a variety of amine-reactive chemical groups to form stable covalent bonds[6][7]. The most common strategies involve acylation reactions.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines, forming stable amide bonds under slightly alkaline conditions (pH 7.2-8.5)[7][][12]. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the carbonyl carbon of the NHS ester[12].
-
Isothiocyanates: These reagents react with primary amines to form stable thiourea linkages. This reaction is also typically carried out at a slightly alkaline pH.
The general workflow for amine-directed conjugation is depicted below.
Caption: General workflow for amine-directed bioconjugation.
Hydroxyl-Directed Conjugation
The primary hydroxyl group is significantly less reactive than the amine and requires chemical activation to participate in conjugation reactions. This activation step transforms the hydroxyl into a more reactive functional group[9][10][13].
-
Activation to a Carboxylic Acid: The hydroxyl group can be oxidized to a carboxylic acid. This acid can then be activated to an NHS ester using carbodiimide chemistry (e.g., EDC) for subsequent reaction with an amine-containing biomolecule[9].
-
Activation with Carbonylating Reagents: Reagents like N,N'-disuccinimidyl carbonate (DSC) or 1,1'-carbonyldiimidazole (CDI) can activate the hydroxyl group to form a succinimidyl carbonate or an imidazole carbamate, respectively. These activated intermediates are reactive towards primary amines[10].
The necessity of an activation step for the hydroxyl group provides an orthogonal approach to the amine reactivity, allowing for sequential conjugation reactions.
Detailed Protocols
The following protocols are exemplary and may require optimization based on the specific properties of the biomolecules being conjugated.
Protocol 1: Two-Step Conjugation of a Protein to a Small Molecule via the Linker's Amine Group
This protocol describes the attachment of the linker to a small molecule drug first, followed by conjugation to a protein.
Step 1: Activation of Small Molecule and Conjugation to Linker
-
Small Molecule Preparation: Ensure the small molecule has a carboxylic acid moiety. If not, a derivative with a carboxyl group may need to be synthesized.
-
Activation: Dissolve the carboxylated small molecule in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.5 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS). Stir at room temperature for 1-2 hours to form the NHS ester.
-
Linker Conjugation: Dissolve (2-Aminothiazol-5-yl)methanol hydrochloride in the same anhydrous solvent containing a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine, DIPEA) to neutralize the hydrochloride and deprotonate the amine. Add this solution to the activated small molecule mixture.
-
Reaction: Allow the reaction to proceed for 4-12 hours at room temperature.
-
Purification: Purify the small molecule-linker conjugate using reverse-phase HPLC. Characterize by mass spectrometry.
Step 2: Activation of Linker's Hydroxyl Group and Conjugation to Protein
-
Hydroxyl Activation: Dissolve the purified small molecule-linker conjugate in anhydrous acetonitrile. Add 1.5 equivalents of N,N'-disuccinimidyl carbonate (DSC) and a non-nucleophilic base like DIPEA. Stir for 2-4 hours at room temperature.
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5[12][14].
-
Conjugation: Add the activated small molecule-linker solution to the protein solution at a desired molar excess (typically 10-20 fold).
-
Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a solution of 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for 30 minutes[12].
-
Purification: Remove unreacted small molecule-linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Orthogonal Conjugation - Attaching Two Different Molecules
This protocol leverages the differential reactivity of the amine and hydroxyl groups for a sequential, two-step conjugation.
Step 1: Amine-Specific Conjugation
-
Biomolecule A Preparation: Prepare Biomolecule A containing an NHS-ester reactive group.
-
Linker Preparation: Dissolve (2-Aminothiazol-5-yl)methanol hydrochloride in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL[12].
-
Conjugation: Add the NHS-activated Biomolecule A to the linker solution in a 1:10 molar ratio (Biomolecule A:linker).
-
Reaction and Purification: Incubate for 1-4 hours at room temperature. Purify the resulting Biomolecule A-linker conjugate by a suitable method (e.g., HPLC, SEC) to remove excess linker.
Step 2: Hydroxyl-Specific Conjugation
-
Activation of Conjugate: Activate the hydroxyl group of the purified Biomolecule A-linker conjugate as described in Protocol 1, Step 2.1.
-
Biomolecule B Preparation: Prepare Biomolecule B (containing a primary amine) in an appropriate amine-free buffer (pH 7.2-7.5).
-
Final Conjugation: Add the activated Biomolecule A-linker conjugate to the solution of Biomolecule B.
-
Reaction, Quenching, and Purification: Follow the steps for reaction, quenching, and purification as outlined in Protocol 1, Step 2.4-2.6.
Quantitative Data and Characterization
The success of the bioconjugation should be assessed quantitatively.
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | The ratio of the absorbance of the attached molecule (if it has a chromophore) to the absorbance of the protein (typically at 280 nm) can determine the average number of linker-drug molecules per protein. |
| Conjugate Purity | Size-Exclusion Chromatography (SEC-HPLC) | A shift in retention time and a single, sharp peak indicate a homogenous conjugate and removal of unconjugated materials. |
| Conjugate Identity | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | The measured molecular weight should correspond to the theoretical mass of the final conjugate. |
| Biological Activity | In vitro/in vivo assays | The biological function of the conjugated biomolecule should be retained. For example, an antibody's binding affinity can be assessed by ELISA or surface plasmon resonance (SPR). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive reagents (hydrolysis of NHS ester).- Incorrect pH of reaction buffer.- Presence of primary amines in the buffer (e.g., Tris). | - Prepare fresh solutions of activating agents.- Verify the pH of the buffer immediately before use.- Perform a buffer exchange to an amine-free buffer like PBS or borate buffer. |
| Protein Precipitation | - High concentration of organic solvent from linker addition.- Change in protein conformation upon conjugation. | - Minimize the volume of organic solvent added.- Optimize the molar excess of the linker-drug.- Include stabilizing excipients in the buffer. |
| Loss of Biological Activity | - Conjugation at a critical functional site of the biomolecule.- Denaturation during the conjugation process. | - Reduce the molar excess of the labeling reagent to lower the DOL.- Consider site-specific conjugation strategies if random lysine modification is disruptive. |
Conclusion
(2-Aminothiazol-5-yl)methanol hydrochloride is a promising bifunctional linker for creating novel bioconjugates. Its stable thiazole core, coupled with the differential reactivity of its primary amine and hydroxyl groups, provides a versatile platform for researchers in drug development and chemical biology. The protocols outlined here provide a solid foundation for harnessing the potential of this linker in a variety of bioconjugation applications, from the creation of antibody-drug conjugates to the fluorescent labeling of proteins.
References
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Cmoch, P., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids. Retrieved from [Link]
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Cospheric. (2023). General Protocol for Conjugating Biomolecules to Amino-Modified Beads. Retrieved from [Link]
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Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]
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Spherotech, Inc. (n.d.). SPHERO™ Technical Note: Activation Techniques for Hydroxyl Magnetic Particles. Retrieved from [Link]
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Tsuchikama, K., & An, Z. (2018). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]
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Varki, A., et al. (2017). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues. PubMed. Retrieved from [Link]
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Altmann, K.-H., et al. (2018). On the Importance of the Thiazole Nitrogen in Epothilones: Semisynthesis and Microtubule-Binding Affinity of Deaza-Epothilone C. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically important thiazole derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Thiazole Ring—A Biologically Active Scaffold. PubMed Central. Retrieved from [Link]
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ResearchGate. (2024). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Aminothiazole Scaffolds
<
Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery
The 2-aminothiazole (2-AT) core is a prominent heterocyclic scaffold that holds a "privileged" status in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of biologically active compounds, including approved drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[4] The versatility of the 2-AT scaffold allows it to interact with a wide array of biological targets, making it a valuable starting point for drug discovery campaigns targeting cancer, inflammation, infectious diseases, and neurological disorders.[2][4][5][6] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][6]
High-throughput screening (HTS) provides the technological framework to rapidly evaluate large chemical libraries, and when applied to 2-aminothiazole-based compounds, it becomes a powerful engine for identifying novel therapeutic leads.[7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for designing and executing HTS assays centered on this important scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
However, it is also crucial to acknowledge a key challenge associated with this scaffold. The 2-aminothiazole moiety has been identified as a potential "frequent hitter" or Pan-Assay Interference Compound (PAINS) in HTS campaigns.[1][8][9][10] This means that some 2-AT derivatives can produce false-positive results through non-specific mechanisms. Therefore, a robust hit validation cascade is paramount and will be a central theme throughout this guide.
Part 1: Foundational Principles of HTS for 2-Aminothiazole Libraries
A successful HTS campaign for 2-aminothiazole libraries hinges on a carefully planned workflow. This workflow is designed to maximize the identification of true, target-specific hits while minimizing the impact of frequent hitters.
Caption: Generalized HTS workflow for 2-aminothiazole scaffolds.
Part 2: Biochemical Assays - Probing Direct Target Engagement
Biochemical assays are indispensable for determining the direct interaction of 2-aminothiazole derivatives with a purified biological target, such as an enzyme or receptor.
Fluorescence Polarization (FP) Assay for Kinase Inhibition
Application Note: Fluorescence Polarization (FP) is a robust, homogenous assay format ideal for HTS.[11] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[12][13] For kinase assays, a fluorescently labeled ATP-competitive tracer is used. Inhibitors from the 2-aminothiazole library that bind to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FP signal.[11] This method is particularly powerful due to its simplicity and reduced susceptibility to certain types of assay interference.[11]
Protocol: FP-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The buffer composition should be optimized for the specific kinase.
-
Kinase Solution: Dilute the purified kinase to a working concentration (typically in the low nM range) in the assay buffer. The optimal concentration should be determined empirically during assay development.[14]
-
Tracer Solution: Prepare a stock solution of the fluorescently labeled tracer. The final tracer concentration should be below its Kd for the kinase to ensure sensitivity.[14]
-
Compound Plates: Serially dilute the 2-aminothiazole compounds in 100% DMSO and then further dilute into the assay buffer to the desired screening concentration (e.g., 10 µM).
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 2-aminothiazole compound solution or control (DMSO) to the wells.
-
Add 5 µL of the kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Add 10 µL of the tracer solution to all wells.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.
-
Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).
-
| Parameter | Typical Value | Rationale |
| Final Assay Volume | 20 µL | Minimizes reagent consumption in HTS. |
| Screening Concentration | 10 µM | A common starting point for primary screens. |
| Kinase Concentration | 1-10 nM | Should be in the range of the tracer's Kd for optimal assay window.[14] |
| Tracer Concentration | 0.5-5 nM | Kept low to ensure competitive binding can be detected.[14] |
| Z'-factor | > 0.5 | Indicates a robust and reliable assay for HTS.[11][15] |
AlphaLISA Assay for Protein-Protein Interaction (PPI) Inhibition
Application Note: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based technology well-suited for screening 2-aminothiazole libraries against PPI targets.[16][17] The assay relies on the interaction of two molecules bringing donor and acceptor beads into close proximity, resulting in a chemiluminescent signal. 2-aminothiazole derivatives that disrupt the PPI will lead to a decrease in the AlphaLISA signal. This technology is particularly advantageous due to its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[17][18]
Protocol: AlphaLISA-Based PPI Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Biotinylated Protein A: Prepare a stock solution of the biotinylated protein partner.
-
Tagged Protein B: Prepare a stock solution of the tagged (e.g., GST, 6xHis) protein partner.
-
Streptavidin Donor Beads & Acceptor Beads: Reconstitute the beads according to the manufacturer's instructions.
-
Compound Plates: Prepare as described in the FP assay protocol.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of the 2-aminothiazole compound solution or control.
-
Add 4 µL of a mix containing Biotinylated Protein A and Tagged Protein B.
-
Incubate for 30-60 minutes at room temperature.
-
Add 4 µL of a mix containing Streptavidin Donor beads and anti-tag Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Select hits based on a predefined inhibition threshold.
-
| Parameter | Typical Value | Rationale |
| Final Assay Volume | 10 µL | Suitable for high-density microplates. |
| Protein Concentrations | 10-100 nM | Determined empirically to achieve a good signal-to-background ratio. |
| Bead Concentration | 20 µg/mL | As recommended by the manufacturer.[19] |
| Z'-factor | > 0.5 | Ensures the assay is suitable for HTS.[15] |
Part 3: Cell-Based Assays - Assessing Activity in a Physiological Context
Cell-based assays are crucial for evaluating the activity of 2-aminothiazole compounds in a more biologically relevant environment, providing insights into cell permeability, cytotoxicity, and on-target effects within intact signaling pathways.
Luciferase Reporter Gene Assay for Pathway Modulation
Application Note: Luciferase reporter assays are a powerful tool for screening 2-aminothiazole libraries for compounds that modulate specific signaling pathways.[15][20][21][22] These assays utilize a reporter gene (luciferase) under the control of a response element that is activated or repressed by the signaling pathway of interest.[22][23] An increase or decrease in luciferase activity, measured as a luminescent signal, indicates modulation of the pathway. This assay format is highly sensitive and has a wide dynamic range.[20][21]
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293) in a 96-well or 384-well plate.
-
Transfect the cells with a plasmid containing the firefly luciferase gene downstream of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter can be used for normalization.
-
-
Assay Procedure:
-
After 24 hours of transfection, replace the medium with fresh medium containing the 2-aminothiazole compounds at the desired screening concentration.
-
Incubate the cells for a predetermined time (e.g., 6 hours) to allow for compound activity.
-
Induce the NF-κB pathway with a suitable stimulus (e.g., TNF-α).
-
After stimulation (e.g., 18 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the stimulated, vehicle-treated control.
-
Caption: Representative signaling pathway for an NF-κB luciferase reporter assay.
Part 4: Hit Validation - Distinguishing True Hits from Artifacts
As previously mentioned, the 2-aminothiazole scaffold can be prone to producing false positives in HTS.[8][9][10] A rigorous hit validation cascade is therefore non-negotiable.[24]
Orthogonal Assays
The primary goal of an orthogonal assay is to confirm the activity of hits using a different detection technology.[24] For example, if the primary screen was an FP-based kinase assay, a suitable orthogonal assay would be a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaScreen-based kinase assay.[25] True hits should be active in both the primary and orthogonal assays.
Counterscreens for PAINS and Aggregators
It is essential to perform counterscreens to identify and eliminate compounds that interfere with the assay technology rather than the biological target.[24] For luciferase assays, a counterscreen against the luciferase enzyme itself can identify direct inhibitors. For bead-based assays like AlphaLISA, a counterscreen without one of the binding partners can identify compounds that cause bead aggregation.
Biophysical Methods for Direct Binding Confirmation
Biophysical techniques provide unequivocal evidence of a direct interaction between the 2-aminothiazole hit and the target protein. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography can confirm binding and provide valuable information about the binding kinetics and thermodynamics.[26]
Caption: A decision-making workflow for hit validation.
Conclusion
The 2-aminothiazole scaffold remains a highly attractive starting point for the discovery of novel therapeutics. By employing the robust HTS assays and rigorous hit validation strategies outlined in these application notes, researchers can effectively navigate the challenges associated with this privileged structure. The detailed protocols provided herein are designed to be adaptable to a wide range of biological targets and cellular pathways, empowering scientists to unlock the full potential of 2-aminothiazole libraries in their drug discovery endeavors. The key to success lies not just in the initial screen, but in the thoughtful and systematic validation of every hit to ensure the progression of only the most promising candidates toward preclinical development.
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Application Notes & Protocols for (2-Aminothiazol-5-yl)methanol hydrochloride in the Development of Novel Anti-Cancer Agents
Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as robust starting points for drug discovery due to their proven ability to interact with a wide range of biological targets. The 2-aminothiazole core is a quintessential example of such a scaffold.[1][2] Its presence in clinically approved anti-cancer drugs like the kinase inhibitors Dasatinib and Alpelisib underscores its therapeutic relevance and validates its utility in oncology.[3][4]
(2-Aminothiazol-5-yl)methanol hydrochloride represents a particularly strategic starting material. It provides the foundational 2-aminothiazole nucleus equipped with two key functional handles: a primary amine at the 2-position and a hydroxymethyl group at the 5-position. These sites are ripe for chemical modification, allowing for the systematic construction of diverse compound libraries to probe structure-activity relationships (SAR).
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple instructions to provide the underlying scientific rationale for experimental choices, detailed protocols for synthesis and biological evaluation, and a framework for advancing a lead compound. Our approach is rooted in the principles of causality, ensuring that each step is understood in the context of the overall goal: to develop potent and selective anti-cancer agents.
Part 1: Scientific Rationale and Mechanistic Landscape
The anti-cancer potential of 2-aminothiazole derivatives is not monolithic; it stems from their ability to engage a multitude of oncogenic pathways. This mechanistic diversity is a significant advantage, as it allows for the tailored design of inhibitors against specific cancer-driving targets.
Key Anti-Cancer Mechanisms of 2-Aminothiazole Derivatives:
-
Protein Kinase Inhibition: This is one of the most successful applications of the scaffold. Derivatives have been developed to target a wide array of kinases that are often dysregulated in cancer, including:
-
Src/Abl Kinases: Critical in chronic myeloid leukemia (CML). Dasatinib is a prime clinical example.[3]
-
PI3K/Akt/mTOR Pathway: A central signaling cascade that controls cell growth, proliferation, and survival.[5][6][7] Alpelisib is a clinically approved PI3K inhibitor.[3]
-
VEGFR-2: A key regulator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8][9]
-
EGFR: Frequently overexpressed in various solid tumors, including lung and colon cancers.[9][10]
-
-
Disruption of Microtubule Dynamics: Similar to classic chemotherapeutics like Taxol and the vinca alkaloids, certain 2-aminothiazole derivatives can interfere with the polymerization or depolymerization of tubulin.[11] This disruption arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.[1][6]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can actively promote programmed cell death. They can modulate the expression of key apoptotic regulators like the Bcl-2 family of proteins or activate executioner caspases.[8][12]
-
DNA Interaction and Topoisomerase Inhibition: Some derivatives have been shown to bind to DNA, potentially through intercalation, and inhibit the function of enzymes like DNA Topoisomerase II, which is essential for resolving DNA tangles during replication.[13]
The following diagram illustrates the multi-targeted nature of the 2-aminothiazole scaffold in cancer therapy.
Caption: Multi-target mechanisms of 2-aminothiazole derivatives.
Part 2: Experimental Design - From Synthesis to Biological Evaluation
A successful drug discovery campaign requires a logical and iterative workflow. The process begins with the chemical synthesis of new analogs, followed by a cascade of biological assays to identify and characterize promising candidates.
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Application Notes and Protocols for the Antimicrobial Evaluation of Compounds Derived from (2-Aminothiazol-5-yl)methanol Hydrochloride
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically significant drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties. The growing threat of antimicrobial resistance has intensified the search for novel therapeutic agents, making the 2-aminothiazole scaffold a focal point for the development of new and effective drugs to combat pathogenic microbes.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of compounds derived from (2-Aminothiazol-5-yl)methanol hydrochloride. While direct derivatization of this specific starting material for antimicrobial applications is not extensively documented in publicly available literature, this guide will present proposed synthetic strategies based on established chemical principles for 2-aminothiazole modifications. Furthermore, it will provide detailed, field-proven protocols for assessing the antimicrobial efficacy of these novel compounds.
Proposed Synthetic Derivatization of (2-Aminothiazol-5-yl)methanol
The hydroxyl group and the amino group on the (2-Aminothiazol-5-yl)methanol backbone offer prime opportunities for chemical modification to generate a library of novel compounds with potentially enhanced antimicrobial activity. The following are proposed synthetic pathways.
Esterification of the Hydroxyl Group
The primary alcohol at the 5-position can be readily esterified with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to yield a series of esters. This modification allows for the introduction of diverse lipophilic and electronically varied groups, which can significantly influence the compound's ability to penetrate microbial cell membranes.
Proposed Reaction Scheme:
Caption: Proposed N-acylation or N-sulfonylation of (2-Aminothiazol-5-yl)methanol.
Schiff Base Formation via Oxidation to Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, (2-aminothiazol-5-yl)formaldehyde. This aldehyde can then undergo condensation with various primary amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively. Schiff bases of 2-aminothiazoles are well-documented for their antimicrobial properties.
Proposed Two-Step Reaction Scheme:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions are then made in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Plate Setup: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: A well containing broth and the microorganism, but no test compound.
-
Negative Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
-
Following MIC Determination: After reading the MIC results, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Subculturing: Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well and spot-plate it onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading Results: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Data Presentation: Summarizing Antimicrobial Activity
For clear comparison and interpretation, the MIC and MBC values for a series of synthesized compounds should be presented in a tabular format.
Table 1: Hypothetical Antimicrobial Activity Data for Derivatives of (2-Aminothiazol-5-yl)methanol
| Compound ID | Modification | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| Parent | - | - | >128 | >128 | >128 |
| Ester-1 | Esterification | -CH₃ | 64 | 128 | 128 |
| Ester-2 | Esterification | -C₆H₅ | 32 | 64 | 64 |
| Amide-1 | N-Acylation | -COCH₃ | 16 | 32 | 32 |
| Amide-2 | N-Acylation | -COC₆H₅ | 8 | 16 | 16 |
| Sulfonamide-1 | N-Sulfonylation | -SO₂C₆H₅ | 4 | 8 | 8 |
| SchiffBase-1 | Schiff Base | -C₆H₅ | 16 | 32 | 64 |
| Ciprofloxacin | (Control) | - | 0.5 | 0.25 | 1 |
Mechanism of Action: Unraveling the Antimicrobial Effects
The antimicrobial activity of 2-aminothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism can vary depending on the specific structural modifications, some common targets have been identified.
[3]* Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death. *[3] Disruption of Cell Membrane Integrity: The lipophilic nature of many thiazole derivatives allows them to intercalate into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
-
Inhibition of Nucleic Acid Synthesis: Certain derivatives may interfere with DNA gyrase or other enzymes essential for DNA replication and repair.
-
Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism of action.
Further studies, such as enzyme inhibition assays, membrane permeability assays, and electron microscopy, can be employed to elucidate the specific mechanism of action of newly synthesized compounds.
Conclusion
The 2-aminothiazole scaffold remains a highly promising starting point for the development of novel antimicrobial agents. While direct derivatization of (2-Aminothiazol-5-yl)methanol hydrochloride for this purpose is not yet widely reported, the synthetic strategies and evaluation protocols outlined in this guide provide a solid foundation for exploring the potential of this compound. Through systematic modification and rigorous antimicrobial testing, it is possible to develop new derivatives with enhanced potency and a favorable therapeutic profile, contributing to the ongoing fight against antimicrobial resistance.
References
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Retrieved from [Link]
-
Jain, A. K., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. Retrieved from [Link]
-
Hušáková, P., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(22), 8000. Retrieved from [Link]
-
Makam, P., & Kannan, T. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. European Journal of Medicinal Chemistry, 87, 643-656. Retrieved from [Link]
-
Verma, A., et al. (2018). Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. Chemistry & Biology Interface, 8(3), 159-172. Retrieved from [Link]
-
Ahmad, H. E., et al. (2020). The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase. Bioorganic Chemistry, 99, 103781. Retrieved from [Link]
-
El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]
Sources
- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 2. Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reaction outcomes.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions. The primary synthetic route discussed involves the reduction of an ethyl 2-aminothiazole-5-carboxylate precursor.
Issue 1: Low Yield of (2-Aminothiazol-5-yl)methanol
A diminished yield of the desired alcohol product is a frequent challenge. The root cause often lies in the efficiency of the reduction step or in side reactions.
Potential Causes & Solutions:
-
Incomplete Reduction of the Ester: The conversion of the ethyl ester to the primary alcohol is a critical step.
-
Causality: Insufficient reducing agent, suboptimal reaction temperature, or short reaction times can lead to incomplete conversion.
-
Solution:
-
Choice of Reducing Agent: While various reducing agents can be employed, Lithium Aluminium Hydride (LiAlH₄) is a powerful choice for this transformation. However, its reactivity requires careful handling. Sodium borohydride (NaBH₄) in combination with a Lewis acid or in a suitable solvent system can be a milder alternative.
-
Stoichiometry: Ensure a sufficient molar excess of the reducing agent. A typical starting point is 2-4 equivalents relative to the ester.
-
Temperature Control: The reaction with LiAlH₄ is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity and then gradually warmed to room temperature or gently heated to drive the reaction to completion.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (ethyl 2-aminothiazole-5-carboxylate) and the appearance of the product.[1]
-
-
-
Side Reactions: The 2-aminothiazole ring system can be susceptible to side reactions under certain conditions.[2]
-
Causality: The amino group can react with certain reagents, and the thiazole ring itself can undergo undesired transformations.[2]
-
Solution:
-
Protecting Groups: While adding complexity, protecting the 2-amino group (e.g., as a Boc-carbamate) can prevent side reactions.[3][4] This protected intermediate can then be deprotected after the reduction.
-
pH Control: During workup, careful pH adjustment is crucial. Strongly acidic or basic conditions can lead to degradation of the product.
-
-
-
Degradation of Starting Material or Product: (2-Aminothiazol-5-yl)methanol and its precursors can be sensitive to harsh conditions.
-
Causality: Prolonged exposure to high temperatures or extreme pH can cause decomposition.
-
Solution:
-
Minimize Reaction Time: Once TLC indicates the reaction is complete, proceed with the workup promptly.
-
Aqueous Workup: A careful aqueous workup is necessary to quench the reducing agent. Slow, dropwise addition of water, followed by a base (e.g., NaOH solution), is a standard procedure for LiAlH₄ reactions.
-
-
Workflow for Optimizing the Reduction Step:
Sources
Technical Support Center: Purification of (2-Aminothiazol-5-yl)methanol hydrochloride
Welcome to the technical support guide for (2-Aminothiazol-5-yl)methanol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic building block. Achieving high purity is critical for successful downstream applications, and this guide provides in-depth troubleshooting advice and validated protocols to address common purification challenges.
Section 1: Understanding the Molecule: Key Physicochemical Properties
A foundational understanding of the molecule's properties is the first step in troubleshooting purification. (2-Aminothiazol-5-yl)methanol hydrochloride possesses a unique combination of functional groups that dictate its behavior.
-
Structure: The molecule contains a basic 2-aminothiazole ring, a primary alcohol, and is supplied as a hydrochloride salt. The protonated amino group makes the molecule significantly more polar and water-soluble than its free-base form.
-
Potential Stability Issues:
-
pH Sensitivity: As a hydrochloride salt, the compound's solubility is highly dependent on pH. In basic conditions, it will convert to the less polar, and likely less water-soluble, free base.
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Thermal Stress: While the thiazole ring is relatively stable, prolonged heating in certain solvents, especially during recrystallization, can lead to degradation.[1]
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Solvent Reactivity: Some 2-aminothiazole derivatives have shown instability in DMSO stock solutions over time, leading to the formation of unexpected artifacts.[2] While not definitively established for this specific molecule, it is a critical consideration during analysis and storage.
-
Table 1: Expected Solubility Profile at Room Temperature
| Solvent Class | Example Solvents | Expected Solubility of HCl Salt | Expected Solubility of Free Base | Rationale & Purification Relevance |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Low to Moderate | Excellent dissolving solvents for the HCl salt in recrystallization, but may have poor anti-solvent properties. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Moderate | Useful for dissolving the compound, but high boiling points can make removal difficult. Potential for reactivity with DMSO.[2] |
| Ethers | THF, Diethyl Ether, MTBE | Very Low | Low to Moderate | Good potential as anti-solvents for precipitating the HCl salt or as chromatography eluents for the free base. |
| Halogenated | Dichloromethane (DCM) | Very Low | Moderate to High | Excellent for extracting the free base from aqueous solutions and for use in silica gel chromatography. |
| Non-Polar | Hexanes, Heptane, Toluene | Insoluble | Low to Very Low | Primarily used as anti-solvents in recrystallization or as a weak component in chromatography solvent systems. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your purification approach.
FAQ 1: What are the most common impurities I should expect?
Impurities typically arise from the synthesis process. The Hantzsch thiazole synthesis, a common route, involves the condensation of an α-haloketone with a thiourea derivative.[3] Potential impurities include:
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Unreacted Starting Materials: Such as thiourea or the halogenated ketone precursor.
-
Side-Products: From dimerization or polymerization of reactive intermediates.
-
Degradation Products: Arising from excessive heat or incompatible pH during the workup. The primary alcohol moiety is also susceptible to oxidation.
FAQ 2: My compound appears to be degrading during purification. What's happening?
Degradation is often caused by excessive heat or prolonged exposure to incompatible conditions.
-
Mechanism: When attempting recrystallization from a high-boiling point solvent, keeping the solution at reflux for an extended period can lead to decomposition.[1]
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Troubleshooting: Minimize the time the solution spends at high temperatures. Dissolve the solid quickly in the minimum amount of boiling solvent and then proceed to the cooling stage.[4] If thermal instability is suspected, consider alternative methods like chromatography at room temperature.
FAQ 3: Which purification technique is best for my scale and purity requirements?
The optimal technique depends on the impurity profile, the quantity of material, and the desired final purity.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guide - Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids.[5] However, challenges are common.
Problem 1: I can't find a suitable single solvent for recrystallization.
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Causality: The ideal solvent should dissolve the compound when hot but not when cold.[5] (2-Aminothiazol-5-yl)methanol hydrochloride is highly polar, so it may be too soluble in common polar solvents (like methanol) even when cold, or insoluble in less polar solvents even when hot.
-
Solution: Use a Two-Solvent System.
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Identify a "Soluble" Solvent: Find a solvent that readily dissolves the compound at or near room temperature (e.g., Methanol, Water).
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Identify an "Anti-Solvent": Find a solvent in which the compound is poorly soluble, but which is fully miscible with the "soluble" solvent (e.g., Dichloromethane, Ethyl Acetate, THF).
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Procedure: Dissolve the crude material in a minimal amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[4] Allow the mixture to cool slowly. The crystals will form as the solubility decreases.
-
Problem 2: My compound "oils out" instead of crystallizing.
-
Causality: Oiling out occurs when the saturated solution is cooled below the melting point of the solute before crystallization begins. The solute comes out of solution as a liquid (the "oil") rather than a solid crystal lattice. This is common with impure samples, as impurities depress the melting point.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional "soluble" solvent to lower the saturation temperature.
-
Slow Cooling: Cool the solution very slowly. Agitation or rapid cooling encourages oiling. Let the flask cool to room temperature undisturbed before moving to an ice bath.[1]
-
Scratch/Seed: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch to induce nucleation.
-
Caption: Comparison of ideal crystallization versus "oiling out".
Problem 3: The purity of my material doesn't improve after recrystallization.
-
Causality: This happens if the impurities have a very similar solubility profile to the desired compound in the chosen solvent system or if the impurities become trapped within the crystal lattice (co-crystallization).
-
Solution:
-
Change the Solvent System: Try a completely different solvent or solvent pair. A different polarity may better discriminate between your product and the impurity.
-
Perform a Pre-Purification Step: If the impurity is of a different chemical class (e.g., a neutral starting material), use an acid-base extraction to remove it before attempting recrystallization.
-
Consider Chromatography: If impurities are structurally very similar, column chromatography will likely be necessary to achieve separation.
-
Section 4: Troubleshooting Guide - Column Chromatography
Problem 1: My compound won't move from the baseline on the silica gel TLC.
-
Causality: As a hydrochloride salt, the compound is extremely polar and will have a very strong interaction with the acidic silica gel surface, causing it to remain at the origin (Rf = 0).
-
Solution: Convert to the Free Base. The unprotonated free base is significantly less polar and will chromatograph effectively. See Protocol 2 for the detailed procedure.
Problem 2: My compound is streaking badly on the TLC/column.
-
Causality: Streaking (tailing) of amines on silica gel is a classic problem. The acidic silanol groups (Si-OH) on the silica surface can protonate the basic amine, causing a strong, non-ideal interaction.
-
Solution: Add a Basic Modifier to the Eluent.
-
Add a small amount of a volatile base, such as triethylamine (NEt₃) or ammonium hydroxide, to the mobile phase. A typical starting point is 0.5-1% of the total solvent volume.
-
The modifier competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Section 5: Detailed Experimental Protocols
Protocol 1: General Two-Solvent Recrystallization
This protocol is designed for situations where a single ideal solvent cannot be found.
-
Preparation: Place the crude (2-Aminothiazol-5-yl)methanol hydrochloride in an appropriately sized Erlenmeyer flask with a stir bar.
-
Dissolution: Heat the "soluble" solvent (e.g., methanol) to boiling. Add the minimum amount of hot solvent to the flask while stirring until the solid is completely dissolved.[6]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., dichloromethane or ethyl acetate) dropwise until you observe persistent cloudiness. Add 1-2 more drops of the hot "soluble" solvent to just re-clarify the solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Conversion of Hydrochloride Salt to Free Base for Chromatography
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH with pH paper; continue adding base until the solution is pH 8-9.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent in which the free base is soluble (e.g., Dichloromethane or Ethyl Acetate).
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, which can then be purified by silica gel chromatography.
Protocol 3: Silica Gel Chromatography of the Free Base
-
Slurry Preparation: Adsorb the crude free base onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like methanol), adding silica gel, and evaporating the solvent to dryness.
-
Column Packing: Pack a column with silica gel using your chosen mobile phase.
-
Loading: Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with an appropriate mobile phase. A good starting point for the polar free base is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), with 0.5% triethylamine added to the system.[7]
-
Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Post-Processing: Combine the pure fractions and evaporate the solvent. If the hydrochloride salt is the desired final form, the purified free base can be dissolved in a suitable solvent (like methanol or diethyl ether) and treated with a stoichiometric amount of HCl (as a solution in ether or isopropanol) to precipitate the pure salt.
References
- Recrystallization - Part 2. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. (2021). Future Journal of Pharmaceutical Sciences.
- How to recrystallize a product from methanol. (2017). Quora.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). International Journal of Molecular Sciences.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed Central.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar.
- Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). PubMed Central.
- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. quora.com [quora.com]
- 7. excli.de [excli.de]
Technical Support Center: Synthesis of (2-Aminothiazol-5-yl)methanol Hydrochloride Derivatives
Introduction
Welcome to the technical support center for the synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. The 2-aminothiazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] However, its synthesis is not without challenges, and the formation of side products can significantly impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles that govern both the desired reaction and the formation of common impurities. By explaining the "why" behind the "how," we aim to empower you to diagnose and resolve issues encountered during your own experiments.
I. Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of side reactions.
Question 1: I'm observing a significant amount of a dimeric impurity and unreacted starting material in my Hantzsch thiazole synthesis. What is causing this, and how can I improve the yield of my desired 2-aminothiazole derivative?
Answer:
This is a classic issue in the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5] The formation of dimeric impurities and the presence of unreacted starting materials often point to suboptimal reaction conditions, particularly concerning reaction concentration, temperature, and the rate of addition of reagents.
Causality and Mechanism:
The desired reaction pathway involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[5][6] However, a common competing side reaction is the self-condensation of the α-haloketone or its reaction with the already formed 2-aminothiazole product. The exocyclic amino group of the 2-aminothiazole can act as a nucleophile, attacking another molecule of the α-haloketone, leading to the formation of dimeric and oligomeric impurities.
Visualizing the Reaction Pathways:
Caption: Competing pathways in Hantzsch thiazole synthesis.
Troubleshooting Protocol:
-
Control the Rate of Addition: Instead of adding the α-haloketone all at once, add it dropwise to the solution of thiourea over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the electrophilic α-haloketone, favoring the initial S-alkylation of the more nucleophilic sulfur atom of thiourea over the N-alkylation of the product.
-
Optimize Reaction Temperature: While heating is often necessary to drive the cyclization and dehydration steps, excessive temperatures can accelerate side reactions.[6] Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Gradually increase the temperature only if the reaction is sluggish.
-
Adjust Stoichiometry: Using a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can help to ensure that the α-haloketone is consumed efficiently, minimizing its availability for side reactions.[5]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Polar protic solvents like ethanol or methanol are commonly used and generally effective.[5][6] In some cases, aprotic solvents like DMF may be employed, but care must be taken as they can sometimes promote side reactions.
Data Summary for Troubleshooting:
| Parameter | Standard Condition | Troubled Observation | Optimized Condition | Expected Outcome |
| Reagent Addition | All at once | Dimer formation, unreacted starting material | Dropwise addition over 1-2 hours | Reduced dimer, increased product yield |
| Temperature | High (e.g., >80 °C) | Increased side products | Moderate (50-60 °C), gradual increase | Cleaner reaction profile |
| Stoichiometry | 1:1 | Incomplete conversion | 1:1.1-1.2 (α-haloketone:thiourea) | Higher conversion of α-haloketone |
Question 2: My final (2-Aminothiazol-5-yl)methanol hydrochloride product is discolored and shows impurities in the NMR that I can't identify. I suspect degradation. What could be the cause?
Answer:
Discoloration and unidentifiable impurities in the final product often suggest degradation, which can occur during the reaction, workup, or purification stages. The 2-aminothiazole ring, particularly with a hydroxymethyl substituent at the 5-position, can be susceptible to both oxidative and acid/base-mediated degradation.
Causality and Mechanism:
-
Oxidation: The electron-rich 2-aminothiazole ring system can be prone to oxidation, especially in the presence of air and trace metals, leading to colored byproducts. The exocyclic amino group can also be a site of oxidation.
-
Instability of the Hydroxymethyl Group: Under strongly acidic or basic conditions, the hydroxymethyl group can undergo side reactions. For instance, strong acid can promote dehydration to form a reactive methylene-thiazolium species, which can then polymerize. Strong bases can deprotonate the hydroxyl group, making it susceptible to other reactions.
-
Polymerization of Starting Materials: Some starting materials, like chloroacetaldehyde, are prone to polymerization under certain conditions, leading to a complex mixture of byproducts.[7]
Visualizing the Degradation Workflow:
Caption: Potential points of product degradation.
Troubleshooting and Prevention Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction requires prolonged heating.
-
Control pH During Workup: When neutralizing the reaction mixture or performing extractions, avoid extreme pH values. Use milder bases like sodium bicarbonate instead of sodium hydroxide where possible.[5] During the hydrochloride salt formation, use a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) and avoid a large excess of strong acid.
-
Purification Strategy:
-
Recrystallization: This is often an effective method for removing colored impurities. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/heptane).
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. It is advisable to neutralize the free base before loading it onto the column and then convert the purified product to the hydrochloride salt. Use a moderate polarity eluent system to avoid prolonged contact time on the silica.
-
-
Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere, to prevent long-term degradation.
II. Frequently Asked Questions (FAQs)
Q1: Can I use a different halogen on my α-haloketone (e.g., chloro vs. bromo)? How will this affect the reaction?
A1: Yes, you can use different halogens. The reactivity of the α-haloketone in the initial S-alkylation step follows the order I > Br > Cl. Using an α-bromoketone is very common and often provides a good balance of reactivity and stability.[5][6][8] If your reaction with an α-chloroketone is slow, switching to the bromo analog will likely increase the reaction rate. Conversely, α-iodoketones are highly reactive but can be less stable and more prone to side reactions.
Q2: I am having trouble with the solubility of my final hydrochloride salt for purification. What are my options?
A2: Solubility issues with hydrochloride salts are common. Here are a few strategies:
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures. Common choices include alcohols (ethanol, isopropanol), water, and mixtures of these with anti-solvents like ethers (diethyl ether, MTBE) or alkanes (heptane, hexane).
-
Trituration: If a good recrystallization system cannot be found, trituration with a suitable solvent can help to wash away impurities from the solid product.
-
Alternative Salt Forms: If the hydrochloride salt consistently presents purification challenges, consider forming a different salt (e.g., hydrobromide, mesylate, or tartrate) which may have more favorable crystallization properties.
-
Free Base Purification: Purify the compound as the free base using column chromatography or recrystallization, and then convert the purified free base to the hydrochloride salt as the final step.
Q3: Are there any specific safety precautions I should take when working with thiourea and α-haloketones?
A3: Yes, absolutely.
-
Thiourea: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
-
α-Haloketones: These compounds are often lachrymators (tear-inducing) and skin irritants. Always handle them in a fume hood and wear appropriate PPE.
-
General Precautions: As with all chemical syntheses, a thorough review of the Safety Data Sheets (SDS) for all reagents and solvents is essential before beginning any experimental work.
III. References
-
Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC - NIH. (2023). Available at: [Link]
-
Thiazole - CUTM Courseware. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Publishing. (2017). Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - ResearchGate. (2023). Available at: [Link]
-
Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts - SciSpace. (2015). Available at: [Link]
-
Synthesis of some new 5- substituted of - JOCPR. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. (2018). Available at: [Link]
-
Synthesis of 2-aminothiazole derivatives - ResearchGate. (2014). Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021). Available at: [Link]
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- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
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- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimization of Reaction Conditions for (2-Aminothiazol-5-yl)methanol hydrochloride
Welcome to the dedicated technical support guide for the synthesis and optimization of (2-Aminothiazol-5-yl)methanol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this important heterocyclic building block. Our approach is rooted in mechanistic principles to empower you to diagnose and resolve experimental challenges effectively.
I. Overview of the Synthetic Pathway
The synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride is typically a two-step process following the formation of a key intermediate. The general workflow involves:
-
Step 1: Hantzsch Thiazole Synthesis: Formation of a 2-aminothiazole precursor, usually (2-aminothiazol-5-yl)(aryl/alkyl)methanone or ethyl 2-aminothiazole-5-carboxylate, by condensing an α-halocarbonyl compound with a thioamide source like thiourea.[1][2]
-
Step 2: Carbonyl Reduction: Selective reduction of the ketone or ester at the C5 position to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation.[3][4]
-
Step 3: Salt Formation: Conversion of the resulting (2-Aminothiazol-5-yl)methanol free base to its hydrochloride salt for improved stability and handling.
This guide is structured to address challenges in each of these critical stages.
Experimental Workflow Overview
II. FAQs and Troubleshooting Guide
Section A: Hantzsch Synthesis of the 2-Aminothiazole Precursor
This initial cyclization is the foundation of the synthesis and is often the primary source of yield and purity issues. The reaction involves the nucleophilic attack of the sulfur atom in thiourea on the α-carbon of an α-halocarbonyl, followed by intramolecular condensation and dehydration.[2][5]
Q1: My Hantzsch reaction yield is low or I'm getting no product. What are the common causes?
A1: Low yields in this reaction typically trace back to one of three areas: starting materials, reaction conditions, or the stability of the α-halocarbonyl intermediate.
-
Purity of Starting Materials:
-
α-Halocarbonyl: These reagents can be unstable. Verify the purity by NMR or TLC before use. If decomposition is suspected, consider preparing it fresh. One common modification is to use α-tosyloxy ketones instead of α-haloketones.[2]
-
Thiourea: Ensure it is dry and free of contaminants.
-
-
Reaction Conditions: The choice of solvent and temperature is critical. Ethanol is a common solvent, but DMSO and DMF have also been used effectively, particularly in one-pot syntheses.[6] The reaction is often run at reflux, but optimizing the temperature can minimize side reactions.
-
In-situ Halogenation: If you are performing a one-pot reaction starting from a ketone, the halogenation step (e.g., with I₂, Br₂, or NBS) might be inefficient.[6][7][8] Ensure correct stoichiometry and reaction time for this initial step before adding thiourea.
Table 1: Optimization Parameters for Hantzsch Thiazole Synthesis
| Parameter | Common Options | Key Considerations | References |
| Solvent | Ethanol, Methanol, DMF, DMSO | Ethanol is standard. DMF/DMSO can be useful for one-pot procedures. | [1][6] |
| Temperature | Room Temp to Reflux (80-100°C) | Higher temperatures accelerate the reaction but may increase byproduct formation. Start at a moderate temperature (e.g., 60°C) and monitor. | [6] |
| Catalyst | None (common), Montmorillonite-K10 | While often run without a catalyst, solid acids can promote the reaction. | [6] |
| Base | NaHCO₃, Pyridine, Et₃N | A mild base can be used to neutralize liberated H-X, but acidic conditions can also drive the dehydration step. | [1][9] |
Q2: My reaction produces multiple spots on TLC, and the final product is difficult to purify. What side reactions are occurring?
A2: The most common side product is the isomeric 2-imino-2,3-dihydrothiazole, which can form under acidic conditions.[1] Additionally, over-alkylation or other side reactions can occur if the reaction is left for too long or at too high a temperature.
-
Troubleshooting Steps:
-
pH Control: Running the reaction under neutral or slightly basic conditions can favor the desired 2-aminothiazole tautomer. Consider adding a non-nucleophilic base like sodium bicarbonate.[1]
-
Temperature Management: Lower the reaction temperature and monitor closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent further degradation or byproduct formation.
-
Purification: If byproducts form, purification is essential. Recrystallization from ethanol or an ethanol/water mixture is often effective.[10] For more challenging separations, column chromatography on silica gel may be required.[9]
-
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
Section B: Reduction of the 5-Position Carbonyl
The conversion of the C5-carbonyl to a hydroxymethyl group is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, reducing aldehydes and ketones in the presence of other functional groups like esters or amides.[4]
Q3: The reduction of my C5-aldehyde/ketone is incomplete. How can I drive it to completion?
A3: Incomplete reduction is typically due to insufficient or deactivated reducing agent.
-
Reagent Stoichiometry and Quality: NaBH₄ can decompose in protic or acidic solvents.[4]
-
Use a molar excess of NaBH₄ (typically 1.5 to 3 equivalents).
-
Always use fresh, dry NaBH₄.
-
Add the NaBH₄ portion-wise to a cooled solution (0-5 °C) of your substrate in methanol or ethanol to control the initial exotherm and minimize reagent decomposition.[4]
-
-
Reaction Time and Temperature: While the initial addition should be cold, allowing the reaction to slowly warm to room temperature and stir for several hours (1-4 h) usually ensures completion.[4] Monitor by TLC until the starting material is no longer visible.
Q4: My workup procedure is problematic. How do I properly quench the reaction and hydrolyze the borate ester intermediate?
A4: The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the carbonyl carbon.[11] This forms a tetraalkoxyborate intermediate that must be hydrolyzed to liberate the alcohol product.
-
Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly and carefully add a quenching agent to destroy excess NaBH₄ and hydrolyze the borate complex.
-
Choice of Quenching Agent:
-
Dilute Acid (e.g., 1M HCl): This is effective but must be done cautiously as hydrogen gas is evolved. This method is not suitable if your molecule contains other acid-labile functional groups.[12]
-
Saturated Ammonium Chloride (NH₄Cl) solution: This is a milder and often preferred method. It provides a weakly acidic proton source to hydrolyze the borate ester without subjecting the entire molecule to harsh acidic conditions.[12]
-
-
Extraction: After quenching, the product is typically extracted into an organic solvent like ethyl acetate. Ensure the aqueous layer is adjusted to a basic pH (e.g., pH 8-9 with NaHCO₃ or Na₂CO₃) before extraction to ensure the aminothiazole is in its free base form for better solubility in the organic layer.
Section C: Hydrochloride Salt Formation and Purification
Q5: I have trouble precipitating the hydrochloride salt, or it oils out.
A5: This is a common issue related to solvent choice and moisture.
-
Solvent System: The free base should be dissolved in an anhydrous solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropanol, or ethyl acetate.
-
HCl Source: Use a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane, isopropanol, or diethyl ether). Adding aqueous HCl will introduce water and can cause the product to become oily or hygroscopic.
-
Procedure: Add the HCl solution dropwise to the stirred solution of the free base at a cool temperature (0-5 °C). If the product begins to oil out, try adding more solvent or scratching the side of the flask to induce crystallization.
Q6: The final hydrochloride salt is colored or has low purity. What can I do?
A6: The purity of the final salt is dictated by the purity of the free base.
-
Purify the Free Base First: Before salt formation, ensure the (2-Aminothiazol-5-yl)methanol free base is pure. If necessary, perform column chromatography or recrystallization at this stage.
-
Decolorization: If the free base solution is colored, you can treat it with a small amount of activated carbon before filtering and proceeding to salt formation.[10]
-
Recrystallize the Salt: The final hydrochloride salt can often be recrystallized from a solvent system like methanol/diethyl ether or ethanol/ethyl acetate to improve purity and crystalline form.
III. Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of (2-Amino-4-phenylthiazol-5-yl)methanone
This protocol is a representative example and should be adapted based on the specific substrate.
-
In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.[1]
-
Heat the mixture to reflux (approx. 80°C) with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting ketone is consumed, remove the flask from the heat and allow it to cool to room temperature, then cool further in an ice bath.
-
Pour the reaction mixture into a beaker containing a cold 5% sodium carbonate (Na₂CO₃) solution to neutralize the hydrobromic acid formed and precipitate the product.[1]
-
Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold water.
-
Air-dry the solid on a watchglass to obtain the crude product. Recrystallize from ethanol if necessary.
Protocol 2: General Procedure for NaBH₄ Reduction
-
Dissolve the 2-aminothiazole ketone precursor (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 2.0 eq) slowly in small portions, ensuring the temperature remains below 10°C.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and slowly quench by dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.[12]
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue. Adjust the aqueous layer to pH 8-9 with solid NaHCO₃.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 3: General Procedure for Hydrochloride Salt Formation
-
Dissolve the purified (2-Aminothiazol-5-yl)methanol free base in a minimal amount of anhydrous isopropanol or ethyl acetate.
-
Cool the solution to 0°C.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until the pH is acidic (check with pH paper) and a precipitate forms.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final (2-Aminothiazol-5-yl)methanol hydrochloride salt.
IV. References
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Available from: [Link]
-
Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Available from: [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. Available from: [Link]
-
Synthesis of some new 5- substituted of - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available from: [Link]
-
Optimization of 2-aminothiazole Derivatives as CCR4 Antagonists. (2006). PubMed. Available from: [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Available from: [Link]
-
Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015). PubMed. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available from: [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Available from: [Link]
-
A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (n.d.). Semantic Scholar. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available from: [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Institutes of Health. Available from: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Available from: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Available from: [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2024). YouTube. Available from: [Link]
-
Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013). Reddit. Available from: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available from: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). ResearchGate. Available from: [Link]
-
synthesis of thiazoles. (2019). YouTube. Available from: [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. Available from: [Link]
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Available from: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (n.d.). ResearchGate. Available from: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). PubMed. Available from: [Link]
-
Method for the purification of 2-aminothiazole. (n.d.). Google Patents. Available from:
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Semantic Scholar. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- 10. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. reddit.com [reddit.com]
Troubleshooting guide for coupling reactions with (2-Aminothiazol-5-yl)methanol hydrochloride
An in-depth guide to navigating the complexities of coupling reactions with (2-Aminothiazol-5-yl)methanol hydrochloride, crafted for the modern researcher.
Technical Support Center: (2-Aminothiazol-5-yl)methanol hydrochloride
Welcome to the technical support hub for researchers utilizing (2-Aminothiazol-5-yl)methanol hydrochloride. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and nuanced challenges encountered during synthetic coupling reactions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your research.
Part 1: Initial Handling & Reagent Preparation
FAQ 1: My (2-Aminothiazol-5-yl)methanol hydrochloride won't dissolve. What solvents and conditions should I use?
This is the most common initial hurdle. As a hydrochloride salt, the compound's solubility in standard aprotic organic solvents is limited. The presence of the protonated aminothiazole ring necessitates neutralization before it can effectively participate as a nucleophile.
Underlying Principle: The primary amino group is protonated, forming an ammonium salt. This ionic character drastically reduces solubility in non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) and renders the amine non-nucleophilic. A base is required to liberate the free amine.
Recommended Solutions:
-
In-Situ Neutralization: The most practical approach is to suspend the hydrochloride salt in your reaction solvent and add a suitable base. Upon neutralization, the resulting free amine is often soluble in the reaction medium.
-
Solvent Selection: Polar aprotic solvents are generally the best choice.
Table 1: Solvent & Base Compatibility for Neutralization
| Solvent | Recommended Base (equivalents) | Comments |
| N,N-Dimethylformamide (DMF) | DIPEA, Et₃N (1.1 - 1.5 eq) | Excellent choice for most amide couplings. Be aware of potential reagent instability in DMSO[1]. |
| Dichloromethane (DCM) | DIPEA, Et₃N (1.1 - 1.5 eq) | Use for reactions at or below room temperature. Solubility may be limited until the base is added. |
| Tetrahydrofuran (THF) | DIPEA, Et₃N (1.1 - 1.5 eq) | Good general-purpose solvent. Ensure it is anhydrous. |
| 1,4-Dioxane | K₂CO₃, Cs₂CO₃ (2.0 - 3.0 eq) | Often used in cross-coupling reactions. Inorganic bases are suitable here.[2] |
-
Expert Tip: When using coupling agents sensitive to nucleophiles (like HATU or PyBOP), add the base and your carboxylic acid before introducing the coupling agent to avoid unwanted side reactions.
Part 2: Troubleshooting Amide Coupling Reactions
The 2-amino group is the most common site for derivatization. However, its reactivity can be deceptive.
FAQ 2: My amide coupling reaction is sluggish or failing completely. Why is the 2-amino group not as reactive as I expected?
Causality: The nucleophilicity of the exocyclic amino group on a thiazole ring is attenuated by the electron-withdrawing nature of the heterocyclic system.[3] This makes it less reactive than a simple alkyl or aryl amine. Standard coupling conditions, like using EDC alone, may be insufficient to drive the reaction to completion.
Workflow: Troubleshooting Failed Amide Couplings
Sources
Preventing degradation of (2-Aminothiazol-5-yl)methanol hydrochloride in solution
Welcome to the technical support resource for (2-Aminothiazol-5-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address the most common issues and questions encountered during the handling and use of (2-Aminothiazol-5-yl)methanol hydrochloride solutions.
Q1: My solution of (2-Aminothiazol-5-yl)methanol hydrochloride has turned yellow or brown. What is causing this discoloration?
A: Discoloration is a primary indicator of chemical degradation. For this compound, the yellow or brown hue is most commonly caused by oxidation or photodegradation. The 2-aminothiazole core is electron-rich and susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts.[1][2] Furthermore, thiazole-containing compounds are known to be sensitive to light, particularly UV radiation, which can initiate degradation pathways leading to colored products.[3][4]
Q2: What is the best solvent to use for dissolving and storing this compound to ensure maximum stability?
A: The choice of solvent is critical. Based on the compound's structure and known reactivity of related molecules, we provide the following recommendations:
-
Aqueous Solutions: The hydrochloride salt form makes it most soluble and stable in slightly acidic aqueous solutions (pH 3-5). The low pH helps to protonate the primary amino group, reducing its nucleophilicity and susceptibility to certain degradation reactions.[5] Always use high-purity, degassed water.
-
Organic Solvents: For applications requiring organic solvents, protic solvents like methanol or ethanol are generally preferred over aprotic solvents.[6]
-
A-Solvent to Avoid for Stock Solutions: We strongly advise against using Dimethyl Sulfoxide (DMSO) for preparing stock solutions that will be stored for extended periods, especially at room temperature. Studies on other 2-aminothiazole derivatives have shown significant degradation in DMSO at room temperature, leading to oxidation and dimerization.[1] If DMSO is required for an experiment, prepare the solution fresh and use it immediately. If storage is unavoidable, it must be at -20°C or lower, where degradation is significantly slowed.[1]
Q3: How should I store my stock solutions to prevent degradation over time?
A: Proper storage is paramount for maintaining the integrity of your compound.
-
Temperature: Store all solutions at -20°C or, preferably, -80°C . A study on a related 2-aminothiazole showed that while significant decomposition occurred in DMSO at room temperature over days, minimal degradation was observed at -20°C over two months.[1]
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[7] Photodegradation can occur rapidly, even under standard laboratory lighting.[3]
-
Atmosphere: For long-term storage (weeks to months), we recommend aliquoting the solution into small, single-use volumes and purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. This minimizes exposure to atmospheric oxygen and repeated freeze-thaw cycles.
Q4: What are the primary chemical pathways that lead to the degradation of (2-Aminothiazol-5-yl)methanol hydrochloride?
A: The main degradation pathways are hydrolysis, oxidation, and photolysis.
-
Oxidative Degradation: The thiazole ring and the primary amine are susceptible to attack by oxygen, leading to various oxidized species. This process can be accelerated by the presence of trace metal ions or exposure to light.[1][8]
-
Photodegradation: Thiazole rings can undergo photo-oxygenation upon irradiation with light, often involving a reaction with singlet oxygen that leads to an unstable endoperoxide intermediate, which then rearranges to form degradation products.[3]
-
Hydrolytic Degradation: While the hydrochloride salt form provides some stability in acidic conditions, the compound can be susceptible to base-catalyzed hydrolysis. At high pH, the deprotonated amino group can increase the molecule's reactivity, potentially leading to ring-opening or other reactions.
Q5: How can I experimentally monitor my solution for signs of degradation?
A: A stability-indicating analytical method is essential for quantitatively assessing the integrity of your compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.[9][10]
-
Methodology: A reverse-phase HPLC method can separate the parent (2-Aminothiazol-5-yl)methanol hydrochloride from its more polar degradation products.
-
Detection: Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent compound over time.
-
Identification: For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable, as it provides molecular weight and structural information.[3][8][11]
Troubleshooting Guide for Solution Instability
Use this guide to diagnose and resolve common issues with your solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown shortly after preparation. | 1. Photodegradation: Exposure to ambient or UV light.[3] 2. Oxidation: Use of non-degassed solvent; presence of contaminants. | 1. Prepare the solution in a dark room or under yellow light. Store in an amber vial or wrap with foil. 2. Use high-purity, degassed solvents. Consider adding a small amount of an antioxidant like ascorbic acid if compatible with your experiment. |
| Precipitate forms in the solution upon storage. | 1. Poor Solubility: Solvent is not optimal or concentration is too high. 2. Degradation: A degradation product may be insoluble. 3. pH Shift: The pH of an unbuffered solution may have changed. | 1. Verify the solubility limit in your chosen solvent.[6] Consider gentle warming or sonication to dissolve, but do not overheat. 2. Analyze the solution by HPLC to check for degradation. 3. For aqueous solutions, use a buffer system (e.g., citrate or acetate) to maintain a stable acidic pH. |
| Loss of biological/chemical activity in an assay. | 1. Chemical Degradation: The parent compound has degraded below the effective concentration. 2. Solvent Interaction: The compound is unstable in the assay solvent (e.g., DMSO).[1] | 1. Confirm the concentration and purity of the stock solution using HPLC-UV.[11] 2. Prepare fresh solutions immediately before use. Minimize the time the compound spends in potentially reactive solvents like DMSO. |
| Inconsistent results between experiments. | 1. Stock Solution Degradation: The stock solution is degrading over time. 2. Inconsistent Handling: Variations in light exposure, temperature, or solvent batches. | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination. 2. Standardize your solution preparation protocol (see Protocol 1 below). Always use fresh, high-purity solvents. |
Visualization of Workflows and Pathways
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing instability issues.
Caption: Troubleshooting workflow for unstable solutions.
Hypothetical Degradation Pathways
This diagram illustrates the main environmental factors that can lead to the degradation of the compound.
Caption: Major degradation pathways and their triggers.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)
This protocol describes a self-validating system for preparing a solution with enhanced stability.
-
Preparation of Solvent:
-
Use HPLC-grade water.
-
Adjust the pH of the water to 3.5 using dilute hydrochloric acid (HCl).
-
Degas the acidified water by sparging with argon or nitrogen for 15-20 minutes or by sonication under vacuum. This step is crucial to remove dissolved oxygen.
-
-
Weighing the Compound:
-
Accurately weigh the required amount of (2-Aminothiazol-5-yl)methanol hydrochloride in a clean, dry vial. (For 10 mL of a 10 mM solution, MW = 166.62 g/mol , weigh 16.66 mg).
-
Perform this step away from direct, bright light.
-
-
Dissolution:
-
Add the degassed, acidified water to the vial containing the compound.
-
Vortex gently or sonicate briefly until the solid is fully dissolved. Do not heat the solution.
-
-
Storage:
-
Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulates.
-
Dispense the filtered solution into single-use aliquots in amber glass HPLC vials or cryovials.
-
Purge the headspace of each vial with argon or nitrogen before capping tightly.
-
Immediately place the aliquots in a freezer set to -20°C or -80°C .
-
Label clearly with compound name, concentration, solvent, and date of preparation.
-
Protocol 2: Performing a Basic Forced Degradation Study
This protocol helps determine the stability-indicating nature of your analytical method, following principles outlined in ICH guidelines.[12][13]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, subject the stock solution to the following conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours.
-
Thermal Stress: Incubate 1 mL of the stock solution at 80°C for 24 hours.
-
Photolytic Stress: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 W hours/m²).[9]
-
Control: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sample Quenching and Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a validated HPLC-UV method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A stability-indicating method will show a decrease in the main peak's area and the appearance of new, well-resolved peaks corresponding to degradation products.[12]
-
Aim for 5-20% degradation of the parent compound for an effective study. If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.
-
References
-
Ribeiro da Silva, M. A. V., et al. Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. Available from: [Link]
-
Imran, M., et al. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Available from: [Link]
-
Wu, L., et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]
-
Abdel-Ghani, T. M., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]
-
Request PDF. Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. Available from: [Link]
-
Bohrium. Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Available from: [Link]
-
Pospisilova, B., et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
Request PDF. Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Available from: [Link]
-
ResearchGate. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
- Google Patents. METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
-
National Institutes of Health. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Available from: [Link]
-
PubMed. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Available from: [Link]
-
PubChem. 2-Aminothiazole. Available from: [Link]
-
Springer. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical matrices. Available from: [Link]
-
National Institutes of Health. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Available from: [Link]
-
Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
-
ResearchGate. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Available from: [Link]
-
ATSDR. Analytical Methods. Available from: [Link]
-
National Institutes of Health. Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation. Available from: [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]
-
PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. Available from: [Link]
-
ResearchGate. Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. Available from: [Link]
-
SciSpace. Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Available from: [Link]
Sources
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. d-nb.info [d-nb.info]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (2-Aminothiazol-5-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the scaled-up synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established synthetic routes, practical experience, and a thorough review of the chemical literature to address the common challenges encountered during this process.
I. Introduction to the Synthesis of (2-Aminothiazol-5-yl)methanol Hydrochloride
(2-Aminothiazol-5-yl)methanol hydrochloride is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a reactive aminothiazole core and a primary alcohol, presents unique challenges during synthesis, particularly when scaling up from laboratory to pilot or production scale. The most common synthetic route is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a suitable three-carbon α-haloketone equivalent with thiourea.
This guide will focus on a prevalent and scalable synthetic pathway starting from 1,3-dichloro-2-propanol. We will explore the intricacies of this process, from starting material selection to final product purification and characterization, with a strong emphasis on troubleshooting and process optimization.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Starting Materials and Reagent Selection
Q1: What are the critical quality attributes of the starting material, 1,3-dichloro-2-propanol, for this synthesis?
A1: The purity of 1,3-dichloro-2-propanol is paramount for a successful and reproducible synthesis. Key impurities to monitor include:
-
Isomeric impurities: 2,3-dichloro-1-propanol can lead to the formation of isomeric side products that are difficult to separate from the desired product.
-
Over-chlorinated or under-chlorinated analogs: These can result in the formation of byproducts with different functional groups, complicating the reaction and purification.
-
Water content: While the reaction is often run in aqueous or alcoholic solvents, a high water content in the starting material can affect reaction kinetics and potentially lead to hydrolysis of intermediates.
We recommend sourcing high-purity 1,3-dichloro-2-propanol (≥98%) and performing an incoming quality control check via Gas Chromatography (GC) to confirm its purity and isomeric distribution.
Q2: Are there alternative starting materials to 1,3-dichloro-2-propanol?
A2: Yes, other three-carbon synthons can be employed. For instance, 1,3-dihydroxyacetone can be used, which would then require a chlorination step, or epichlorohydrin which would involve a ring-opening reaction. However, 1,3-dichloro-2-propanol is often preferred for its commercial availability and relatively straightforward reactivity in the Hantzsch synthesis.
B. Reaction Conditions and Monitoring
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields in the synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride can stem from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Reaction: The reaction between 1,3-dichloro-2-propanol and thiourea to form the thiazole ring can be sluggish.
-
Troubleshooting:
-
Temperature: Ensure the reaction temperature is optimized. Typically, this reaction is run at elevated temperatures (reflux). A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to decomposition of the product or starting materials.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to ensure it has gone to completion.
-
Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.
-
-
-
Side Reactions: Several side reactions can compete with the desired thiazole formation.
-
Troubleshooting:
-
Control of pH: The Hantzsch synthesis is typically carried out under acidic conditions. However, a pH that is too low can promote the formation of unwanted byproducts. Careful control of the initial acid concentration is crucial.
-
Thiourea Decomposition: Thiourea can decompose at elevated temperatures, especially in the presence of strong acids. Gradual addition of thiourea or maintaining a moderate reaction temperature can mitigate this.
-
-
-
Product Degradation: The 2-aminothiazole ring system can be sensitive to harsh reaction conditions.
-
Troubleshooting:
-
Reaction Time and Temperature: As mentioned, prolonged reaction times at high temperatures can lead to product degradation. Optimize these parameters to find a balance between reaction completion and product stability.
-
-
Q4: I am observing the formation of significant amounts of a byproduct. How can I identify and minimize it?
A4: A common byproduct in this synthesis is the formation of a bis-thiazole derivative or other condensation products.
-
Identification:
-
Mass Spectrometry (MS): This is a powerful tool for identifying the molecular weight of the byproduct, which can provide clues to its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the byproduct after isolation.
-
-
Minimization:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. An excess of either the dichloropropanol or thiourea can lead to the formation of byproducts.
-
Order of Addition: The order in which the reagents are added can influence the product distribution. For example, adding the 1,3-dichloro-2-propanol slowly to a heated solution of thiourea can sometimes minimize the formation of certain byproducts.
-
Solvent Choice: The choice of solvent can impact the solubility of intermediates and the rates of competing reactions. Protic solvents like ethanol or water are commonly used.
-
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride.
C. Work-up and Purification
Q5: The isolation of the hydrochloride salt is proving difficult, with the product oiling out instead of crystallizing. What can I do?
A5: Oiling out is a common problem when crystallizing polar, low-melting point compounds. Here are several strategies to promote crystallization:
-
Solvent System: The choice of solvent is critical for successful crystallization.
-
Troubleshooting:
-
Anti-solvent Addition: Try adding a less polar anti-solvent (e.g., isopropanol, acetone, or ethyl acetate) to a solution of the product in a polar solvent (e.g., water or methanol). The anti-solvent should be added slowly at an elevated temperature until the solution becomes slightly turbid, and then allowed to cool slowly.
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
-
Seeding: Introducing a small crystal of the pure product can induce crystallization.
-
Troubleshooting:
-
If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution.
-
If no seed crystals are available, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
-
Concentration and Temperature:
-
Troubleshooting:
-
Concentrate the solution to a higher degree before cooling.
-
Cool the solution very slowly to allow for the formation of an ordered crystal lattice. A rapid temperature drop often favors oiling out.
-
-
Q6: My purified product still contains colored impurities. How can I remove them?
A6: Colored impurities are often highly conjugated organic molecules.
-
Troubleshooting:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, and then filter the hot solution through a pad of celite to remove the carbon. The colored impurities will adsorb to the surface of the activated carbon. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Recrystallization: A well-optimized recrystallization protocol is often effective at removing colored impurities, as they may have different solubility profiles than the desired product.
-
Purification Workflow
Caption: A typical purification workflow for (2-Aminothiazol-5-yl)methanol hydrochloride.
D. Product Characterization and Stability
Q7: What are the key analytical techniques for characterizing the final product and ensuring its purity?
A7: A combination of analytical techniques should be used to confirm the identity and purity of (2-Aminothiazol-5-yl)methanol hydrochloride.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC | Purity assessment and quantification of impurities. | Peak purity, retention time, area percentage of the main peak and any impurities. |
| ¹H NMR | Structural confirmation and identification of impurities. | Chemical shifts, integration, and coupling constants of the protons on the thiazole ring, the methylene group, and the amino group. |
| ¹³C NMR | Structural confirmation. | Chemical shifts of the carbons in the thiazole ring and the methanol side chain. |
| Mass Spectrometry | Molecular weight confirmation. | The molecular ion peak corresponding to the free base or the protonated molecule. |
| FT-IR | Functional group identification. | Characteristic peaks for N-H, O-H, C-N, and C-S bonds. |
| Melting Point | Physical property and purity indicator. | A sharp melting point range is indicative of high purity. |
Q8: Is (2-Aminothiazol-5-yl)methanol hydrochloride stable, and what are the recommended storage conditions?
A8: 2-Aminothiazole derivatives can be susceptible to degradation, particularly in the presence of light, air (oxidation), and moisture. The hydrochloride salt is generally more stable than the free base.
-
Recommended Storage: Store the product in a tightly sealed container, protected from light, in a cool and dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.
III. Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol for the synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride. Note: This protocol should be optimized for your specific laboratory conditions and scale.
Step 1: Reaction Setup
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add thiourea (1.1 eq) and a suitable solvent (e.g., ethanol or water).
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Heat the mixture to reflux with stirring until the thiourea is fully dissolved.
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Slowly add 1,3-dichloro-2-propanol (1.0 eq) to the refluxing solution over a period of 1-2 hours.
-
Maintain the reaction at reflux and monitor its progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
To the resulting residue, add a suitable solvent for crystallization (e.g., isopropanol).
-
Cool the mixture in an ice bath to induce crystallization of the hydrochloride salt.
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Collect the solid product by filtration and wash with a small amount of cold solvent.
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Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C).
Step 3: Purification (Recrystallization)
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Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., methanol or water).
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If necessary, treat with activated carbon to remove colored impurities and filter the hot solution.
-
Slowly add a less polar anti-solvent (e.g., isopropanol or acetone) to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
IV. References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]
-
Patel, R. V.; Patel, J. K. Synthesis and biological evaluation of some novel 2-aminothiazole derivatives. Med. Chem. Res.2012 , 21, 3915–3923. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, NY, USA, 1999. [Link]
Common impurities in commercial (2-Aminothiazol-5-yl)methanol hydrochloride
Welcome to the technical support center for (2-Aminothiazol-5-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with impurities in this commercially available reagent. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.
Introduction: Why Impurity Profiling Matters
(2-Aminothiazol-5-yl)methanol hydrochloride is a valuable building block in medicinal chemistry. However, like any synthesized chemical, it is susceptible to containing impurities that can arise from the manufacturing process, degradation, or improper storage. These impurities can have a significant impact on downstream reactions, leading to unexpected side products, lower yields, and even misleading biological data. This guide will equip you with the knowledge to identify, understand, and mitigate the effects of common impurities.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding impurities in commercial (2-Aminothiazol-5-yl)methanol hydrochloride, categorized by their origin.
Synthesis-Related Impurities
Q1: What are the likely synthesis-related impurities in (2-Aminothiazol-5-yl)methanol hydrochloride?
A1: The most common synthetic route to the 2-aminothiazole core is the Hantzsch thiazole synthesis. Based on this, the following impurities are plausible:
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Unreacted Starting Materials: These can include precursors like 1,3-dichloro-2-propanol, thiourea, and related reagents.
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Intermediates: Incomplete reaction or inefficient purification can lead to the presence of reaction intermediates.
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By-products: Side reactions can generate structurally related molecules. A common by-product in the Hantzsch synthesis is the formation of an isomeric impurity, a 2-imino-2,3-dihydrothiazole derivative, especially under acidic conditions.[1]
-
Reagents from Synthesis: Traces of acids, bases, or catalysts used during the synthesis and purification steps may also be present.
Q2: How can I detect synthesis-related impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for detecting these types of impurities.[2][3] A well-developed HPLC method can separate the main component from its structurally similar impurities. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can help in identifying the molecular weights of these impurities, providing clues to their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, especially when they are present at significant levels.
Q3: What is the potential impact of these impurities on my research?
A3: Synthesis-related impurities can compete in subsequent reactions, leading to a complex mixture of products and making purification challenging. They can also interfere with analytical assays or biological screenings, leading to inaccurate results.
Degradation-Related Impurities
Q1: Is (2-Aminothiazol-5-yl)methanol hydrochloride prone to degradation?
A1: Yes, 2-aminothiazole derivatives can be susceptible to degradation under certain conditions. The primary degradation pathways include:
-
Hydrolysis: The ester-like nature of the thiazole ring and the presence of the hydroxymethyl group can make the molecule susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: The electron-rich aminothiazole ring can be prone to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.
-
Photodegradation: Exposure to UV or visible light can induce degradation.
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Dimerization and Polymerization: Some 2-aminothiazoles have been observed to form dimers or oligomers upon storage, particularly in solution. Studies have shown that 2-aminothiazoles can undergo decomposition in solvents like DMSO at room temperature, leading to the formation of dimers and oxygenated products.[4]
Q2: How can I minimize the formation of degradation products?
A2: Proper storage and handling are crucial. We recommend the following:
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Storage: Store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration or freezing is advisable.
-
Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
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Solvent Choice: Be mindful of the solvent used to prepare stock solutions. If using DMSO, it is best to prepare fresh solutions and avoid long-term storage at room temperature.[4]
Q3: What are the consequences of using a degraded sample?
A3: Degradation products introduce new, often unknown, chemical entities into your experiments. This can lead to a loss of potency of the starting material and the formation of unexpected adducts in your reaction. In biological assays, degradation products might exhibit their own activity or toxicity, confounding the interpretation of results.
Residual Solvents
Q1: What are residual solvents, and why are they a concern?
A1: Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[5][6][7] They are a critical class of impurities in the pharmaceutical industry due to their potential toxicity. Regulatory bodies like the ICH have classified residual solvents into three classes based on their risk to human health.[6]
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.
-
Class 2: Solvents with inherent toxicity that should be limited in concentration.
-
Class 3: Solvents with low toxic potential.
Q2: Which residual solvents might be present in (2-Aminothiazol-5-yl)methanol hydrochloride?
A2: The specific solvents depend on the manufacturer's process. However, common solvents used in the synthesis of similar heterocyclic compounds include:
-
Alcohols: Ethanol, methanol, isopropanol.
-
Ketones: Acetone.
-
Ethers: Diethyl ether, tetrahydrofuran (THF).
-
Halogenated hydrocarbons: Dichloromethane (DCM).
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Aprotic polar solvents: N,N-Dimethylformamide (DMF), acetonitrile.
Q3: How can I test for residual solvents?
A3: The standard method for identifying and quantifying residual solvents is Gas Chromatography (GC) with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS).[7]
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues that may be related to impurities in your (2-Aminothiazol-5-yl)methanol hydrochloride.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Presence of Synthesis-Related Impurities | 1. Analyze the Starting Material: Run an HPLC analysis of your commercial (2-Aminothiazol-5-yl)methanol hydrochloride to check for the presence of multiple peaks. 2. Purify the Starting Material: If significant impurities are detected, consider purifying a small batch by recrystallization or column chromatography before use in a pilot reaction. 3. Adjust Reaction Conditions: Some impurities may be more reactive under certain conditions. Experiment with lowering the reaction temperature or changing the solvent to disfavor side reactions. |
| Degradation of the Starting Material | 1. Check Storage Conditions: Ensure the compound has been stored correctly (cool, dark, dry). 2. Use a Fresh Batch: If possible, compare the results with a newly purchased, unopened batch of the reagent. 3. Prepare Fresh Solutions: Avoid using old stock solutions, especially in solvents like DMSO. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Complex Reaction Mixture Due to Impurities | 1. Characterize the Crude Product: Use LC-MS to identify the molecular weights of the main components in your crude reaction mixture. This can help determine if unexpected products are being formed from impurities in the starting material. 2. Optimize Purification Method: A standard purification protocol may not be sufficient. You may need to explore different solvent systems for column chromatography or consider alternative purification techniques like preparative HPLC. |
Issue 3: Non-Reproducible Biological Assay Results
| Potential Cause | Troubleshooting Steps |
| Lot-to-Lot Variability of the Reagent | 1. Qualify New Batches: Before using a new lot of (2-Aminothiazol-5-yl)methanol hydrochloride in critical assays, run a comparative analysis (e.g., HPLC) against a previously used, well-performing lot. 2. Perform a Dose-Response Curve: A change in the shape or potency of the dose-response curve can indicate the presence of an active impurity or a lower concentration of the active compound. |
| Degradation in Assay Buffer or Media | 1. Assess Stability: Perform a short-term stability study of your compound in the assay buffer or cell culture media under the experimental conditions (e.g., temperature, light exposure). Analyze samples at different time points by HPLC to check for degradation. |
Part 3: Experimental Protocols & Data
Protocol for HPLC Purity Analysis
This is a general-purpose HPLC method for assessing the purity of (2-Aminothiazol-5-yl)methanol hydrochloride. Method optimization may be required based on the specific impurities present and the HPLC system used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Summary of Potential Impurities
| Impurity Type | Potential Source | Analytical Detection Method |
| Starting Materials (e.g., 1,3-dichloro-2-propanol, thiourea) | Incomplete reaction during synthesis | HPLC, LC-MS, GC-MS |
| Isomeric Impurities (e.g., 2-imino-2,3-dihydrothiazole derivative) | Side reaction during Hantzsch synthesis | HPLC, LC-MS, NMR |
| Degradation Products (e.g., dimers, oxidized species) | Improper storage, exposure to light, heat, or reactive solvents | HPLC, LC-MS |
| Residual Solvents (e.g., Ethanol, Acetone, DMF) | Incomplete removal after synthesis | GC, GC-MS |
Part 4: Visualizations
Potential Impurity Formation Pathways
Caption: A logical workflow for troubleshooting experimental issues.
References
-
Basics of Residual Solvents in GMP - Medikamenter Quality Services. (2025). [Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. (2012). [Link]
-
Residual Solvents in Pharmaceuticals. Veeprho. (2020). [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC - NIH. (n.d.). [Link]
-
Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022). [Link]
-
Forced Degradation Studies. MedCrave online. (2016). [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH. (2024). [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. (2025). [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). [Link]
-
Impurity profile: Significance in Active Pharmaceutical Ingredient. Mendeley. (2007). [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. (n.d.). [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). [Link]
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Technical Support Center: Refinement of Analytical Methods for (2-Aminothiazol-5-yl)methanol hydrochloride
Welcome to the technical support center for the analytical refinement of (2-Aminothiazol-5-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. The following sections are structured to provide not just solutions, but also the scientific rationale behind them, ensuring robust and reliable analytical outcomes.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity and Stability Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity, stability, and quantification of (2-Aminothiazol-5-yl)methanol hydrochloride. Due to the compound's polar nature, stemming from the primary amine and hydroxyl groups, specific challenges can arise, particularly in reversed-phase chromatography.
Frequently Asked Questions (HPLC)
Question 1: My HPLC chromatogram for (2-Aminothiazol-5-yl)methanol hydrochloride shows significant peak tailing. What is the cause and how can I resolve this?
Answer: Peak tailing for a basic compound like (2-Aminothiazol-5-yl)methanol hydrochloride in reversed-phase HPLC is a classic issue. The primary cause is secondary interactions between the protonated amine group of your analyte and residual, ionized silanol groups on the silica-based stationary phase[1]. At a typical mobile phase pH of greater than 3, the amine is protonated (positive charge), and some silanol groups are deprotonated (negative charge), leading to strong, undesirable ionic interactions.
To mitigate this, consider the following strategies:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an acid like phosphoric acid or formic acid will fully protonate the silanol groups, minimizing the ionic interaction with the positively charged analyte.
-
Use of an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), can mask the residual silanol groups and improve peak shape.
-
"End-Capped" Columns: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have a much lower concentration of residual silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a polar-embedded phase column, which are more suitable for polar compounds[2].
Question 2: I am observing a drifting baseline during my gradient HPLC analysis. What are the likely causes?
Answer: A drifting baseline in gradient elution is often related to the mobile phase or the detector. Potential causes include:
-
Mismatched UV Absorbance of Solvents: If the organic and aqueous components of your mobile phase have significantly different UV absorbance at your detection wavelength, a baseline drift will occur as the solvent composition changes. Using high-purity, HPLC-grade solvents can help, but you may need to use a reference wavelength on your detector if available[3].
-
Contamination: Impurities in your mobile phase can accumulate on the column at low organic concentrations and then elute as the organic concentration increases, causing a rising baseline. Ensure your solvents are fresh and filtered.
-
Lack of Equilibration: Insufficient column equilibration between runs can lead to a drifting baseline. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection[3].
-
Temperature Fluctuations: Poor temperature control of the column can cause baseline drift. Using a column oven is highly recommended for reproducible chromatography[3].
Question 3: How do I develop a stability-indicating HPLC method for (2-Aminothiazol-5-yl)methanol hydrochloride?
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The key is to demonstrate specificity. This is achieved through forced degradation studies[4][5][6][7].
The process involves subjecting a solution of (2-Aminothiazol-5-yl)methanol hydrochloride to various stress conditions to intentionally induce degradation. The goal is to achieve 10-20% degradation of the parent compound[4]. The stressed samples are then analyzed by your developed HPLC method.
Typical Stress Conditions for Forced Degradation:
| Stress Condition | Example Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the aminothiazole ring or ether linkage if present in a formulated product. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Similar to acid hydrolysis, but potentially different degradation products. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the sulfur atom in the thiazole ring or the primary amine. |
| Thermal Degradation | Solid sample at 80°C for 48 hours | General decomposition. |
| Photolytic Degradation | Solution exposed to UV light (e.g., 254 nm) | Photochemical reactions leading to various degradation products. |
Your HPLC method is considered stability-indicating if it can resolve the peak for (2-Aminothiazol-5-yl)methanol hydrochloride from all the degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is not co-eluting with any degradants.
Workflow for HPLC Method Development and Troubleshooting
Sources
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. medcraveonline.com [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of 2-Aminothiazole Derivatives in Drug Discovery: From Privileged Scaffold to Clinical Candidates
The 2-aminothiazole motif stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1] Its inherent synthetic accessibility and versatile chemical nature allow for facile structural modifications, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[2][3] This guide provides an in-depth comparative analysis of 2-aminothiazole derivatives, focusing on their applications in oncology and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern their efficacy, compare key derivatives with supporting experimental data, and provide detailed protocols for their synthesis and biological evaluation.
The 2-Aminothiazole Core: A Versatile Pharmacophore
The 2-aminothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen atoms. This arrangement imparts unique electronic properties and hydrogen bonding capabilities, making it an excellent pharmacophore for interacting with various biological targets.[4] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[5][6][7] This versatility has led to the development of several successful drugs, such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, underscoring the therapeutic potential of this scaffold.[8]
Comparative Analysis of Biological Activity
The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group. Strategic modifications can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
Anticancer Activity: Targeting the Proliferative Machinery
2-aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[5][7] Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
A comparative study of various substituted 2-aminothiazole derivatives against human lung cancer (H1299) and human glioma (SHG-44) cell lines highlights the critical role of substitution patterns. The data, summarized in the table below, was obtained using the MTT assay, a colorimetric method that measures cell viability.[9]
Table 1: Comparative Anticancer Activity of 2-Aminothiazole Derivatives [9]
| Compound ID | R1 | R2 | R3 | H1299 IC50 (µM) | SHG-44 IC50 (µM) |
| 1a | H | H | Phenyl | > 50 | > 50 |
| 1b | Methyl | H | Phenyl | 25.3 | 31.6 |
| 1c | H | H | 4-Chlorophenyl | 15.8 | 20.1 |
| 1d | -(CH₂)₄- | H | 4-Methylbenzyl | 4.89 | 4.03 |
Structure-Activity Relationship (SAR) Insights:
-
Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl group at the 2-amino position displays weak activity, indicating the need for further functionalization.[9]
-
Substitution on the Thiazole Ring (1b): The introduction of a methyl group at the C4 position of the thiazole ring leads to a moderate increase in cytotoxic activity.[9]
-
Substitution on the Phenyl Ring (1c): A chloro-substitution on the phenyl ring attached to the 2-amino group enhances the anticancer activity, suggesting that electron-withdrawing groups in this position can be beneficial.[9]
-
Cyclic Substitution and Benzylic Amine (1d): The most potent compound in this series features a cyclic butylidene group at the C4 and C5 positions and a 4-methylbenzyl group at the 2-amino position. This combination of lipophilic and substituted aromatic moieties significantly improves the cytotoxic efficacy.[9]
These findings underscore the importance of a multi-pronged substitution strategy to optimize the anticancer properties of the 2-aminothiazole scaffold.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2-aminothiazole derivatives have shown considerable promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[10][11]
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below presents a comparison of the antimicrobial activity of several 2-aminothiazole Schiff base derivatives against MDR clinical isolates.
Table 2: Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives [10]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 2a | Staphylococcus epidermidis (Gram-positive) | 250 |
| 2b | Pseudomonas aeruginosa (Gram-negative) | 375 |
| 2d | Staphylococcus aureus (Gram-positive) | 250 |
| 2g | Escherichia coli (Gram-negative) | 375 |
Structure-Activity Relationship (SAR) Insights:
The synthesized Schiff base derivatives of 2-aminothiazole-4-carboxylate demonstrated significant antibacterial potential against multidrug-resistant strains.[10] For instance, compounds 2a and 2d were particularly effective against Gram-positive bacteria, while 2b and 2g showed notable activity against Gram-negative bacteria.[10] This suggests that the specific substitutions on the Schiff base moiety can modulate the spectrum of antimicrobial activity. Molecular docking studies have indicated that these compounds may exert their effect by inhibiting essential bacterial enzymes like UDP-N-acetylmuramate/L-alanine ligase.[10]
Case Studies: From the Bench to the Clinic
The therapeutic potential of the 2-aminothiazole scaffold is best exemplified by the successful development of drugs like Dasatinib and Alpelisib.
Dasatinib (Sprycel®): A Potent Kinase Inhibitor
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[12][13] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases of resistance to imatinib.[12]
The 2-aminothiazole core of Dasatinib plays a crucial role in its binding to the ATP-binding pocket of the ABL kinase domain.[13] Structural analysis reveals that Dasatinib can bind to both the active and inactive conformations of the ABL kinase, which contributes to its ability to overcome imatinib resistance caused by mutations that favor the active conformation.[14]
Alpelisib (Piqray®): A PI3Kα Inhibitor
Alpelisib is a first-in-class, orally bioavailable, α-specific PI3K inhibitor approved for the treatment of certain types of breast cancer.[8] The 2-aminothiazole moiety is a key structural feature of Alpelisib. The development of Alpelisib highlights the adaptability of the 2-aminothiazole scaffold for targeting different enzyme families.
Experimental Protocols
To facilitate further research and development in this area, we provide detailed, self-validating protocols for the synthesis and biological evaluation of 2-aminothiazole derivatives.
Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.[15] It involves the condensation of an α-haloketone with a thiourea derivative.
Experimental Workflow for Hantzsch Synthesis
Caption: General workflow for Hantzsch synthesis of 2-aminothiazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (1 equivalent) and the substituted thiourea (1.1 equivalents) in ethanol.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The 2-aminothiazole derivative will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.[15]
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay to assess cell viability and cytotoxicity.[4][6][16][17]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][18][19][20]
Experimental Workflow for Broth Microdilution
Caption: Workflow for determining MIC by broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[19]
Conclusion and Future Directions
The 2-aminothiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it an enduringly attractive template for the design of novel therapeutics. The comparative analysis presented here demonstrates that strategic modifications of the 2-aminothiazole core can lead to potent and selective agents for the treatment of cancer and infectious diseases. Future research will likely focus on exploring novel substitution patterns, developing more sophisticated drug delivery systems for 2-aminothiazole-based drugs, and further elucidating their mechanisms of action to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
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-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50821.
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- Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9474-9486.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
- MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3192.
- Hashemi, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
-
ResearchGate. (n.d.). Structures of Dasatinib, thia-netropsin, and Alpelisib. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]
- Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]
-
PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- National Institutes of Health. (2010). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3628.
-
PubMed. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Retrieved from [Link]
- National Institutes of Health. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(8), 1636-1643.
- National Institutes of Health. (2013). The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. Leukemia & Lymphoma, 54(10), 2132-2141.
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Validating the Biological Activity of (2-Aminothiazol-5-yl)methanol Hydrochloride Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. The (2-aminothiazol-5-yl)methanol scaffold represents a promising starting point for the development of new chemical entities due to the well-documented diverse biological activities of 2-aminothiazole derivatives, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5][6][7] This guide provides a comprehensive framework for validating the biological activity of (2-Aminothiazol-5-yl)methanol hydrochloride derivatives, offering objective comparisons with alternative compounds and supported by detailed experimental protocols.
The 2-aminothiazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[7][8] The inclusion of a methanol group at the 5-position offers a key point for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse pharmacological profiles. This guide will delve into the key assays and experimental designs required to elucidate the therapeutic potential of these novel compounds.
I. Assessing Anticancer Activity: A Multi-faceted Approach
The anticancer potential of 2-aminothiazole derivatives has been extensively explored, with many compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[2][3][4] Validation of novel (2-Aminothiazol-5-yl)methanol derivatives requires a systematic evaluation of their anti-proliferative and cytotoxic properties.
Comparative Proliferative Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Hypothetical Derivative A | MCF-7 (Breast Cancer) | 5.2 µM | N/A |
| Hypothetical Derivative B | A549 (Lung Cancer) | 8.7 µM | N/A |
| Dasatinib (Reference Kinase Inhibitor) | K562 (Leukemia) | 11.08 µM | [4] |
| Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K562 (Leukemia) | 16.3 µM | [4] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [4] |
Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to assess the spectrum of activity and potential selectivity of the derivatives. Including a well-characterized reference compound like Dasatinib, which also contains a 2-aminothiazole core, provides a benchmark for potency.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
(2-Aminothiazol-5-yl)methanol hydrochloride derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the (2-Aminothiazol-5-yl)methanol hydrochloride derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Evaluating Antimicrobial Efficacy
Thiazole derivatives have a long history as antimicrobial agents.[9][10] Therefore, it is essential to investigate the potential antibacterial and antifungal activities of novel (2-Aminothiazol-5-yl)methanol derivatives.
Comparative Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical Derivative C | Staphylococcus aureus | 16 | N/A |
| Hypothetical Derivative D | Escherichia coli | 32 | N/A |
| Ampicillin (Reference Antibiotic) | Escherichia coli | - (Inhibition zone 24 nm) | [11] |
| 2-AMO derivative 6b | Mycobacterium tuberculosis | 3.125 | [9] |
| 2-AMT counterpart 6a | Mycobacterium tuberculosis | ≥ 500 | [9] |
Causality Behind Experimental Choices: The selection of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria provides a broad assessment of antibacterial activity. Including a reference antibiotic allows for a direct comparison of potency. The Minimum Inhibitory Concentration (MIC) is a standard quantitative measure of antimicrobial effectiveness.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard laboratory technique used to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Materials:
-
(2-Aminothiazol-5-yl)methanol hydrochloride derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
III. Probing Kinase Inhibitory Activity
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[8][12][13][14][15] Therefore, screening (2-Aminothiazol-5-yl)methanol derivatives against a panel of relevant kinases is a crucial step in elucidating their mechanism of action.
Comparative Kinase Inhibitory Activity
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Hypothetical Derivative E | VEGFR-2 | 0.5 | N/A |
| Hypothetical Derivative F | Src Kinase | 1.2 | N/A |
| Dasatinib (BMS-354825) | Src Kinase | <0.001 | [15] |
| 4-aryl-5-aminomethyl-thiazole-2-amine (4v) | ROCK II | 0.02 | |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | 0.6 | [14] |
Causality Behind Experimental Choices: Targeting kinases like VEGFR-2, involved in angiogenesis, and Src kinase, a key player in cancer cell signaling, is a rational approach based on the known activities of similar compounds.[15] Comparing the IC50 values to a potent, clinically approved inhibitor like Dasatinib provides a clear context for the activity of the novel derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
(2-Aminothiazol-5-yl)methanol hydrochloride derivatives
-
Recombinant active protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
IV. Visualizing Pathways and Workflows
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway showing inhibition of AKT by a (2-Aminothiazol-5-yl)methanol derivative.
Experimental Workflow for Biological Activity Validation
Caption: A streamlined workflow for the validation of biological activity of novel chemical derivatives.
V. Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of the biological activity of (2-Aminothiazol-5-yl)methanol hydrochloride derivatives. By employing a multi-pronged approach that includes cytotoxicity, antimicrobial, and kinase inhibition assays, researchers can effectively profile the therapeutic potential of these novel compounds. The provided protocols and comparative data serve as a valuable resource for designing robust and reproducible experiments.
Future investigations should focus on elucidating the detailed structure-activity relationships (SAR) of these derivatives to guide the rational design of more potent and selective compounds. Furthermore, promising lead compounds identified through these initial screens will require more in-depth mechanistic studies and eventual validation in in vivo models to translate these findings into tangible therapeutic advances.
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G. S. S. N. K. C., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-8. [Link]
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Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(4), 787-810. [Link]
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Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(38), 34185-34201. [Link]
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Brevet, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-based optimization and investigation of effects specific to the allosteric mode of action. Journal of Medicinal Chemistry, 62(19), 8753-8775. [Link]
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Khan, K. M., et al. (2018). Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2029-2038. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Gomha, S. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. [Link]
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The 2-Aminothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its remarkable versatility as a pharmacophore stems from its unique electronic properties, hydrogen bonding capabilities, and the synthetic tractability that allows for systematic structural modifications. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, drawing upon experimental data to elucidate the nuanced effects of chemical substitutions on their therapeutic potential. We will explore key findings in the realms of oncology, infectious diseases, and kinase inhibition, offering insights for researchers, scientists, and drug development professionals.
The Versatility of the 2-Aminothiazole Core
The 2-aminothiazole ring system offers multiple points for chemical modification, primarily at the 2-amino group (N-2), and the C-4 and C-5 positions of the thiazole ring. Each of these positions plays a critical role in dictating the compound's interaction with its biological target, as well as influencing its physicochemical properties such as solubility and metabolic stability. Understanding the SAR at these positions is paramount for the rational design of potent and selective therapeutic agents.[3][4]
Comparative Analysis of Biological Activities
Anticancer Activity
The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[5][6] Extensive research has focused on elucidating the SAR of 2-aminothiazole derivatives to develop novel and more effective anticancer agents.
Structure-Activity Relationship Summary:
-
N-2 Position: Acylation of the 2-amino group with various aromatic or aliphatic moieties has been a fruitful strategy. The nature and length of the acyl chain can significantly impact potency. For instance, introducing a 3-propanamido function has been shown to improve activity more than a 2-acetamido group.[5][6] Aromatic substitutions on the N-2 phenyl ring, such as chloro-substitutions, can also enhance cytotoxic activity.[7]
-
C-4 Position: Aromatic or heteroaromatic substitutions at the C-4 position are often crucial for potent anticancer activity. For example, a 2-pyridyl ring at this position has been found to be important in certain series.[8][9][10] The presence of a phenyl group at C-4 can have a variable effect depending on other substitutions.[5]
-
C-5 Position: Modifications at the C-5 position can fine-tune the activity and selectivity. The introduction of a bromo group at C-5 has been shown to yield moderate cytotoxic activity.[2][5] In some instances, the introduction of an arylazo group at this position dramatically enhances biological properties.[2]
Comparative Data: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound ID | R1 (at N-2) | R2 (at C-4) | R3 (at C-5) | H1299 IC50 (µM) | SHG-44 IC50 (µM) | Reference |
| 1a | Phenyl | H | H | > 50 | > 50 | [7] |
| 1b | Phenyl | Methyl | H | 25.3 | 31.6 | [7] |
| 1c | 4-Chlorophenyl | H | H | 15.8 | 20.1 | [7] |
| 1d | 4-Methylbenzyl | -(CH2)4- (cyclic with C5) | H | 4.89 | 4.03 | [5][7] |
| 2a | H | 4-Fluorophenyl | H | - | - | [3] |
| 2b | Acetyl | 4-Fluorophenyl | H | - | - | [3] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency. Data for compounds 2a and 2b were part of a broader study on Aurora kinase inhibition, with specific IC50 values against these cell lines not detailed in the provided snippets.
Antimycobacterial and Antimicrobial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis and other pathogenic microbes necessitates the development of novel antimicrobial agents. The 2-aminothiazole scaffold has proven to be a valuable template in this area.[8][9][10]
Structure-Activity Relationship Summary:
-
N-2 Position: For antimycobacterial activity, the introduction of substituted benzoyl groups at the N-2 position has led to a significant improvement in potency, with some analogs exhibiting more than a 128-fold increase in activity compared to the initial hit.[10] An amide linker between the 2-amino position and a substituted phenyl ring is often optimal.[8][9]
-
C-4 Position: The presence of a 2-pyridyl moiety at the C-4 position of the thiazole ring is often critical and intolerant to modification for potent antitubercular activity.[10]
-
C-5 Position: The introduction of an arylazo group at the 5-position can dramatically enhance both antimicrobial and antifungal properties.[2]
Comparative Data: Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound ID | R1 (at N-2) | R2 (at C-4) | R3 (at C-5) | M. tuberculosis H37Rv MIC (µM) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
| 3a | H | 2-pyridyl | H | >100 | - | - | [8] |
| 3b | Phenyl | 2-pyridyl | H | 12.5 | - | - | [10] |
| 3c | 3-Chlorobenzoyl | 2-pyridyl | H | 0.024 | - | - | [10] |
| 4a | H | H | H | - | >100 | >100 | [2] |
| 4b | H | Phenyl | Arylazo | - | 16-32 | 8-16 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates higher potency.
Kinase Inhibition
The 2-aminothiazole core is a well-established kinase inhibitor template, most notably found in the pan-Src family kinase inhibitor Dasatinib.[11] SAR studies in this area have been extensive, aiming to improve potency and selectivity against various kinases.
Structure-Activity Relationship Summary:
-
N-2 Position: The N-2 position is crucial for interaction with the hinge region of the kinase ATP-binding pocket. A substituted phenyl ring at this position is a common feature. For instance, in Dasatinib, the N-(2-chloro-6-methylphenyl) group plays a key role in its potent inhibitory activity.[11]
-
C-4 and C-5 Positions: The substituents at the C-4 and C-5 positions often occupy the hydrophobic pocket of the kinase. In the development of Dasatinib, a carboxamide group at the C-5 position was found to be important for potent pan-Src inhibition.[11] For Aurora kinase inhibitors, substitutions at these positions also significantly influence activity.[3][4]
Comparative Data: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Src | <1 | [11] |
| Dasatinib | Abl | <1 | [11] |
| Analog 12m | Lck | 1.6 | [11] |
| CX-4945 Analog | CK2α | Varies with substitution | [12] |
Note: IC50 values represent the concentration required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.
Experimental Protocols
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
The most common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] This involves the condensation of an α-halocarbonyl compound with a thiourea derivative.
Step-by-Step Methodology:
-
Preparation of α-halocarbonyl: An appropriate ketone is brominated using a suitable brominating agent (e.g., bromine in chloroform or N-bromosuccinimide) to yield the corresponding α-bromoketone.[13]
-
Condensation with Thiourea: The α-bromoketone is then reacted with a substituted or unsubstituted thiourea in a suitable solvent, such as ethanol.[13]
-
Cyclization: The reaction mixture is typically refluxed for a specific period, leading to the cyclization and formation of the 2-aminothiazole ring.[13]
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.[13]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., H1299 or SHG-44) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).[7]
Visualizing Key Concepts
Hantzsch Thiazole Synthesis Workflow
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
General Drug Discovery Workflow for 2-Aminothiazole Analogs
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A Comparative Guide to the Synthetic Routes of (2-Aminothiazol-5-yl)methanol Hydrochloride
Introduction
(2-Aminothiazol-5-yl)methanol hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a primary alcohol and a 2-aminothiazole core, serves as a versatile scaffold for synthesizing a range of pharmacologically active molecules. The 2-aminothiazole moiety is a prominent feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. The selection of an optimal synthetic route to this intermediate is critical, balancing factors such as yield, purity, cost, safety, and scalability.
This guide provides an in-depth comparison of two primary synthetic pathways to (2-Aminothiazol-5-yl)methanol hydrochloride. Each route is analyzed from a mechanistic and practical standpoint, offering detailed experimental protocols and field-proven insights to aid researchers in making informed decisions for their specific applications.
Route A: The Ester Reduction Pathway
This synthetic approach proceeds through a key ester intermediate, ethyl 2-aminothiazole-5-carboxylate, which is subsequently reduced to the target primary alcohol. This route is well-documented and relies on the classic Hantzsch thiazole synthesis.
Workflow for Route A
Caption: Synthetic workflow for Route A via the ester intermediate.
Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This step is a variation of the Hantzsch thiazole synthesis, a cornerstone reaction for creating thiazole rings. The process begins with the α-bromination of an activated alkene followed by condensation with thiourea.
Mechanism & Rationale: The synthesis commences with the electrophilic bromination of ethyl 3-ethoxyacrylate using N-bromosuccinimide (NBS). The ethoxy group activates the double bond, directing bromination to the α-position. The resulting α-bromo intermediate is a key electrophile. Thiourea, a nucleophilic thioamide, then attacks the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization where the other nitrogen of the thiourea attacks the carbonyl carbon of the ester group (or a tautomeric form), and subsequent dehydration and aromatization yield the stable 2-aminothiazole ring.[1]
Experimental Protocol:
-
A solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of dioxane and water (100 mL) is cooled to -10°C in an ice-salt bath.
-
N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) is added slowly in portions, ensuring the temperature is maintained below 0°C.
-
The mixture is stirred at room temperature for 1 hour post-addition.
-
Thiourea (7.6 g, 0.1 mol) is added to the solution.
-
The reaction mixture is heated to 80°C and maintained for 1 hour.
-
Upon completion (monitored by TLC), the solution is cooled to room temperature, and aqueous ammonia (20 mL) is added.
-
The resulting paste is stirred for 10 minutes and then filtered.
-
The filter cake is washed with water and dried under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.[1]
-
Expected Yield: Approximately 70% (12.1 g).[1]
Step 2: Reduction of Ester to Primary Alcohol
The conversion of the ethyl ester to the primary alcohol requires a potent reducing agent capable of reducing carboxylic acid derivatives.
Mechanism & Rationale: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[2] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The ethoxy group is subsequently eliminated, forming an aldehyde intermediate, which is immediately reduced further by another equivalent of hydride to the corresponding primary alcohol upon aqueous workup.[3] Due to the high reactivity of LiAlH₄ with protic solvents, this reaction must be conducted under strictly anhydrous conditions.
Experimental Protocol:
-
In an oven-dried, three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) is prepared and cooled in an ice bath.
-
A solution of ethyl 2-aminothiazole-5-carboxylate (1.72 g, 10 mmol) in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 90 minutes.
-
The reaction is carefully quenched by the slow, sequential addition of ice chips, followed by a concentrated aqueous ammonium hydroxide solution.
-
The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with methanol.
-
The combined filtrates are concentrated under reduced pressure to yield crude (2-Aminothiazol-5-yl)methanol.
Step 3: Formation of the Hydrochloride Salt
The final step involves converting the free base into its more stable and crystalline hydrochloride salt.
Experimental Protocol:
-
The crude (2-Aminothiazol-5-yl)methanol is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
A solution of hydrogen chloride (e.g., 2N HCl in diethyl ether or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (2-Aminothiazol-5-yl)methanol hydrochloride.
Route B: The Aldehyde Reduction Pathway
This alternative route begins with the direct formylation of the commercially available 2-aminothiazole, followed by the selective reduction of the resulting aldehyde.
Workflow for Route B
Caption: Synthetic workflow for Route B via the aldehyde intermediate.
Step 1: Synthesis of 2-Aminothiazole-5-carbaldehyde
This transformation is efficiently achieved using the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic and heterocyclic rings.[4]
Mechanism & Rationale: The Vilsmeier-Haack reagent, a chloroiminium ion, is pre-formed by the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5] The 2-aminothiazole ring is sufficiently electron-rich to act as a nucleophile, attacking the electrophilic Vilsmeier reagent, typically at the C5 position, which is activated by the amino group at C2. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup furnishes the desired aldehyde.[4]
Experimental Protocol:
-
In a three-neck flask cooled to 0°C, phosphorus oxychloride (15.3 mL, 1.6 eq) is added dropwise to N,N-dimethylformamide (DMF) (100 mL) over 30 minutes, keeping the temperature below 10°C to form the Vilsmeier reagent.
-
A solution of 2-aminothiazole (10.0 g, 1.0 eq) in dichloromethane (DCM, 100 mL) is added dropwise to the Vilsmeier reagent at 0°C.[4]
-
After the addition is complete, the mixture is warmed to room temperature and then heated to reflux (approx. 40-45°C) for 4-6 hours.
-
The reaction is cooled and then carefully poured into crushed ice (approx. 300 g).
-
The mixture is neutralized to a pH of 7-8 using a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-aminothiazole-5-carbaldehyde.[4]
-
Expected Yield: 85-95%.
Step 2: Reduction of Aldehyde to Primary Alcohol
The reduction of an aldehyde to a primary alcohol is a standard transformation that can be accomplished with milder reducing agents compared to ester reduction.
Mechanism & Rationale: Sodium borohydride (NaBH₄) is an ideal reagent for this step. It is a selective reducing agent that readily reduces aldehydes and ketones but not esters, making it a safer and more convenient alternative to LiAlH₄. The reaction is typically performed in a protic solvent like methanol or ethanol. The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent during workup to yield the primary alcohol.
Experimental Protocol:
-
2-Aminothiazole-5-carbaldehyde (1.28 g, 10 mmol) is dissolved in methanol (50 mL) in a round-bottom flask and cooled to 0°C in an ice bath.
-
Sodium borohydride (0.42 g, 11 mmol) is added slowly in small portions.
-
The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional hour.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude (2-Aminothiazol-5-yl)methanol.
Step 3: Formation of the Hydrochloride Salt
This step is identical to the final step in Route A. The crude alcohol is dissolved in a suitable solvent and treated with HCl to precipitate the final hydrochloride salt.
Comparative Analysis
| Parameter | Route A: Ester Reduction | Route B: Aldehyde Reduction |
| Starting Materials | Ethyl 3-ethoxyacrylate, NBS, Thiourea | 2-Aminothiazole, POCl₃, DMF |
| Number of Steps | 3 | 3 |
| Key Reagents | NBS, LiAlH₄ | POCl₃, DMF, NaBH₄ |
| Overall Yield | Moderate (likely ~50-60% over 3 steps) | High (likely ~70-80% over 3 steps) |
| Scalability | Moderate; large-scale use of LiAlH₄ requires specialized equipment and handling procedures. | Good; Vilsmeier-Haack and NaBH₄ reductions are readily scalable. |
| Safety & Handling | High Hazard: LiAlH₄ is pyrophoric and reacts violently with water. NBS is a corrosive irritant. | Moderate Hazard: POCl₃ is highly corrosive and reacts with moisture. NaBH₄ is flammable but significantly safer than LiAlH₄. |
| Cost-Effectiveness | Starting materials may be more expensive. LiAlH₄ is a costly reagent. | 2-Aminothiazole, DMF, and POCl₃ are commodity chemicals. NaBH₄ is relatively inexpensive. |
| Atom Economy | Lower; involves the loss of an ethoxy group and the formation of succinimide byproduct. | Higher; formylation adds a single carbon and oxygen. |
Discussion & Recommendation
Route A is a classic and reliable method grounded in fundamental heterocyclic chemistry. Its primary drawback lies in the final reduction step. The use of Lithium aluminum hydride (LiAlH₄) presents significant safety and handling challenges, particularly on a larger scale.[2] It requires strictly anhydrous conditions and a carefully controlled quench procedure to mitigate the risk of fire or explosion. While effective, the hazards and cost associated with LiAlH₄ may render this route less attractive for process chemistry and large-scale manufacturing.
Route B offers a more modern and practical approach. It begins with a readily available and inexpensive starting material, 2-aminothiazole. The Vilsmeier-Haack reaction is a high-yielding and robust method for formylation.[4] The subsequent reduction of the aldehyde intermediate with sodium borohydride (NaBH₄) is a major advantage. NaBH₄ is significantly safer, cheaper, and easier to handle than LiAlH₄, and the reaction can be performed in standard laboratory glassware without the need for rigorously anhydrous conditions. The higher overall yield and superior safety profile make Route B the recommended pathway for most applications, from bench-scale synthesis to process development.
Conclusion
Both synthetic routes successfully yield (2-Aminothiazol-5-yl)methanol hydrochloride. However, a critical evaluation of the reagents, reaction conditions, and overall efficiency reveals a clear preference. Route B, the Aldehyde Reduction Pathway, is superior due to its higher overall yield, improved safety profile by avoiding the use of LiAlH₄, better cost-effectiveness, and greater potential for scalability. For researchers and drug development professionals, Route B represents a more efficient, safer, and economically viable strategy for the synthesis of this important chemical intermediate.
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The Double-Edged Sword: A Comparative Guide to Cross-Reactivity of 2-Aminothiazole-Based Kinase Inhibitors
The 2-aminothiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2] Its intrinsic capacity to engage in crucial hydrogen bond interactions within the ATP-binding site of kinases has made it a cornerstone for the development of numerous therapeutic agents.[1] Dasatinib, a powerful inhibitor of Bcr-Abl and Src family kinases used in the treatment of chronic myelogenous leukemia (CML), stands as a prominent clinical exemplar of a 2-aminothiazole-based drug.[1][3] However, the very features that make this scaffold so effective also present a significant challenge: cross-reactivity.
This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors built upon the 2-aminothiazole core. We will delve into the experimental methodologies used to assess selectivity, present comparative data for representative inhibitors, and offer insights into the structural determinants of their off-target effects. Our goal is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of kinase inhibitor design and to foster the development of more selective and safer therapeutics.
The Kinase Target Landscape and the Imperative of Selectivity
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This homology is the primary reason why achieving absolute selectivity for a single kinase target is an arduous task.[4] Off-target inhibition can lead to a spectrum of consequences, ranging from unforeseen therapeutic benefits to severe toxicities.[5][6] Therefore, a thorough understanding and characterization of an inhibitor's cross-reactivity profile are paramount during all stages of drug discovery and development.[7][8]
Visualizing the Core: The 2-Aminothiazole Scaffold
The foundational structure of these inhibitors is the 2-aminothiazole ring. Its versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of potency and selectivity against a diverse array of kinases.[2]
Caption: The 2-aminothiazole core structure with potential points for chemical modification.
Comparative Cross-Reactivity Profiles
To illustrate the spectrum of selectivity among 2-aminothiazole-based inhibitors, we will compare the well-established, multi-targeted inhibitor Dasatinib with a more selective, preclinical compound targeting Aurora kinases.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Dasatinib and a representative selective 2-aminothiazole-based Aurora kinase inhibitor (Compound X) against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating greater potency.
| Kinase Target | Dasatinib IC50 (nM) | Compound X IC50 (nM) | Primary Target(s) |
| ABL1 | <1 | >10,000 | Dasatinib |
| SRC | 0.8 | >10,000 | Dasatinib |
| LCK | 1.1 | >10,000 | Dasatinib |
| YES1 | 1.1 | >10,000 | Dasatinib |
| AURKA | 25 | 5 | Compound X |
| AURKB | 30 | 12 | Compound X |
| VEGFR2 | 8 | >5,000 | Dasatinib (off-target) |
| PDGFRβ | 28 | >5,000 | Dasatinib (off-target) |
| c-KIT | 12 | >10,000 | Dasatinib (off-target) |
| CDK1/CycB | >10,000 | 4,270[9] | - |
| FLT3 | 0.37[9] | 960[9] | Dasatinib (off-target) |
Note: Data for Dasatinib is compiled from various public sources. Data for Compound X is representative of selective 2-aminothiazole Aurora kinase inhibitors reported in the literature.[9][10]
Interpretation of the Data
As the data clearly demonstrates, Dasatinib exhibits potent, sub-nanomolar activity against its primary targets, the ABL and Src family kinases.[3] However, it also potently inhibits other kinases, including VEGFR2, PDGFRβ, and c-KIT, at clinically relevant concentrations.[11][12] This polypharmacology contributes to both its therapeutic efficacy in certain contexts and its known side-effect profile, which can include fluid retention, pleural effusion, and myelosuppression.[12]
In stark contrast, Compound X displays high potency and selectivity for Aurora kinases A and B, with significantly less activity against the other kinases in the panel.[9][10] This more focused activity profile is a direct result of chemical modifications to the 2-aminothiazole scaffold that optimize interactions with the unique features of the Aurora kinase active site.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-faceted approach employing a combination of biochemical and cell-based assays is crucial for a comprehensive understanding of a kinase inhibitor's selectivity.
Biochemical Assays: The First Line of Assessment
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7][13]
Workflow for a Typical In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Radiometric Kinase Assay
This protocol is a gold standard for directly measuring kinase activity.[14]
-
Objective: To determine the IC50 value of a 2-aminothiazole inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³³P]ATP
-
Test inhibitor stock solution (in DMSO)
-
Phosphoric acid
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the 2-aminothiazole inhibitor in kinase reaction buffer. Include a DMSO vehicle control.
-
In a microplate, combine the kinase, substrate, and diluted inhibitor (or DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternative Biochemical Formats:
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and fluorescence polarization, offer non-radioactive alternatives with high-throughput capabilities.[13]
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, providing an indirect measure of kinase activity.[13]
-
Competitive Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases, providing a comprehensive overview of potential off-targets.[8]
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are essential for confirming that an inhibitor can engage its target within a living cell and for identifying potential off-target effects that manifest as cellular phenotypes.[15][16]
Detailed Protocol: Western Blot Analysis of Target Phosphorylation
This technique is used to determine if an inhibitor can block the phosphorylation of a known downstream substrate of the target kinase in cells.[1][17]
-
Objective: To assess the in-cell efficacy of a 2-aminothiazole inhibitor by measuring the phosphorylation status of a target kinase's substrate.
-
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
2-aminothiazole inhibitor stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated substrate and the total substrate protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor (and a DMSO control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the total substrate protein to confirm equal protein loading.
-
Other Cell-Based Approaches:
-
Cell Proliferation/Viability Assays: These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.[15]
-
NanoBRET™ Target Engagement Assays: This technology allows for the quantitative measurement of compound binding to a target kinase in living cells.[15]
A Signaling Pathway Perspective: The Bcr-Abl Pathway and Dasatinib
Dasatinib's primary mechanism of action in CML is the inhibition of the constitutively active Bcr-Abl fusion protein. However, its off-target effects on other kinases, such as Src family kinases, also contribute to its overall cellular activity.
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Dasatinib.
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly valuable template for the design of kinase inhibitors. The journey from a broad-spectrum inhibitor like Dasatinib to highly selective preclinical candidates demonstrates the power of medicinal chemistry in mitigating cross-reactivity. The key to developing safer and more effective kinase inhibitors lies in a deep understanding of their selectivity profiles, which can only be achieved through a rigorous and multi-pronged experimental approach.
Future efforts in this field will likely focus on:
-
Structure-Based Design: Leveraging co-crystal structures of inhibitors bound to their on- and off-targets to guide the design of more selective compounds.
-
Allosteric Inhibition: Exploring non-ATP competitive inhibitors, such as the 2-aminothiazole-based allosteric modulators of CK2, which may offer a higher degree of selectivity.[18][19]
-
Computational Modeling: Utilizing in silico methods to predict off-target interactions and guide the prioritization of compounds for synthesis and testing.
By embracing these strategies, the scientific community can continue to harness the therapeutic potential of the 2-aminothiazole scaffold while minimizing the risks associated with off-target activities.
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Pierre, F., et al. (2011). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525. [Link]
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Quintás-Cardama, A., et al. (2010). Cross-intolerance with dasatinib among imatinib-intolerant patients with chronic phase chronic myeloid leukemia. Clinical Lymphoma, Myeloma & Leukemia, 10(5), 357-362. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Al-Dawsari, M. M., & Al-Ghamdi, K. M. (2014). Cross skin reactivity to tyrosine kinase inhibitors in a patient with chronic myelogenous leukemia. Journal of Cosmetics, Dermatological Sciences and Applications, 4(2), 125-129. [Link]
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Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(7), 1719-1728. [Link]
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Atsavapranee, E. S., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525. [Link]
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Al-Suhaimi, K. S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(12), 10425-10440. [Link]
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Deng, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. Molecules, 28(4), 1827. [Link]
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Kumar, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1137-1171. [Link]
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A Senior Application Scientist's Guide to (2-Aminothiazol-5-yl)methanol hydrochloride: A Comparative Benchmark for Synthetic Utility
For researchers, medicinal chemists, and professionals in drug development, the selection of synthetic building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of a discovery program. This guide provides an in-depth technical comparison of (2-Aminothiazol-5-yl)methanol hydrochloride, a versatile heterocyclic building block, against other commonly employed synthetic intermediates. By examining their performance in key chemical transformations and exploring their physicochemical properties, this document aims to equip scientists with the necessary data to make informed decisions in their synthetic endeavors.
Introduction to the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence is attributed to its ability to engage in a wide range of biological interactions and its synthetic tractability. (2-Aminothiazol-5-yl)methanol hydrochloride offers two key points of functionality: a nucleophilic amino group and a primary alcohol that can be further manipulated. This dual functionality makes it a valuable starting point for the synthesis of diverse compound libraries.[3]
However, the landscape of synthetic building blocks is vast, with numerous alternatives available.[4] This guide will focus on comparing (2-Aminothiazol-5-yl)methanol hydrochloride with representative aminopyridines and aminopyrimidines, which are also foundational building blocks in drug discovery.[4]
Physicochemical Properties: A Foundation for Reactivity and Handling
The physical properties of a building block, such as solubility and stability, are crucial determinants of its ease of use and performance in chemical reactions.
| Property | (2-Aminothiazol-5-yl)methanol hydrochloride | 2-Aminooxazole Analogues (Isosteric Comparison) | General Observations |
| Solubility | Soluble in 1 M HCl. Generally, 2-aminothiazoles can have limited aqueous solubility.[5][6] | Significantly increased hydrophilicity and water solubility (often by two orders of magnitude) compared to their thiazole counterparts.[5] | The hydrochloride salt form of the target compound enhances its solubility in aqueous media. The isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole generally leads to a marked increase in water solubility.[5] |
| Stability | 2-Aminothiazoles can be susceptible to degradation in DMSO stock solutions over time, especially with repeated freeze-thaw cycles.[7] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8] | While specific stability data for 2-aminooxazoles was not found, the general principles of heterocyclic stability would apply. | Careful handling and storage of 2-aminothiazole derivatives are recommended to ensure reproducibility of experimental results.[7] |
| pKa | The pKa of 2-aminothiazole is approximately 5.36.[8] | Not available. | The basicity of the 2-amino group is an important factor in its nucleophilicity and its potential to coordinate to metal catalysts. |
Benchmarking in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in common and critical chemical reactions. This section will compare the reactivity of (2-Aminothiazol-5-yl)methanol hydrochloride and its analogues in two cornerstone reactions of medicinal chemistry: amide bond formation and the Suzuki-Miyaura cross-coupling.
Amide Bond Formation: A Gateway to Diverse Functionality
The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[9][10] The 2-amino group of our target compound and its alternatives serves as the key nucleophile in this transformation.
General Experimental Protocol for Amide Coupling:
A solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or CH₂Cl₂) is treated with a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The mixture is stirred at room temperature for 10-15 minutes to pre-activate the carboxylic acid. The amino-heterocycle (1.0 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Comparative Performance in Amide Coupling:
| Building Block | Model Reaction | Reagents & Conditions | Yield (%) | Reference |
| 2-Amino-4-(pyrid-2-yl)thiazole | Coupling with various carboxylic acids | HATU, DIPEA, DMF | Generally good yields, though some solubility issues noted. | [11] |
| Electron Deficient Amines (General) | Amide formation with various carboxylic acids | EDC, DMAP, cat. HOBt | Good to excellent yields (61-91%) | [12] |
| (2-Aminothiazol-5-yl)methanol hydrochloride (Expected) | Amide coupling with a standard carboxylic acid | Standard coupling conditions | Expected to be moderate to good, potentially influenced by the directing effect of the methanol group. | Inferred |
| 3-Amino-5-bromopyridine | Amide coupling with a standard carboxylic acid | Standard coupling conditions | Expected to be good, with reactivity influenced by the pyridine nitrogen. | Inferred |
| 2-Aminopyrimidine-5-carbaldehyde | Amide coupling (of the amino group) | Standard coupling conditions | Expected to be good, though the aldehyde functionality may require protection or specific reaction conditions. | Inferred |
Causality Behind Experimental Choices: The choice of coupling reagent is critical. HATU is often preferred for its high reactivity and ability to minimize side reactions. The use of a non-nucleophilic base like DIPEA is essential to prevent unwanted reactions with the coupling agent. The solvent, typically DMF or CH₂Cl₂, is chosen based on the solubility of the starting materials.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[13][14] For this comparison, we will consider the bromo-derivatives of our heterocyclic building blocks.
General Experimental Protocol for Suzuki-Miyaura Coupling:
To a Schlenk flask, add the bromo-heterocycle (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Comparative Performance in Suzuki-Miyaura Coupling:
| Building Block | Model Reaction | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Amino-5-bromo-4-t-butylthiazole | Coupling with various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to excellent (estimated 80-95%) | [15] |
| 2-Amino-5-bromothiazole | Coupling with 4-fluorophenylboronic acid (after amide formation) | Not specified | Not specified | Not specified | Good yield reported | [16] |
| 3-Amino-5-bromopyridine | Coupling with phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Estimated 80-90% | [17] |
| 2,3-Diamino-5-bromopyridine | Coupling with phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Estimated 80-90% | [17] |
| 2-Chloro-4,6-dimethoxypyrimidine | Coupling with benzo[b]furan-2-boronic acid | Various Pd precatalysts | Various | MeOH/THF | Yields vary significantly with catalyst (20-80%) | [18] |
Mechanistic Insights and Causality: The success of the Suzuki-Miyaura coupling is highly dependent on the electronic nature of the heterocyclic halide. The electron-withdrawing nature of the pyridine nitrogen in aminobromopyridines enhances the electrophilicity of the C-Br bond, facilitating the rate-determining oxidative addition step.[17][19] Conversely, the electron-donating amino group can modulate this effect.[17] For 2-aminothiazoles, the electron-rich nature of the ring can sometimes present challenges, necessitating careful optimization of the catalyst, ligand, and base.[15] The choice of a bulky, electron-rich phosphine ligand can often improve reaction outcomes with challenging substrates.
Conclusion and Recommendations
(2-Aminothiazol-5-yl)methanol hydrochloride stands as a valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for rapid diversification and the construction of complex molecular architectures.
-
For Amide Coupling: (2-Aminothiazol-5-yl)methanol hydrochloride is expected to perform reliably, comparable to other amino-heterocycles. Standard coupling conditions should provide good to excellent yields.
-
For C-C Bond Formation (via Suzuki-Miyaura): The corresponding 5-bromo-2-aminothiazole derivative is a competent coupling partner. While it may require some optimization, high yields are achievable with appropriate catalyst and ligand selection.
-
Alternative Building Blocks: 3-Amino-5-bromopyridine and 2-aminopyrimidine-5-carbaldehyde represent excellent alternatives. The choice between these building blocks will often depend on the specific downstream synthetic transformations and the desired physicochemical properties of the final compounds. For instance, if enhanced aqueous solubility is a primary concern, exploring isosteric oxazole-based building blocks could be a fruitful strategy.[5]
Ultimately, the optimal building block is context-dependent. This guide provides a framework for making rational decisions based on available experimental data and established principles of chemical reactivity. It is always recommended to perform small-scale test reactions to validate the chosen synthetic route for a specific application.
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A Comparative Guide to the Reproducible Synthesis of (2-Aminothiazol-5-yl)methanol Hydrochloride and its Precursors
This guide provides an in-depth technical comparison of synthetic routes for producing (2-Aminothiazol-5-yl)methanol hydrochloride, a key building block in modern drug discovery. We will dissect a reliable, multi-step synthesis of the target molecule and compare the foundational step—the creation of the 2-aminothiazole core—with established alternative methodologies. The focus is on experimental reproducibility, yield, and the underlying chemical principles that govern each protocol's success, providing researchers, scientists, and drug development professionals with a robust framework for their synthetic endeavors.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including anticancer agents like Dasatinib.[1][2] Its derivatives exhibit a vast range of biological activities, making reliable and scalable synthetic access to its functionalized analogues a critical objective in pharmaceutical research.[3][4] (2-Aminothiazol-5-yl)methanol hydrochloride, in particular, offers three points for chemical diversification: the amino group, the hydroxyl group, and the thiazole ring itself, making it an exceptionally valuable intermediate.
This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible results.
Part 1: Primary Synthesis of (2-Aminothiazol-5-yl)methanol Hydrochloride
The most direct and reproducible pathway to the title compound involves a two-step sequence starting from the commercially available 2-aminothiazole: C5-regioselective formylation followed by reduction of the resulting aldehyde.
Step 1.1: Synthesis of 2-Amino-5-formylthiazole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocyclic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich 5-position of the 2-aminothiazole ring.
-
Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 molar equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 molar equivalents) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier reagent). Causality: This initial step is highly exothermic; low temperature is critical to prevent degradation of the reagent and control the reaction rate.
-
Reaction with 2-Aminothiazole: Dissolve 2-aminothiazole (1.0 molar equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C. Causality: The dropwise addition to the cold reagent prevents runaway reactions and minimizes the formation of side products.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 300g per 10g of starting material). This hydrolyzes the intermediate and neutralizes excess reagent. Adjust the pH to 7-8 by slowly adding a saturated solution of sodium bicarbonate. Safety Note: This neutralization is vigorous and releases CO₂; perform in a well-ventilated fume hood. The product, 2-Amino-5-formylthiazole, will precipitate as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.
Caption: Vilsmeier-Haack workflow for 2-Amino-5-formylthiazole.
Step 1.2: Reduction to (2-Aminothiazol-5-yl)methanol and Salt Formation
The aldehyde synthesized in the previous step is readily reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
-
Reduction: Suspend 2-Amino-5-formylthiazole (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes, keeping the temperature below 10 °C. Causality: Portion-wise addition of NaBH₄ controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Progression: After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Work-up: Carefully add acetone to quench any excess NaBH₄. Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield (2-Aminothiazol-5-yl)methanol as a crude solid.
-
Hydrochloride Salt Formation: Dissolve the crude alcohol in a minimal amount of cold methanol. Add a solution of hydrochloric acid in diethyl ether (2M) dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.
-
Isolation: Collect the white precipitate of (2-Aminothiazol-5-yl)methanol hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Part 2: Comparative Analysis of 2-Aminothiazole Core Synthesis
The reproducibility of the overall synthesis is fundamentally dependent on the quality and availability of the 2-aminothiazole starting material. While often purchased, its synthesis is a classic topic in heterocyclic chemistry. Here, we compare two cornerstone methods: the Hantzsch and Cook-Heilbron syntheses.
Alternative 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most common and generally high-yielding method for preparing 2-aminothiazole derivatives.[6][7] It involves the condensation of an α-haloketone with a thioamide. For the parent 2-aminothiazole, chloroacetaldehyde and thiourea are used.[8]
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of chloroacetaldehyde (typically 40-50 wt. %, 1.0 eq) to the thiourea solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. An initial SN2 reaction between the sulfur of thiourea and the α-halocarbonyl is followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9]
-
Isolation: Cool the reaction mixture. Neutralize with a base (e.g., 10M NaOH) to a pH of ~8-9 to precipitate the free base. Extract the product with an organic solvent like diethyl ether, dry the organic phase, and remove the solvent under vacuum.
Caption: General workflow for the Hantzsch 2-aminothiazole synthesis.
Alternative 2: Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide under mild conditions.[10][11] While this method yields a different regioisomer (5-amino instead of 2-amino), it serves as a crucial point of comparison, highlighting the importance of retrosynthetic strategy in achieving the desired substitution pattern.
-
Reaction Setup: Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a suitable solvent like pyridine.
-
Reagent Addition: Add carbon disulfide (CS₂, 1.1 eq) dropwise at room temperature. The reaction proceeds via nucleophilic attack of the amino group on CS₂, followed by intramolecular cyclization involving the nitrile group.[10]
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Isolation: The product, a 5-amino-2-mercaptothiazole, can typically be isolated by precipitation upon addition of a non-polar solvent or by standard work-up procedures.
Caption: General workflow for the Cook-Heilbron 5-aminothiazole synthesis.
Part 3: Performance Comparison and Data Summary
Reproducibility in synthesis is a function of reaction robustness, yield, and purity. The following table provides an objective comparison of the discussed methods for accessing the core thiazole structure.
| Parameter | Hantzsch Synthesis (for 2-Aminothiazole) | Cook-Heilbron Synthesis (for 5-Aminothiazole) | Vilsmeier-Haack Formylation (for C5-Functionalization) |
| Typical Yield | High (often >85%)[6] | Moderate to Good (50-80%)[10] | Very High (>90%)[5] |
| Reaction Time | Short (2-4 hours) | Long (12-24 hours) | Moderate (4-6 hours) |
| Conditions | Reflux temperature (e.g., ~80 °C) | Mild (Room Temperature)[10] | 0 °C to 70 °C |
| Key Reagents | α-haloketone, Thiourea | α-aminonitrile, Carbon Disulfide | POCl₃, DMF |
| Regioselectivity | Reliably yields 2-aminothiazoles | Reliably yields 5-aminothiazoles | Highly selective for C5 of 2-aminothiazole |
| Reproducibility | High; a standard, robust reaction. | Moderate; can be sensitive to substrate and solvent. | High; a standard, well-documented procedure. |
| Scalability | Excellent; widely used in industry. | Moderate; long reaction times can be a limitation. | Good; exothermic nature requires careful thermal management on a large scale. |
| Safety Notes | Chloroacetaldehyde is a lachrymator. | Carbon disulfide is highly flammable and toxic. | POCl₃ is highly corrosive and water-reactive. |
Conclusion
For the reproducible synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride , the two-step sequence of Vilsmeier-Haack formylation of 2-aminothiazole followed by sodium borohydride reduction is the superior and most direct strategy. This pathway is high-yielding, regioselective, and employs well-understood, robust reactions, ensuring high reproducibility.
When considering the synthesis of the 2-aminothiazole core itself, the Hantzsch synthesis remains the gold standard. Its high yields, short reaction times, and excellent reliability make it the preferred method over alternatives for producing the 2-amino regioisomer. The Cook-Heilbron synthesis , while valuable for accessing the 5-aminothiazole scaffold, is not a direct route to the necessary precursor for the title compound and serves to underscore the critical importance of selecting a synthetic strategy that directly addresses the required substitution pattern. By understanding the mechanics, advantages, and limitations of each of these fundamental reactions, researchers can confidently and reproducibly synthesize this valuable class of heterocyclic intermediates for drug discovery and development.
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A Researcher's Guide to Confirming the Mechanism of Action for (2-Aminothiazol-5-yl)methanol Hydrochloride-Derived Compounds
Introduction: The Promise and Challenge of a Privileged Scaffold
The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives, including those derived from (2-Aminothiazol-5-yl)methanol hydrochloride, are frequently investigated as potent modulators of cellular signaling. A prime example of this scaffold's success is Dasatinib, a powerful inhibitor of the Bcr-Abl and Src family kinases used in cancer therapy.[3][4][5] This precedent logically positions novel 2-aminothiazole derivatives as candidate kinase inhibitors.
However, a structural hypothesis is merely the starting point of a rigorous scientific investigation. In drug discovery, assuming a mechanism of action (MoA) without empirical validation is a perilous shortcut.[6] Misunderstanding a compound's true molecular target can lead to failed clinical trials, unexpected toxicities, and wasted resources.[7]
This guide provides a comprehensive, multi-pronged strategy for researchers to definitively confirm the MoA of novel (2-Aminothiazol-5-yl)methanol hydrochloride derivatives. We will move beyond simple biochemical assays to build a self-validating, evidence-based narrative, from unbiased target identification to the confirmation of downstream cellular consequences. This framework is designed not as a rigid template, but as a logical progression of inquiry that ensures scientific integrity at every step.
Part 1: From Hypothesis to Target Identification: An Unbiased Approach
While the 2-aminothiazole structure suggests kinase activity, the first principle of MoA confirmation is to approach target identification without bias. Initial efforts should aim to broadly survey the potential interacting partners of the compound within the cellular proteome.
Causality Behind the Choice: Why Broad Screening First?
Starting with a broad screen mitigates the risk of "target-fixation." A compound may have a primary target, but also potent off-target activities that are responsible for its observed phenotype or potential toxicity.[6] Techniques like kinome profiling provide a crucial selectivity profile early in the discovery process.[8][9]
Experimental Strategy: Kinome Profiling
Kinome profiling services offer an efficient method to screen a compound against a large panel of purified kinases (often hundreds) to measure its inhibitory activity.[10][11] This provides two critical pieces of data: the identity of the most potently inhibited kinases (potential primary targets) and the compound's selectivity across the kinome.
Table 1: Hypothetical Kinome Profiling Data for Compound "ATM-D1" (ATM-D1 is a hypothetical derivative of (2-Aminothiazol-5-yl)methanol hydrochloride)
| Kinase Target | % Inhibition @ 1 µM ATM-D1 | IC50 (nM) | Comparison Compound (Dasatinib) IC50 (nM) |
| MAPK14 (p38α) | 98% | 15 | 25 |
| CHK1 | 95% | 22 | >1000 |
| CDK2 | 75% | 250 | 180 |
| SRC | 45% | 1,200 | 0.8 |
| ABL1 | 15% | >10,000 | 0.5 |
| ... (250+ other kinases) | <10% | >10,000 | Varies |
-
Interpretation: The data in Table 1 strongly suggests that ATM-D1 is a potent and relatively selective inhibitor of the stress-activated protein kinase p38α and checkpoint kinase CHK1, while having significantly less activity against SRC and ABL1 compared to the established drug, Dasatinib. This allows us to form a specific, testable hypothesis.
Part 2: The Litmus Test: Confirming Target Engagement in Live Cells
Identifying a target in a biochemical assay is a crucial first step, but it doesn't prove the compound interacts with that target in the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in situ.[13][14]
The Principle of CETSA: Stabilization Through Binding
CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[15] When cells are heated, proteins unfold and aggregate. A protein bound to a drug will be more stable and remain in solution at higher temperatures compared to its unbound state.[16] This thermal shift is a direct proxy for target engagement.
Experimental Workflow: CETSA
The workflow involves treating intact cells with the compound, heating aliquots to a range of temperatures, lysing the cells, separating soluble proteins from aggregated ones, and detecting the amount of soluble target protein remaining via Western Blot or other methods.[13][15]
Data Presentation: CETSA Melt Curves
The results are visualized as a "melting curve." A shift in this curve to the right for compound-treated cells indicates target stabilization and therefore, engagement.
Table 2: Hypothetical CETSA Data for p38α Target Engagement
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48°C | N/A |
| ATM-D1 (10 µM) | 56°C | +8°C |
| Known p38α Inhibitor (10 µM) | 55°C | +7°C |
| Negative Control Compound (10 µM) | 48°C | 0°C |
-
Interpretation: The significant positive thermal shift for ATM-D1, comparable to a known p38α inhibitor, provides strong evidence that the compound directly binds to and stabilizes p38α inside intact cells.
Part 3: Quantifying Inhibition and Downstream Effects
With target engagement confirmed, the next steps are to quantify the compound's inhibitory potency and verify that this inhibition translates to a functional consequence on the relevant signaling pathway.
A. In Vitro Biochemical Potency
This classic assay measures the compound's ability to inhibit the enzymatic activity of the purified target protein.[3] It is essential for determining the half-maximal inhibitory concentration (IC50), a key metric of potency.
-
Objective: To determine the IC50 of ATM-D1 against purified p38α kinase.
-
Materials: Purified active p38α kinase, appropriate peptide substrate (e.g., ATF2), ATP, ADP-Glo™ Kinase Assay kit (Promega), ATM-D1, DMSO.
-
Procedure:
-
Prepare a serial dilution of ATM-D1 in a 384-well plate. Include DMSO-only (no inhibition) and no-enzyme (background) controls.
-
Add the p38α kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, and then use the new ATP in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate % inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
-
B. Cellular Pathway Modulation
To be therapeutically relevant, a compound must inhibit its target in a cell and block the downstream signaling pathway.[17] This is typically assessed by measuring the phosphorylation of a known downstream substrate of the target kinase. For p38α, a key substrate is MAPK-activated protein kinase 2 (MK2).
-
Objective: To measure the effect of ATM-D1 on the phosphorylation of MK2 in cells.
-
Materials: Cell line (e.g., HeLa or U937), cell culture reagents, Anisomycin (a potent activator of the p38α pathway), ATM-D1, lysis buffer, antibodies against phospho-MK2 (Thr334) and total MK2.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of ATM-D1 for 1-2 hours.
-
Stimulate the p38α pathway by adding Anisomycin for 30 minutes.
-
Wash cells with cold PBS and lyse to extract total cellular proteins.[3]
-
Quantify protein concentration (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-MK2 (p-MK2).
-
Use a secondary HRP-conjugated antibody and an ECL substrate to visualize the bands.
-
Strip the membrane and re-probe with an antibody for total MK2 to confirm equal protein loading.
-
Quantify band intensity to determine the reduction in MK2 phosphorylation.
-
Part 4: Comparative Analysis and Final Confirmation
The final step is to synthesize all the collected data into a coherent and comparative framework. This allows for an objective assessment of the novel compound's performance against relevant alternatives.
Table 3: Comprehensive MoA Confirmation Data Summary
| Parameter | ATM-D1 (Test Compound) | Alternative A (Known p38α Inhibitor) | Alternative B (Dasatinib) |
| Primary Target(s) | p38α, CHK1 | p38α | BCR-ABL, SRC Family |
| Target Engagement (CETSA ΔTm) | +8°C (for p38α) | +7°C (for p38α) | Not applicable |
| Biochemical Potency (IC50) | 15 nM (p38α) | 10 nM (p38α) | >10,000 nM (p38α) |
| Cellular Pathway Inhibition (p-MK2 EC50) | 85 nM | 70 nM | >10,000 nM |
| Anti-proliferative Activity (GI50, HT-29 cells) | 1.5 µM | 1.2 µM | <1 µM |
-
Final Interpretation: The collective evidence provides a robust confirmation of the mechanism of action. Kinome profiling identified p38α as a primary target (Table 1). CETSA confirmed direct binding in cells (Table 2). Biochemical and cellular assays quantified its potent inhibition of the kinase and its downstream pathway, respectively (Table 3). The data clearly differentiates its MoA from a broad-spectrum inhibitor like Dasatinib and aligns it closely with a known selective p38α inhibitor. The anti-proliferative activity is consistent with the on-target pathway inhibition. This weight of evidence provides high confidence that (2-Aminothiazol-5-yl)methanol hydrochloride-derived compound ATM-D1 functions primarily as an inhibitor of the p38α signaling pathway.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Aminothiazol-5-yl)methanol hydrochloride
For professionals in drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond the benchtop; their responsible disposal is a critical, non-negotiable aspect of laboratory science that ensures personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (2-Aminothiazol-5-yl)methanol hydrochloride, grounding every step in established safety protocols and regulatory standards.
Part 1: Core Hazard Assessment and Rationale for Specialized Disposal
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation/Corrosion : Can cause serious eye irritation or severe eye damage, and may cause skin irritation.[1][2][3][4] The hydrochloride salt form may introduce increased corrosivity.
-
Aquatic Toxicity : Very toxic to aquatic life, potentially with long-lasting effects.[4][5][6] This characteristic makes disposal down the drain strictly prohibited.[6]
-
Hazardous Decomposition Products : When heated to decomposition, it can emit toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3][5]
These properties mandate that (2-Aminothiazol-5-yl)methanol hydrochloride waste never enters standard waste streams or sanitary sewer systems. The procedures outlined below are designed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste "from cradle-to-grave".[7]
Part 2: Chemical Profile and Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, it is imperative to be equipped with the appropriate knowledge and protective gear.
| Property | Information | Source |
| Chemical Name | (2-Aminothiazol-5-yl)methanol hydrochloride | N/A |
| CAS Number | 1640995-62-5 | [8] |
| Primary Hazards | Harmful if swallowed, Causes serious eye irritation, Very toxic to aquatic life | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides | [1][3] |
| Required PPE | Chemical safety goggles or face shield, Nitrile or other appropriate chemical-resistant gloves, Lab coat | [2][3][4] |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is the strict segregation and containment of the hazardous waste, followed by transfer to a licensed disposal facility. Direct chemical treatment or neutralization by laboratory personnel is not recommended.
Step 1: Waste Segregation
-
Action: Immediately upon generation, designate any material contaminated with (2-Aminothiazol-5-yl)methanol hydrochloride as hazardous waste. This includes unused or expired reagents, reaction residues, and contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels).
-
Causality: Segregation is the most critical step to prevent unintended chemical reactions.[9] Mixing with incompatible materials, such as strong oxidizing agents, could lead to a fire or explosion.[3] This substance should be collected in a waste stream for non-halogenated organic solids.
Step 2: Containerization
-
Action: Place all solid waste into a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, screw-top lid.[9] For any liquid waste containing this compound, use a compatible, sealed liquid waste container, ensuring at least one inch of headroom to allow for expansion.[9][10]
-
Causality: Proper containment is mandated by federal and local regulations to prevent leakage and environmental contamination.[9] The container must be in good condition, free of cracks or deterioration, to ensure its integrity until final disposal.[9]
Step 3: Labeling
-
Action: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "(2-Aminothiazol-5-yl)methanol hydrochloride".
-
A clear list of the container's contents.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmentally Hazardous").
-
The date of accumulation.
-
-
Causality: Accurate labeling is a regulatory requirement that ensures all handlers are aware of the container's contents and associated dangers, facilitating safe storage and transport.[11][12]
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][13] This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Causality: The SAA minimizes the transport of hazardous materials within the facility and ensures that waste is stored safely.[3] Regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons) and the time it can be kept once the container is full (three days).[9][13]
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of the chemical yourself.
-
Causality: Final treatment and disposal of hazardous waste must be performed by a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with EPA regulations.[7][14] Your EHS office manages this "cradle-to-grave" process, including the necessary manifest system for tracking the waste.[14]
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of (2-Aminothiazol-5-yl)methanol hydrochloride waste.
Caption: Disposal workflow for (2-Aminothiazol-5-yl)methanol hydrochloride.
Part 5: Emergency Procedures - Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, safety goggles), gently cover the spill with an absorbent material to prevent dust generation.[3]
-
Carefully sweep the material into a designated hazardous waste container.[1][3]
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor or EHS office.
-
-
Major Spill:
-
Evacuate all personnel from the area immediately.[3]
-
Alert your institution's EHS office and emergency responders.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Do not attempt to clean up a major spill yourself.
-
By adhering to this comprehensive disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of environmental responsibility and regulatory compliance.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
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- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
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- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-thiazolemethanol.
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- National Institutes of Health. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC.
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A Researcher's Guide to the Safe Handling of (2-Aminothiazol-5-yl)methanol hydrochloride
As a cornerstone in the synthesis of novel therapeutics, (2-Aminothiazol-5-yl)methanol hydrochloride demands a methodical and safety-conscious approach in the laboratory. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for this compound. By understanding the rationale behind each safety measure, you can foster a secure and efficient research environment.
Hazard Identification and Risk Assessment
(2-Aminothiazol-5-yl)methanol hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause serious eye irritation and may cause respiratory irritation.[1] Additionally, it can be harmful if inhaled or swallowed.[1][2] Skin contact may also lead to irritation.[2][3] Therefore, a thorough risk assessment is paramount before commencing any work with this substance.
| Hazard | GHS Classification | Associated Risks |
| Eye Irritation | Causes serious eye irritation[1] | Can result in redness, pain, and potential damage to eye tissue upon contact. |
| Respiratory Irritation | May cause respiratory irritation[1] | Inhalation of dust or aerosols can lead to coughing, shortness of breath, and irritation of the respiratory tract. |
| Acute Toxicity (Inhalation) | Harmful if inhaled[1] | Systemic toxic effects may occur if significant amounts are inhaled. |
| Skin Irritation | May cause skin irritation | Prolonged or repeated contact can cause redness, itching, and inflammation. |
| Acute Toxicity (Oral) | Harmful if swallowed | Ingestion can lead to adverse health effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to (2-Aminothiazol-5-yl)methanol hydrochloride. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield[3] | Standard laboratory glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Skin (Hands) | Compatible chemical-resistant gloves (e.g., nitrile)[3] | Gloves must be inspected for any signs of degradation or perforation before use. Double-gloving is recommended for extended handling periods. Always remove gloves using the proper technique to avoid contaminating your skin.[4] |
| Skin (Body) | Laboratory coat[3] | A fully fastened lab coat made of a suitable material protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][4] A NIOSH-approved respirator may be necessary for large quantities or when adequate ventilation is not available.[3] | A chemical fume hood is the primary engineering control to prevent inhalation of dust or aerosols. If a respirator is required, a proper fit test and training are essential. |
Below is a decision-making workflow for selecting the appropriate level of PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation:
-
Designated Area: Always handle (2-Aminothiazol-5-yl)methanol hydrochloride in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before you begin.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
-
Weighing:
-
If possible, use a ventilated balance enclosure.
-
Carefully transfer the desired amount of the solid compound to a tared container using a clean spatula.
-
Avoid generating dust. If any dust is created, gently wipe the area with a damp cloth or paper towel, and dispose of it as hazardous waste.
-
-
Dissolving:
-
Slowly add the solid to the solvent in a flask or beaker within the fume hood.
-
Stir the mixture gently to facilitate dissolution.
-
Keep the container covered as much as possible to prevent the release of vapors or aerosols.
-
-
Post-Handling:
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan: Responsible Waste Management
Proper disposal of (2-Aminothiazol-5-yl)methanol hydrochloride and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: Collect all waste containing (2-Aminothiazol-5-yl)methanol hydrochloride, including unused product, contaminated consumables (e.g., gloves, paper towels), and empty containers, in a designated hazardous waste container.[5][6]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "(2-Aminothiazol-5-yl)methanol hydrochloride".[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[5] Do not dispose of this chemical down the drain or in the regular trash.
By integrating these safety protocols into your laboratory workflow, you can handle (2-Aminothiazol-5-yl)methanol hydrochloride with confidence, ensuring your personal safety and the integrity of your research.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
